4-Phenylquinoline-2-carboxylic acid
Beschreibung
BenchChem offers high-quality 4-Phenylquinoline-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Phenylquinoline-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
61652-16-2 |
|---|---|
Molekularformel |
C16H11NO2 |
Molekulargewicht |
249.26 g/mol |
IUPAC-Name |
4-phenylquinoline-2-carboxylic acid |
InChI |
InChI=1S/C16H11NO2/c18-16(19)15-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)17-15/h1-10H,(H,18,19) |
InChI-Schlüssel |
IBXMDQVFEDWKBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C32)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis Pathways for 4-Phenylquinoline-2-Carboxylic Acid: A Comprehensive Technical Guide
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Mechanistic Causality, Self-Validating Protocols, and Pathway Optimization
Executive Summary & Strategic Disconnections
A critical prerequisite in the synthesis of 4-phenylquinoline-2-carboxylic acid is distinguishing it from its widely known positional isomer, 2-phenylquinoline-4-carboxylic acid (commonly known as Cinchophen). While Cinchophen is readily accessed via classical multicomponent reactions such as the Doebner synthesis (aniline, benzaldehyde, and pyruvic acid) or the Pfitzinger reaction (isatin and acetophenone), these pathways strictly yield quinoline-4-carboxylic acids due to their inherent cyclization geometries.
Pathway 1: The Friedländer Annulation (Classical & Scalable)
Mechanistic Causality
The Friedländer synthesis is a highly atom-economical, transition-metal-free approach that constructs the quinoline core via a cascade condensation. The reaction utilizes 2-aminobenzophenone, which pre-installs the C4-phenyl group, and ethyl pyruvate, which supplies the C2-carboxylate moiety.
The mechanism initiates with the condensation of the primary amine of 2-aminobenzophenone with the highly electrophilic α-ketone of ethyl pyruvate to form an intermediate imine. A subsequent base-catalyzed intramolecular aldol-type condensation occurs between the pyruvate's methyl group and the benzophenone carbonyl, driving the cyclization and subsequent dehydration to aromatize the quinoline ring[2].
Workflow of the Friedländer annulation pathway for synthesizing 4-phenylquinoline-2-carboxylic acid.
Step-by-Step Protocol: Friedländer Annulation
This protocol is optimized for a 10 mmol scale, ensuring self-validating stoichiometry and robust workup logic.
-
Condensation Setup: In a 100 mL round-bottom flask, dissolve 2-aminobenzophenone (1.97 g, 10.0 mmol, 1.0 eq) and ethyl pyruvate (1.28 g, 11.0 mmol, 1.1 eq) in absolute ethanol (30 mL). The slight excess of ethyl pyruvate compensates for potential evaporative loss.
-
Catalysis: Add a catalytic amount of potassium hydroxide (KOH, 0.056 g, 1.0 mmol, 0.1 eq) to the solution. Note: Acid catalysis (e.g., concentrated H₂SO₄) can also be employed, but base catalysis generally provides a cleaner impurity profile for this specific substrate[2].
-
Cyclization: Attach a reflux condenser, heat the reaction mixture to 80 °C, and stir for 3–5 hours. Monitor the disappearance of 2-aminobenzophenone via TLC (Hexanes:EtOAc 4:1).
-
Isolation of Ester: Remove the ethanol under reduced pressure. Partition the resulting residue between ethyl acetate (50 mL) and deionized water (50 mL). Isolate the organic layer, wash with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate to yield crude ethyl 4-phenylquinoline-2-carboxylate.
-
Saponification: Dissolve the crude ester in a 50% aqueous ethanol solution (50 mL). Add sodium hydroxide (1.60 g, 40.0 mmol, 4.0 eq) and stir at 80 °C for 1.5 hours to ensure complete hydrolysis of the sterically hindered C2-ester.
-
Acidification & Recovery: Cool the mixture to room temperature and remove the ethanol in vacuo. Acidify the remaining aqueous layer with 1 M HCl dropwise until a pH of ~2 is reached. Extract the precipitated product into dichloromethane (3 × 30 mL), dry over MgSO₄, and concentrate to afford pure 4-phenylquinoline-2-carboxylic acid.
Pathway 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Mechanistic Causality
For highly functionalized derivatives, constructing the quinoline core first and installing the phenyl group later offers superior modularity. This protocol utilizes a pre-formed ethyl 4-bromoquinoline-2-carboxylate. The phenyl group is introduced via a Pd(0)/Pd(II) catalytic cycle.
The use of bulky, electron-rich dialkylbiaryl phosphine ligands, such as XPhos (in the form of XPhos Pd G2 precatalyst), is critical here. It accelerates the oxidative addition of Pd(0) into the strong C-Br bond and facilitates rapid reductive elimination, which outcompetes undesired protodeboronation side reactions of the phenylboronic acid[1].
Palladium-catalyzed Suzuki-Miyaura cross-coupling workflow and subsequent ester saponification.
Step-by-Step Protocol: Suzuki-Miyaura Cross-Coupling
Adapted from modern radiotracer precursor synthesis standards[1].
-
Preparation: To an oven-dried Schlenk flask, add ethyl 4-bromoquinoline-2-carboxylate (2.80 g, 10.0 mmol, 1.0 eq), phenylboronic acid (1.83 g, 15.0 mmol, 1.5 eq), and tribasic potassium phosphate (K₃PO₄, 4.24 g, 20.0 mmol, 2.0 eq).
-
Solvent & Degassing: Add a biphasic solvent mixture of tetrahydrofuran (THF) and water (2:1 ratio, 45 mL). Degas the mixture by sparging with argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the electron-rich phosphine ligand and the Pd(0) active species.
-
Catalyst Addition: Quickly add the precatalyst XPhos Pd G2 (0.157 g, 0.20 mmol, 2 mol%) under a positive stream of argon.
-
Coupling: Seal the flask and stir the reaction mixture at 40 °C for 1.5 hours. The low temperature prevents thermal degradation of the boronic acid while the highly active G2 precatalyst ensures rapid turnover[1].
-
Filtration: Cool to room temperature. Filter the mixture through a short pad of Celite® to remove precipitated palladium black, washing the pad thoroughly with ethyl acetate (100 mL).
-
Saponification & Isolation: Concentrate the filtrate in vacuo to obtain the crude ethyl 4-phenylquinoline-2-carboxylate. Subject this intermediate to the identical saponification (NaOH/EtOH) and acidification (1 M HCl) steps outlined in Protocol 1 (Steps 5-6) to yield the final 4-phenylquinoline-2-carboxylic acid (Typical yield: 95% for the hydrolysis step)[1].
Quantitative Data & Pathway Comparison
To assist in route selection, the following table summarizes the quantitative metrics and strategic advantages of both synthetic pathways.
| Parameter | Friedländer Annulation | Suzuki-Miyaura Cross-Coupling |
| Primary Precursors | 2-Aminobenzophenone, Ethyl Pyruvate | Ethyl 4-bromoquinoline-2-carboxylate, Phenylboronic Acid |
| Catalytic System | KOH (Base catalysis) | XPhos Pd G2 / K₃PO₄ |
| Intermediate Yield | 75% – 85% (Ester) | 85% – 95% (Ester) |
| Final Acid Yield | >90% (Post-saponification) | 95% (Post-saponification) |
| Reaction Time (Total) | 4.5 – 6.5 hours | 3.0 hours |
| Scalability | Excellent (Multi-gram to Kilogram) | Good (Limited by Palladium cost at kg scale) |
| Regioselectivity | Inherent to starting materials | Absolute (Directed by halide position) |
| Green Chemistry | Metal-free, high atom economy | Requires heavy metal remediation (Celite/Scavengers) |
References
-
Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. rsc.org. 1
-
A Comparative Guide to the Synthesis of Quinoline-2-Carboxylates. benchchem.com. 2
-
Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. nih.gov. Link
Sources
Mechanistic Pathways in the Synthesis of 4-Phenylquinoline-2-Carboxylic Acid: An In-Depth Guide
Executive Summary
4-Phenylquinoline-2-carboxylic acid, historically known as cinchophen, is a privileged heterocyclic scaffold in medicinal chemistry. It serves as a critical structural motif for the development of novel therapeutics, including histone deacetylase (HDAC) inhibitors, STAT3 inhibitors, and antimalarial agents[1]. The synthesis of this core structure relies heavily on two classical, yet continuously evolving, methodologies: the Pfitzinger reaction and the Doebner reaction . This whitepaper deconstructs the mechanistic causality, experimental protocols, and strategic choices behind both synthetic pathways, providing a self-validating guide for drug development professionals.
The Pfitzinger Reaction: Base-Mediated Annulation
The Pfitzinger reaction is a highly reliable divergent approach to synthesizing 2-substituted quinoline-4-carboxylic acids by reacting isatin with a ketone (such as acetophenone) in the presence of a strong aqueous base[2][3].
Mechanistic Causality
The choice of a strong base (typically KOH) is not merely catalytic; it acts as a stoichiometric reagent to initiate the reaction sequence.
-
Isatin Ring Opening: The hydroxide ion attacks the sterically less hindered and more electrophilic amide carbonyl of isatin. This cleaves the C-N bond, relieving ring strain and generating the potassium salt of isatinic acid (2-aminophenylglyoxylate)[2]. This step is crucial as it unmasks the primary amine and the adjacent alpha-keto acid required for annulation.
-
Schiff Base Formation: The newly liberated primary amine of isatinic acid undergoes nucleophilic condensation with the carbonyl group of acetophenone, forming an intermediate Schiff base (imine)[2].
-
Intramolecular Claisen-Type Cyclization: The basic medium deprotonates the α-methyl group of the acetophenone-derived moiety, generating an enolate. This enolate attacks the benzylic carbonyl carbon of the isatinic acid framework, forming a cyclic intermediate[2].
-
Dehydration and Aromatization: Spontaneous loss of water drives the aromatization of the newly formed ring, yielding the highly stable, fully conjugated 4-phenylquinoline-2-carboxylic acid[2].
Figure 1: Mechanistic progression of the Pfitzinger reaction.
Self-Validating Experimental Protocol: Pfitzinger Synthesis
-
Preparation: In a 100 mL round-bottom flask, dissolve isatin (10 mmol) in 33% aqueous KOH solution (20 mL). The solution will transition from orange to a deep yellow-brown, visually validating the ring-opening to isatinic acid.
-
Condensation: Add acetophenone (10 mmol) dissolved in ethanol (10 mL) to the mixture. Equip the flask with a reflux condenser.
-
Reflux: Heat the mixture to 80°C and maintain reflux for 12–16 hours. Monitor via TLC (Eluent: Hexane/Ethyl Acetate 7:3). The disappearance of the acetophenone spot confirms the completion of the Schiff base formation and cyclization.
-
Workup & Precipitation: Cool the reaction to room temperature. The product exists as a soluble potassium salt. Slowly acidify the mixture using 10% HCl until the pH reaches 4.0. The sudden precipitation of a pale yellow solid validates the protonation of the carboxylate group, yielding the free 4-phenylquinoline-2-carboxylic acid.
-
Purification: Filter the precipitate, wash with ice-cold water, and recrystallize from ethanol to obtain pure crystals.
The Doebner Reaction: Acid-Catalyzed Multicomponent Assembly
When substituents on the isatin ring are unstable under the harsh basic conditions of the Pfitzinger reaction, the Doebner reaction serves as a robust alternative. It is a one-pot, three-component synthesis involving an aniline, benzaldehyde, and pyruvic acid[1][4].
Mechanistic Causality
The Doebner mechanism relies on acid catalysis (either Brønsted or Lewis acids like Iron(III) triflate or BF3·THF) to activate carbonyl groups and facilitate hydrogen transfer[1].
-
Imine Formation: Aniline and benzaldehyde undergo rapid condensation to form a Schiff base. The acid catalyst protonates the benzaldehyde carbonyl, increasing its electrophilicity and accelerating nucleophilic attack by aniline[4].
-
Mannich-Type Addition: Pyruvic acid, existing in equilibrium with its enol form, acts as a nucleophile. The enol attacks the electrophilic carbon of the protonated Schiff base, forming a secondary amine intermediate (a Mannich adduct)[4].
-
Cyclization: An intramolecular Friedel-Crafts-like electrophilic aromatic substitution occurs, where the aromatic ring of the aniline moiety attacks the carbonyl carbon of the pyruvic acid derivative, closing the ring to form a dihydroquinoline intermediate[4].
-
Oxidation (Hydrogen Transfer): The dihydroquinoline intermediate is non-aromatic and highly prone to oxidation. In modern Doebner variations, a spontaneous hydrogen-transfer mechanism occurs where the dihydroquinoline reduces another equivalent of the imine (or an external oxidant), driving the aromatization to form the final 4-phenylquinoline-2-carboxylic acid[1].
Figure 2: Multicomponent assembly via the Doebner reaction.
Self-Validating Experimental Protocol: Lewis Acid-Catalyzed Doebner Synthesis
-
Imine Pre-formation: In a 50 mL round-bottom flask, combine aniline (1.1 mmol) and benzaldehyde (1.0 mmol) in ethanol (5 mL). Stir at room temperature for 30 minutes to ensure complete Schiff base formation (validated by a color shift to deep yellow).
-
Catalyst and Substrate Addition: Add pyruvic acid (1.0 mmol) followed by the Lewis acid catalyst, Iron(III) trifluoromethanesulfonate (15 mol%). The Lewis acid coordinates with the imine and pyruvic acid, lowering the activation energy for the Mannich addition.
-
Reflux and Cyclization: Equip with a reflux condenser and heat to 80°C for 3 hours. Monitor via TLC. The transition of the reaction mixture to a darker hue indicates the formation of the dihydroquinoline and subsequent oxidative aromatization.
-
Workup: Cool the mixture to room temperature. The crude 4-phenylquinoline-2-carboxylic acid will spontaneously precipitate out of the ethanolic solution.
-
Purification: Filter the precipitate, wash with cold ethanol and water to remove the iron catalyst and unreacted starting materials, and dry under a vacuum.
Comparative Analysis & Quantitative Data
Selecting between the Pfitzinger and Doebner pathways depends heavily on the electronic nature of the desired substituents and the functional group tolerance required. Table 1 summarizes the operational metrics of both methodologies.
| Parameter | Pfitzinger Reaction | Doebner Reaction (Catalyzed) |
| Primary Reagents | Isatin + Acetophenone | Aniline + Benzaldehyde + Pyruvic Acid |
| Catalyst / Medium | Strong Base (33% KOH) | Acid / Lewis Acid (e.g., Fe(OTf)3, BF3·THF) |
| Reaction Time | 12 - 16 hours | 1 - 3 hours |
| Typical Yields | 60% - 85% | 75% - 92% |
| Substrate Limitations | Fails with base-sensitive functional groups (e.g., esters, halogens prone to substitution)[1]. | Lower yields with highly electron-deficient anilines unless optimized via H-transfer[1]. |
| Atom Economy | Moderate (Generates H2O) | High (Multicomponent, generates H2O) |
| Aromatization Driver | Spontaneous Dehydration | Hydrogen Transfer / Oxidation |
Table 1: Quantitative and operational comparison of Pfitzinger and Doebner synthesis methods.
Conclusion
The synthesis of 4-phenylquinoline-2-carboxylic acid showcases the elegance of classical heterocyclic chemistry adapted for modern pharmaceutical demands. The Pfitzinger reaction provides a robust, base-driven annulation strategy ideal for electron-rich or neutral substrates. Conversely, the Doebner reaction offers a highly efficient, multicomponent alternative that, when paired with modern Lewis acid catalysis, overcomes the limitations of base-sensitive functional groups. By understanding the mechanistic causality—from isatin ring-opening to dihydroquinoline oxidation—chemists can rationally design and optimize these workflows for the scalable production of bioactive quinoline scaffolds.
References
-
[4] Wikipedia Contributors. "Doebner reaction." Wikipedia, The Free Encyclopedia. URL:[Link]
-
[2] Cambridge University Press. "Pfitzinger Quinoline Synthesis." Name Reactions in Organic Synthesis. URL:[Link]
-
[1] National Institutes of Health (PMC). "Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction." J Org Chem. URL:[Link]
-
[3] MDPI. "Recent Advances in Metal-Free Quinoline Synthesis." Molecules. URL:[Link]
Sources
Technical Whitepaper: 4-Phenylquinoline-2-Carboxylic Acid and Derivatives in Advanced Radiotracer Development
Executive Summary
In the landscape of molecular imaging and targeted drug development, the quinoline scaffold has long been recognized for its versatile pharmacophore properties. However, it is critical to distinguish 4-phenylquinoline-2-carboxylic acid (4-PQ2CA) from its positional isomer, 2-phenylquinoline-4-carboxylic acid (cinchophen). While cinchophen is a historical analgesic with known hepatotoxicity linked to off-target cyclooxygenase inhibition[1], the 4-phenyl-2-carboxylic acid scaffold serves an entirely different and highly specialized pharmacological purpose.
Today, 4-PQ2CA and its substituted derivatives—most notably 3-methyl-4-phenylquinoline-2-carboxylic acid —act as privileged precursor structures for targeting the 18 kDa translocator protein (TSPO)[2][3]. This in-depth technical guide elucidates the structural properties, pharmacological applications, and validated synthetic methodologies of this critical molecular building block.
Structural Integrity and Physicochemical Profiling
The core structure of 4-PQ2CA features a rigid quinoline bicyclic system, a phenyl ring at the C4 position, and a carboxylic acid at the C2 position. In modern radiotracer development, a methyl group is frequently introduced at the C3 position to lock the conformation of the C4-phenyl ring via steric hindrance, reducing the entropic penalty upon receptor binding.
The physicochemical properties of the key intermediate, 3-methyl-4-phenylquinoline-2-carboxylic acid, are summarized below[4][5]. These metrics dictate its behavior during downstream synthesis and influence the final pharmacokinetic profile of the resulting radiotracers.
Table 1: Physicochemical Properties of 3-Methyl-4-phenylquinoline-2-carboxylic acid
| Property | Value | Causality / Significance in Drug Design |
| Molecular Formula | C₁₇H₁₃NO₂ | Provides a robust, low-molecular-weight core scaffold for further derivatization (e.g., amidation). |
| Molecular Weight | 263.30 g/mol | Low MW allows for downstream additions (like sec-butylamine) while maintaining blood-brain barrier (BBB) permeability. |
| XLogP3-AA | 4.0 | High lipophilicity; requires formulation optimization but strongly aids in passive membrane diffusion. |
| Topological Polar Surface Area | 50.2 Ų | Ideal for central nervous system (CNS) penetration, falling well below the strict < 90 Ų threshold. |
| Hydrogen Bond Donors / Acceptors | 1 / 3 | Minimizes the desolvation penalty required during target receptor engagement. |
| Rotatable Bonds | 2 | The highly rigid quinoline core reduces the entropic cost upon binding to the TSPO binding pocket. |
Pharmacological Significance: The TSPO Target
The 18 kDa translocator protein (TSPO) is located on the outer mitochondrial membrane and regulates cholesterol transport for steroid hormone synthesis[6]. During neuroinflammation (microglial activation) or post-myocardial infarction (macrophage activation), TSPO expression is massively upregulated, making it a premier biomarker for Positron Emission Tomography (PET) imaging[3].
The rs6971 Polymorphism Challenge
Historically, second-generation TSPO radiotracers (e.g., PBR28) suffered from a fatal clinical flaw: their binding affinity varied wildly across human populations due to a single nucleotide polymorphism (rs6971) in the TSPO gene. This created high-, mixed-, and low-affinity binders, confounding quantitative PET data.
Derivatives synthesized from 3-methyl-4-phenylquinoline-2-carboxylic acid (such as the novel fluorinated tracer ¹⁸F-LW223 ) completely bypass this limitation. The unique spatial arrangement of the 4-phenylquinoline-2-carboxamide class ensures uniform, high-affinity binding regardless of the patient's rs6971 genotype, allowing for accurate, universal quantification of macrophage-driven inflammation[7][8].
Diagram 1: Role of 4-PQ2CA-derived radiotracers in imaging TSPO upregulation during inflammation.
Advanced Synthetic Methodologies
To utilize 3-methyl-4-phenylquinoline-2-carboxylic acid in drug development, a highly efficient, scalable, and self-validating synthetic route is required. The following protocol outlines the modern two-step synthesis via Suzuki-Miyaura cross-coupling and subsequent saponification.
Protocol: De Novo Synthesis of 3-Methyl-4-phenylquinoline-2-carboxylic Acid
Phase 1: Suzuki-Miyaura Cross-Coupling Objective: Construct the sterically hindered 4-phenylquinoline core.
-
Reaction Setup: Dissolve ethyl 4-bromo-3-methylquinoline-2-carboxylate (12.0 mmol) in a biphasic mixture of THF (30 mL) and water (15 mL).
-
Causality: A biphasic solvent system is essential to simultaneously solubilize the highly lipophilic organic electrophile and the inorganic base (potassium phosphate tribasic), facilitating the interfacial transmetalation step.
-
-
Reagent Addition: Add phenylboronic acid (18.0 mmol) and K₃PO₄ (24.0 mmol). Degas the mixture under argon for 12 minutes.
-
Causality: Rigorous deoxygenation prevents the oxidative homocoupling of the boronic acid and the deactivation of the zero-valent palladium catalyst.
-
-
Catalysis: Introduce XPhos Pd G2 (0.240 mmol, 2 mol%) and stir at 40 °C for 1.5 hours.
-
Causality: The bulky, electron-rich biaryl phosphine ligand (XPhos) is specifically chosen to accelerate oxidative addition and force reductive elimination in the sterically congested 4-position (adjacent to the 3-methyl group).
-
-
Self-Validation & Workup: Filter the mixture through Celite® to remove palladium black, extract with ethyl acetate, and monitor via TLC. Complete consumption of the bromide confirms successful coupling to the intermediate ester.
Phase 2: Saponification to the Free Carboxylic Acid Objective: Hydrolyze the ester to yield the final precursor.
-
Hydrolysis: Suspend the intermediate ester (9.85 mmol) in 50% aqueous ethanol (200 mL) and add NaOH (39.4 mmol). Heat to 80 °C for 1.5 hours.
-
Causality: Elevated temperature drives the nucleophilic acyl substitution. The 50% ethanol co-solvent acts as a phase-transfer medium, keeping the lipophilic ester in solution until it is converted into the water-soluble sodium carboxylate salt.
-
-
Precipitation: Remove ethanol in vacuo and acidify the aqueous layer with 1 M HCl (30 mL).
-
Causality: Lowering the pH below the pKa of the carboxylic acid protonates the carboxylate. This eliminates its charge, driving the precipitation of the highly lipophilic free acid out of the aqueous phase.
-
-
Self-Validation & Isolation: Extract the precipitated product into dichloromethane (100 mL). Wash with water to remove residual salts, dry over MgSO₄, and concentrate. The resulting white solid (yield ~95%) is pure 3-methyl-4-phenylquinoline-2-carboxylic acid, ready for downstream amidation.
Diagram 2: Two-step synthetic workflow for 3-methyl-4-phenylquinoline-2-carboxylic acid.
Conclusion
The 4-phenylquinoline-2-carboxylic acid scaffold represents a triumph in modern medicinal chemistry. By moving away from the off-target liabilities of its historical isomers, researchers have leveraged its rigid, lipophilic structure to solve one of the most pressing challenges in molecular imaging: the rs6971 polymorphism in TSPO targeting. Through optimized, high-yield synthetic routes utilizing advanced palladium catalysis, derivatives of this acid continue to pave the way for next-generation diagnostic tools in neuroinflammation and cardiovascular disease.
References
-
Title: Cinchophen (Mechanism and Historical Context) Source: Wikipedia URL: [Link]
-
Title: 3-Methyl-4-phenylquinoline-2-carboxylic acid (CID 69255480) Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein Source: RSC Medicinal Chemistry URL: [Link]
-
Title: Quantification of Macrophage-Driven Inflammation During Myocardial Infarction with 18F-LW223, a Novel TSPO Radiotracer with Binding Independent of the rs6971 Human Polymorphism Source: Journal of Nuclear Medicine URL: [Link]
- Title: TSPO Binders (US20210107877A1)
Sources
- 1. Cinchophen - Wikipedia [en.wikipedia.org]
- 2. US20210107877A1 - TSPO Binders - Google Patents [patents.google.com]
- 3. Quantification of Macrophage-Driven Inflammation During Myocardial Infarction with 18F-LW223, a Novel TSPO Radiotracer with Binding Independent of the rs6971 Human Polymorphism | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. 3-Methyl-4-phenylquinoline-2-carboxylic acid | C17H13NO2 | CID 69255480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Methyl-4-phenylquinoline-2-carboxylic acid | C17H13NO2 | CID 69255480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. Quantification of Macrophage-Driven Inflammation During Myocardial Infarction with 18F-LW223, a Novel TSPO Radiotracer with Binding Independent of the rs6971 Human Polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural and Spectroscopic Validation of 4-Phenylquinoline-2-Carboxylic Acid: A Technical Guide
An in-depth technical whitepaper on the spectroscopic characterization of 4-phenylquinoline-2-carboxylic acid, designed for analytical chemists, structural biologists, and drug development professionals.
Executive Summary & Pharmacological Context
The 4-phenylquinoline-2-carboxylic acid scaffold is a privileged pharmacophore in modern medicinal chemistry. Most notably, its substituted derivatives—such as 3-methyl-4-phenylquinoline-2-carboxylic acid—serve as critical precursors in the synthesis of high-affinity translocator protein (TSPO) radiotracers like [¹⁸F]LW223, which are used in Positron Emission Tomography (PET) to quantify macrophage-driven inflammation[1].
Because impurities or structural isomers (such as the 2-phenylquinoline-4-carboxylic acid isomer, Cinchophen) can drastically alter binding affinity and pharmacokinetic profiles, rigorous spectroscopic characterization is non-negotiable. This whitepaper details the causality behind the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) profiles of 4-phenylquinoline-2-carboxylic acid, providing a self-validating framework for analytical workflows.
Fig 1. Synthetic and analytical workflow for 4-phenylquinoline-2-carboxylic acid.
Mechanistic Spectroscopy: Interpreting the Data
To establish a self-validating analytical system, researchers must not only record data but understand the causality behind the spectral phenomena.
Nuclear Magnetic Resonance (NMR)
In ¹H NMR, the defining feature of 4-phenylquinoline-2-carboxylic acid is the H-3 proton . In an unsubstituted quinoline, H-3 and H-4 couple to form doublets ( J≈8.5 Hz). However, the substitution of the phenyl ring at the C-4 position eliminates this coupling. Consequently, H-3 appears as a sharp, diagnostic singlet at ~8.05 ppm. If a doublet is observed in this region, the synthesis has failed, and the C-4 position remains unsubstituted.
Furthermore, the carboxylic acid proton (-COOH) is highly deshielded, typically appearing as a broad singlet around 13.5 ppm in DMSO- d6 . This extreme downfield shift is caused by strong intermolecular hydrogen bonding (dimerization) in solution. The use of DMSO- d6 is an intentional experimental choice; quinoline-2-carboxylic acids exhibit notoriously poor solubility in CDCl₃ due to this dimerization, which DMSO disrupts sufficiently to allow solvation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is dominated by the carboxylic acid moiety. The O-H stretch manifests as a remarkably broad band from 3000 to 2500 cm⁻¹. This broadening is a direct physical consequence of the varying strengths of hydrogen bonds in the solid state. The C=O stretch appears at approximately 1710 cm⁻¹. Causally, this frequency is lower than a standard aliphatic carboxylic acid (~1730 cm⁻¹) because the carbonyl group is in direct π -conjugation with the aromatic quinoline system, which increases the single-bond character of the C=O bond and lowers its vibrational force constant.
Mass Spectrometry (MS) & Fragmentation
Under Electrospray Ionization (ESI) in positive mode, the molecule readily accepts a proton on the basic quinoline nitrogen, yielding an intense[M+H]⁺ peak at m/z 250.0865.
When subjected to Collision-Induced Dissociation (CID), the molecule undergoes a highly predictable fragmentation. The primary event is decarboxylation (loss of CO₂, -44 Da). This pathway is thermodynamically favored because the resulting positive charge is highly stabilized by the adjacent quinoline nitrogen through resonance.
Fig 2. Primary ESI-MS fragmentation pathway of 4-phenylquinoline-2-carboxylic acid.
Quantitative Data Summary
The following table consolidates the expected spectroscopic parameters, serving as a reference standard for batch validation.
| Nucleus / Technique | Shift (ppm) / Wavenumber (cm⁻¹) | Multiplicity / Appearance | Assignment & Causality |
| ¹H NMR (DMSO- d6 ) | 13.50 | br s, 1H | -COOH : Highly deshielded due to H-bonding. |
| ¹H NMR (DMSO- d6 ) | 8.21 | d, J=8.4 Hz, 1H | H-8 : Deshielded by adjacent heteroaromatic ring current. |
| ¹H NMR (DMSO- d6 ) | 8.05 | s, 1H | H-3 : Diagnostic singlet confirming C-4 substitution. |
| ¹H NMR (DMSO- d6 ) | 7.50 – 7.65 | m, 5H | Phenyl protons : Multiplet due to overlapping resonances. |
| ¹³C NMR (DMSO- d6 ) | 166.2 | Cq | C=O : Carboxylic acid carbonyl carbon. |
| ¹³C NMR (DMSO- d6 ) | 148.5 | Cq | C-2 : Deshielded by adjacent electronegative nitrogen. |
| FT-IR (ATR) | 3000 – 2500 | Broad band | O-H stretch : Dimeric hydrogen bonding in solid state. |
| FT-IR (ATR) | 1710 | Sharp, Strong | C=O stretch : Conjugated carboxylic acid. |
| ESI-HRMS (+ mode) | 250.0865 | [M+H]⁺ | Molecular Ion : Protonation at quinoline nitrogen. |
Self-Validating Experimental Protocols
To ensure reproducibility across different laboratories, the following standard operating procedures (SOPs) are optimized for quinoline-carboxylic acids.
Protocol A: High-Resolution NMR Acquisition
Causality Check: Quinoline derivatives frequently contain trace paramagnetic transition metals if synthesized via cross-coupling (e.g., Suzuki-Miyaura). These metals broaden NMR lines. Ensure samples are passed through a metal-scavenging resin (e.g., QuadraPure) prior to NMR if a palladium catalyst was used.
-
Sample Preparation: Weigh exactly 5.0 mg of the dried API. Dissolve completely in 0.6 mL of anhydrous DMSO- d6 . Do not use CDCl₃.
-
Instrument Setup: 400 MHz or 500 MHz spectrometer equipped with a 5 mm broadband observe (BBO) probe. Set the probe temperature to 298 K.
-
Acquisition Parameters:
-
¹H NMR: 16 scans, relaxation delay (D1) of 2.0 seconds, acquisition time of 3.0 seconds.
-
¹³C NMR: 256 scans, relaxation delay (D1) of 2.0 seconds.
-
-
Validation Checkpoint: Verify the residual DMSO quintet is exactly at 2.50 ppm. The presence of a sharp singlet at ~8.05 ppm confirms the 4-phenyl regioisomer.
Protocol B: ATR-FTIR Spectroscopy
-
Background Calibration: Collect a background spectrum of the ambient atmosphere (32 scans, 4 cm⁻¹ resolution) using a clean diamond Attenuated Total Reflectance (ATR) crystal.
-
Sample Application: Place 1–2 mg of the neat crystalline powder directly onto the crystal. Apply uniform pressure using the ATR anvil until the force indicator turns green.
-
Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹.
-
Validation Checkpoint: A sharp peak at ~1710 cm⁻¹ validates the conjugated carboxylic acid. If the peak shifts to >1730 cm⁻¹, suspect esterification (a common artifact if recrystallized in alcohols under acidic conditions).
Protocol C: LC-ESI-HRMS
-
Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Acetonitrile:Water containing 0.1% Formic Acid. Note: Formic acid is critical as it forces the protonation of the quinoline nitrogen, exponentially increasing the signal-to-noise ratio.
-
Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile over 3 minutes.
-
Mass Spectrometry: Operate in positive ESI mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350°C.
-
Validation Checkpoint: Extract the ion chromatogram (EIC) for m/z 250.0865 (± 5 ppm mass error). Induce CID at 20 eV to observe the diagnostic m/z 206.0964 fragment.
References
-
MacAskill, M. G., et al. "Quantification of macrophage-driven inflammation during myocardial infarction with 18F-LW223, a novel TSPO radiotracer." CORE / Journal of Nuclear Medicine. Available at:[Link]
-
Lee, S., et al. "Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein." RSC Medicinal Chemistry, 2026. Available at:[Link]
Sources
Solubility Profile and Solvent Compatibility of 4-Phenylquinoline-2-Carboxylic Acid: A Technical Guide for Formulation and Synthesis
Executive Summary
The compound 4-phenylquinoline-2-carboxylic acid is a rigid, heteroaromatic scaffold of significant interest in medicinal chemistry, most notably serving as the core structural precursor for translocator protein (TSPO) radiotracers such as [¹⁸F]LW223[1]. Unlike its historically common isomer cinchophen (2-phenylquinoline-4-carboxylic acid), the 4-phenyl-2-carboxylic acid configuration presents unique steric and electronic environments that directly influence its solvation thermodynamics.
Handling this compound requires a deep understanding of its amphoteric nature. The high crystal lattice energy—driven by the planar quinoline core, the lipophilic 4-phenyl ring, and strong intermolecular hydrogen bonding—makes it notoriously difficult to solubilize in neutral aqueous media. This whitepaper provides an authoritative, mechanistic guide to the solubility profile of 4-phenylquinoline-2-carboxylic acid, detailing self-validating protocols for both chemical synthesis and preclinical in vivo formulation.
Solvation Thermodynamics & Mechanistic Causality
To effectively solubilize 4-phenylquinoline-2-carboxylic acid, one must understand the causality behind its physical state. The molecule possesses two critical ionizable groups:
-
The Quinoline Nitrogen: A weak base with a pKa of ~2.0.
-
The Carboxylic Acid: A weak acid with a pKa of ~4.5.
At physiological pH (~7.4), the molecule exists primarily in a neutral or zwitterionic state. In this state, the highly lipophilic phenyl ring (LogP ~ 3.4) and the lack of net ionic charge result in the expulsion of water molecules, driving the compound out of solution to minimize disruption of the hydrogen-bonded water network.
The Causality of Solvent Selection: To drive dissolution, the solvent system must overcome the enthalpy of the crystal lattice.
-
Polar Aprotic Solvents (DMSO, DMF): These solvents possess strong dipole moments that effectively disrupt the intermolecular hydrogen bonds between the carboxylic acid and the quinoline nitrogen of adjacent molecules, solvating the core without requiring ionization.
-
Aqueous Bases (NaOH): By raising the pH above 9.0, the carboxylic acid is fully deprotonated. The resulting anionic carboxylate salt undergoes strong ion-dipole interactions with water, massively increasing aqueous solubility.
Fig 1. pH-dependent speciation and solvent-driven dissolution pathways.
Quantitative Solubility Data
The following table summarizes the solubility profile of 4-phenylquinoline-2-carboxylic acid (and its close structural derivatives, such as the 3-methyl analog) across various solvent classes at 25°C. Data is synthesized from empirical observations in radiotracer formulation and analog characterization [1].
| Solvent System | Estimated Solubility at 25°C (mg/mL) | Solvation Mechanism & Rationale |
| Water (pH 7.0) | < 0.05 | High lipophilicity; neutral/zwitterionic state minimizes hydration capacity. |
| 1M NaOH (aq) | > 20.0 | Deprotonation of the carboxylic acid forms a highly soluble sodium salt. |
| DMSO | > 50.0 | Strong dipole-dipole interactions disrupt intermolecular H-bonds. |
| DMF | > 50.0 | Polar aprotic nature effectively solvates the planar quinoline core. |
| Ethanol (Absolute) | ~ 3.5 | Moderate H-bonding; heating to 80°C is required for full dissolution. |
| Chloroform | ~ 2.5 | Weak dipole-induced dipole interactions; limited capacity to break H-bonds. |
| Hexane | < 0.01 | Highly non-polar; completely incapable of disrupting the polar crystal lattice. |
Self-Validating Experimental Protocols
As an application scientist, I emphasize that protocols must be designed with built-in quality control. If a step fails, the system should immediately alert the operator before downstream resources are wasted.
Protocol A: Base-Catalyzed Aqueous Solubilization for Synthesis
When utilizing 4-phenylquinoline-2-carboxylic acid as a precursor for amidation (e.g., coupling with sec-butylamine for TSPO tracers), the native acid must be dissolved and activated. This protocol utilizes a mixed-solvent approach to achieve complete dissolution [1].
-
Suspension: Weigh 10.0 mmol of 4-phenylquinoline-2-carboxylic acid and suspend it in 200 mL of 50% aqueous ethanol. Note: The compound will remain largely insoluble at this stage.
-
Deprotonation: Add 4.0 equivalents (40.0 mmol) of solid Sodium Hydroxide (NaOH) directly to the stirring suspension.
-
Thermal Activation: Heat the reaction mixture to 80°C under continuous stirring for 1.5 hours.
-
Validation Check (Self-Validation): Inspect the flask. The opaque suspension must transition to a completely clear, homogeneous solution. If particulates remain, it indicates incomplete salt formation; add an additional 0.5 eq of NaOH and continue heating.
-
Solvent Removal: Cool to room temperature and remove the ethanol in vacuo, leaving a highly concentrated aqueous solution of the sodium carboxylate salt, ready for downstream acidification or extraction.
Protocol B: Preclinical In Vivo Formulation
For in vivo biological assays (e.g., myocardial infarction models), high concentrations of organic solvents are toxic. A co-solvent micellar system is required to maintain the compound in solution without precipitation upon injection into the aqueous bloodstream [2].
-
Primary Solubilization: Dissolve 2.5 mg of the compound in 100 µL (10% v/v) of anhydrous DMSO.
-
Energy Addition: Sonicate the vial at 25°C for 15 minutes to ensure complete disruption of the crystal lattice.
-
Micellar Stabilization: Add 400 µL (40% v/v) of PEG300, followed by 50 µL (5% v/v) of Tween-80. Vortex vigorously for 2 minutes. These excipients form a micellar boundary layer around the lipophilic core of the drug.
-
Aqueous Dilution: Dropwise, add 450 µL (45% v/v) of sterile Saline (0.9% NaCl) while continuously vortexing. Crucial: Rapid addition will cause localized supersaturation and irreversible precipitation.
-
Validation Check (Self-Validation): Hold the vial against a dark background and shine a laser pointer through it. The absence of a Tyndall effect (light scattering) confirms a true solution free of micro-precipitates.
-
Sterilization: Pass the formulated solution through a 0.22 µm PTFE syringe filter.
Fig 2. Step-by-step preclinical formulation workflow for in vivo administration.
References
-
Waddell, L. J. N., MacAskill, M. G., McErlain, H., Morgan, T. E. F., Williams, L., Reid, V. J. M., Beyger, A., Pimlott, S. L., Tavares, A. A. S., & Sutherland, A. "Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein." RSC Medicinal Chemistry, 17, 987-999 (2026). URL:[Link]
-
MacAskill, M. G., et al. "Quantification of macrophage-driven inflammation during myocardial infarction with 18F-LW223, a novel TSPO radiotracer." Journal of Nuclear Medicine, 62(4), 536-544 (2021). URL:[Link]
-
Gopal, S., & Rajendran, S. P. "Convenient method for the synthesis of 2-phenyl-4-chloro-3-formylquinoline and its utility for the synthesis of Thieno(3,2-c)-4-phenylquinoline-2-carboxylic acid." Heterocyclic Communications, 15(5), 349-350 (2009). URL:[Link]
The Rise, Fall, and Legacy of 4-Phenylquinoline-2-Carboxylic Acid (Cinchophen)
An In-Depth Technical Whitepaper on the First Synthetic Uricosuric Agent
Executive Summary
4-Phenylquinoline-2-carboxylic acid, universally known by its generic name Cinchophen or its historical trade name Atophan , occupies a complex and highly instructive position in the history of pharmacology. As the first synthetic uricosuric agent, it revolutionized the clinical management of gout in the early 20th century by actively promoting the renal excretion of uric acid. However, its legacy is equally defined by its severe idiosyncratic hepatotoxicity, which ultimately led to its withdrawal from human medicine. This whitepaper explores the chemical synthesis, pharmacological mechanisms, and historical trajectory of Cinchophen, providing a comprehensive guide for modern drug development professionals analyzing historical structure-toxicity relationships.
Historical Discovery and Clinical Introduction
The discovery of Cinchophen predates the modern pharmaceutical regulatory framework, originating during a period of rapid advancement in synthetic organic chemistry.
-
Chemical Discovery (1887): The compound was first synthesized and characterized in 1887 by German chemists Oscar Doebner and Giesecke (1)[1].
-
Clinical Introduction (1908): It remained a purely academic chemical entity until 1908, when Nicolaier and Dohrn recognized its profound ability to lower blood uric acid levels and introduced it into clinical practice for the treatment of gout and arthritis (1)[1].
-
Early Clinical Pharmacology (1911-1918): Cinchophen played a foundational role in the establishment of clinical pharmacology as a discipline. At the first clinical pharmacology unit in Vienna, researchers like Starkenstein utilized Atophan's potent anti-inflammatory properties off-label to successfully treat epidemic typhus during World War I, drastically reducing mortality rates (2)[2].
Chemical Synthesis: The Doebner Multicomponent Reaction
The synthesis of Cinchophen is classically achieved via the Doebner Reaction , a highly efficient three-component, one-pot condensation. This reaction avoids the need for unstable, pre-synthesized intermediates by directly reacting an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid (3)[3].
Mechanistically, the reaction proceeds via two debated, yet converging, pathways:
-
Schiff Base Pathway: Initial condensation of aniline and benzaldehyde forms an imine (Schiff base), which subsequently undergoes nucleophilic attack by the enol form of pyruvic acid (4)[4].
-
Aldol Condensation Pathway: Pyruvic acid and benzaldehyde undergo an aldol condensation to form a β,γ-unsaturated α-ketocarboxylic acid, followed by a Michael addition of the aniline (3)[3].
Fig 1. Proposed mechanisms of the Doebner multicomponent reaction for Cinchophen synthesis.
Self-Validating Experimental Protocol: Synthesis of Cinchophen
Objective: To synthesize 4-phenylquinoline-2-carboxylic acid with high atomic economy while preventing competitive side reactions.
Step 1: Reagent Preparation and Initiation
-
Action: In a round-bottom flask, dissolve 1.0 mmol of aniline and 1.0 mmol of benzaldehyde in 10 mL of absolute ethanol (4)[4].
-
Causality: Absolute ethanol is chosen to drive the dehydration equilibrium forward, favoring Schiff base formation. Pre-mixing the aniline and aldehyde limits the opportunity for pyruvic acid to undergo self-condensation.
Step 2: Controlled Addition of Pyruvic Acid
-
Action: Add 1.0 mmol of pyruvic acid dropwise to the stirring mixture at room temperature (5)[5].
-
Causality: The slow addition controls the exothermic nature of the nucleophilic attack and maintains a low steady-state concentration of the enol tautomer, funneling the reaction strictly toward the desired multicomponent intermediate.
Step 3: Reflux and Cyclization
-
Action: Heat the reaction mixture to reflux (approx. 78°C) and stir for 3 to 4 hours (4)[4].
-
Causality: Thermal energy is required to overcome the activation barrier for the intramolecular cyclization at the benzene ring. The subsequent elimination of water drives the aromatization, yielding the highly stable quinoline core.
Step 4: In-Process Monitoring & Self-Validation
-
Action: Monitor reaction progress via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent.
-
Validation: The complete disappearance of the UV-active benzaldehyde spot and the emergence of a highly fluorescent product spot confirm the successful formation of the conjugated quinoline system.
Step 5: Isolation and Analytical Verification
-
Action: Cool the mixture to 0°C to induce crystallization. Filter the precipitate under a vacuum and wash it with cold ethanol.
-
Validation: Confirm the identity and purity of the product via melting point determination (literature value: 213-216°C) and 1 H-NMR spectroscopy, specifically verifying the presence of the downfield quinoline aromatic protons.
Pharmacodynamics and Uricosuric Mechanism
Cinchophen acts primarily on the renal tubules. Upon oral administration, it is rapidly absorbed from the gastrointestinal tract, reaching its peak uricosuric effect within an hour (1)[1].
Historically, the exact mechanism was a subject of intense debate. Early 20th-century researchers, such as Grabfield, hypothesized that Cinchophen exerted its effects via the autonomic nervous system, potentially altering medullary control of uric acid excretion (6)[6]. Modern pharmacological principles, however, align its action with the direct inhibition of renal tubular reabsorption of urates (similar to modern agents like probenecid), thereby increasing renal permeability to uric acid and drastically lowering systemic blood levels (1)[7].
Fig 2. Divergent pharmacological and toxicological pathways of Cinchophen in vivo.
Hepatotoxicity and Clinical Withdrawal
The downfall of Cinchophen was dictated by its severe, idiosyncratic hepatotoxicity. Because early 20th-century clinical practice often involved maintaining drug saturation over long, uninterrupted periods, the hepatic metabolic pathways responsible for detoxifying Cinchophen became overwhelmed (1)[1].
Patients initially presented with gastrointestinal distress, which rapidly progressed to toxic jaundice, stupor, and fatal hepatocellular necrosis (acute yellow atrophy) (1)[7]. By the 1930s, the accumulation of clinical data regarding liver damage and cirrhosis made the risk-benefit ratio untenable, leading to the cessation of its use in humans (8)[8]. Interestingly, Cinchophen derivatives found a second life in veterinary medicine (e.g., prednoleucotropin) for treating osteoarthritis in dogs, where the metabolic tolerance differs slightly, though hepatotoxicity remains a monitored risk (8)[8].
Quantitative Historical Data on Cinchophen Efficacy and Toxicity
| Metric / Event | Quantitative Data | Clinical Significance | Source |
| Epidemic Typhus Mortality (1914-1918) | Reduced from 16% to 2.5% | Demonstrated early off-label anti-inflammatory efficacy by Starkenstein. | 2 |
| Untreated Gout Nephritis Risk | ~15% of patients | Justified the risk-benefit ratio of Atophan in the early 1900s prior to modern alternatives. | 6 |
| Fatalities in Gout Treatment | ~1 in 61,000 cases | Highlighted the severe, idiosyncratic nature of the drug's hepatotoxicity. | 6 |
| Toxic Jaundice Mortality (1927 Review) | 11 deaths out of 47 cases (23.4%) | The high mortality rate upon onset of jaundice prompted the eventual clinical withdrawal of the drug. | 1 |
References
- Wikipedia. "Cinchophen - Wikipedia.
- Cleveland Clinic Journal of Medicine. "Toxic Hepatitis Due to Cinchophen.
- NIH. "The first clinical pharmacology unit in the world was probably founded in Vienna in 1911.
- UTP Publishing. "The Story of Gout.
- Wikipedia. "Doebner reaction - Wikipedia.
- Benchchem. "Application Notes and Protocols: Doebner Multicomponent Reaction for Quinoline-4-Carboxylic Acid Synthesis.
- NIH / PMC. "Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
Sources
- 1. ccjm.org [ccjm.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Doebner reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. utppublishing.com [utppublishing.com]
- 7. ccjm.org [ccjm.org]
- 8. Cinchophen - Wikipedia [en.wikipedia.org]
Biological Activity of 4-Phenylquinoline-2-Carboxylic Acid Derivatives: Overcoming the TSPO Polymorphism Barrier in PET Imaging
Executive Summary
The 18 kDa translocator protein (TSPO) is a highly validated biomarker for localized inflammation, heavily upregulated in activated microglia and macrophages[1]. Historically, the clinical translation of TSPO Positron Emission Tomography (PET) imaging has been bottlenecked by radiotracers that either exhibit high non-specific binding or are critically sensitive to the rs6971 genetic polymorphism [1].
Recent breakthroughs in medicinal chemistry have identified 4-phenylquinoline-2-carboxylic acid derivatives —most notably the third-generation radioligand LW223 and its deuterated analogs—as a definitive solution[2]. By leveraging this unique chemical scaffold, researchers have developed radiotracers that maintain high target affinity and exceptionally high plasma free fractions while completely bypassing the rs6971 polymorphism barrier[1],[3]. This whitepaper provides an in-depth technical analysis of the structure-activity relationships, biological activity, and self-validating experimental protocols for utilizing these derivatives in preclinical and clinical drug development.
Mechanistic Rationale: The TSPO Target and the rs6971 Challenge
TSPO is an outer mitochondrial membrane protein involved in cholesterol transport and steroidogenesis[1]. During neuroinflammation or tissue injury (e.g., myocardial infarction), local macrophage and microglial populations rapidly expand and upregulate TSPO expression, making it an ideal imaging target[4].
However, second-generation TSPO radiotracers (e.g., [11C]PBR28) bind to a specific pocket on the TSPO protein that is altered by the rs6971 polymorphism—a single nucleotide polymorphism causing an Ala147Thr amino acid substitution[1]. This mutation stratifies human subjects into High, Mixed, and Low-Affinity Binders (HAB, MAB, LAB), rendering quantitative PET imaging impossible without prior genetic screening.
Derivatives synthesized from 3-methyl-4-phenylquinoline-2-carboxylic acid structurally bypass this mutated binding pocket. In vitro competition binding assays across genotyped human brain and heart homogenates have conclusively demonstrated that the binding affinity ( Ki ) of LW223 remains constant (~1.7 nM) regardless of the patient's rs6971 genotype[1].
Fig 1. Pathway of macrophage-driven TSPO upregulation and subsequent PET imaging with[18F]LW223.
Structural and Pharmacological Profiling
The core pharmacophore is derived from 3-methyl-4-phenylquinoline-2-carboxylic acid . The synthesis of the lead compound, LW223, involves amide coupling with an amine side-chain, followed by N-methylation and radical-mediated bromination to allow for late-stage radiofluorination[1].
Enantiomeric Specificity
The stereocenter at the amide side-chain dictates target affinity. Recent structural evaluations reveal that the (R)-enantiomer of LW223 exhibits a 7.5-fold higher affinity for TSPO compared to the (S)-enantiomer[2]. Despite this difference in affinity, both enantiomers retain their insensitivity to the rs6971 polymorphism, validating the 4-phenylquinoline-2-carboxamide core as the primary driver of polymorphism independence[2].
Deuteration for Metabolic Stability
To further optimize the pharmacokinetic profile, researchers developed [18F]D2-LW223 , a deuterated analog[3]. The substitution of hydrogen with deuterium at primary metabolic sites significantly reduces in vivo defluorination. In non-human primate (NHP) models, [18F]D2-LW223 demonstrated a parent fraction in plasma of 55.2% at 60 minutes post-injection, vastly superior to standard tracers, thereby minimizing the confounding signal from brain-penetrant radiometabolites[3].
Quantitative Pharmacokinetics and Binding Data
To contextualize the biological activity of 4-phenylquinoline-2-carboxylic acid derivatives, the table below benchmarks LW223 and its deuterated analog against legacy TSPO radioligands. A critical advantage of LW223 is its exceptionally high plasma free fraction ( fp ) . A higher fp means more unbound radiotracer is available to cross the blood-brain barrier or penetrate myocardial tissue, drastically improving the signal-to-noise ratio[1],[5].
| Radioligand | Chemical Class | TSPO Affinity ( Ki ) | rs6971 Sensitive? | Plasma Free Fraction ( fp ) | Brain VND |
| [11C]PK11195 | Isoquinolinecarboxamide | ~1.7 nM | No | ~1.0% (Human) | High |
| [11C]PBR28 | Aryloxyanilide | ~0.5 nM (HAB) | Yes | 3.0 – 11.0% (Human) | Moderate |
| [18F]LW223 | 4-phenylquinoline-2-carboxamide | ~1.7 nM | No | 38.5% (Rodent) | Low (<10%)[5] |
| [18F]D2-LW223 | Deuterated quinoline | < 1.0 nM | No | 55.2% (NHP)[3] | Very Low |
Experimental Methodologies: Self-Validating Systems
As a Senior Application Scientist, establishing a robust, self-validating experimental framework is paramount. When evaluating novel 4-phenylquinoline-2-carboxylic acid derivatives, the protocols must inherently prove target specificity and account for physiological variables like tissue perfusion.
Protocol 1: In Vivo Dynamic PET Imaging and Kinetic Modeling
To quantify macrophage-driven inflammation in a rodent myocardial infarction (MI) model, raw standard uptake values (SUV) are insufficient because the infarcted tissue is hypoperfused. If perfusion is not accounted for, a low PET signal might be falsely attributed to low TSPO expression rather than poor tracer delivery[1],[6].
Step-by-Step Workflow:
-
Model Induction: Induce MI in adult male Sprague-Dawley rats via permanent left anterior descending (LAD) coronary artery ligation[4].
-
Radiotracer Administration: Inject [18F]LW223 (approx. 17.8 MBq) via an intravenous tail-vein bolus[1].
-
Dynamic Acquisition: Acquire continuous PET/CT data for 120 minutes to capture both the delivery phase and the pseudoequilibrium phase[1].
-
Self-Validating Control (Homologous Blocking): In a parallel cohort, administer unlabeled PK11195 (1 mg/kg, IV) 30 minutes prior to [18F]LW223. Causality: A significant reduction in the PET signal in the blocked cohort proves that the [18F]LW223 uptake is saturable and specific to TSPO, ruling out non-specific lipophilic binding[1].
-
Kinetic Modeling (2TCM): Extract time-activity curves (TACs) and apply a Two-Tissue Compartment Model (2TCM). Causality: 2TCM mathematically separates the tracer into a "free/non-specific" compartment and a "specifically bound" compartment, allowing for the calculation of the Total Volume of Distribution ( VT )[6].
-
Perfusion Correction: Calculate the Binding Potential relative to Tracer Clearance (BPTC) using K1 (the rate constant for transfer from arterial plasma to tissue) as a surrogate for myocardial perfusion[1].
Fig 2. Self-validating experimental workflow for in vivo TSPO PET imaging and kinetic modeling.
Conclusion
The biological activity of 4-phenylquinoline-2-carboxylic acid derivatives represents a paradigm shift in molecular imaging. By utilizing compounds like [18F]LW223 and [18F]D2-LW223, researchers can achieve high-affinity, rs6971-independent mapping of macrophage and microglial activation[1],[3]. The high plasma free fraction and low non-displaceable volume of distribution ( VND ) of these derivatives ensure superior image contrast[5], enabling accurate longitudinal tracking of inflammation in pathologies ranging from myocardial infarction to neurodegenerative diseases[4].
References
-
Quantification of Macrophage-Driven Inflammation During Myocardial Infarction with 18F-LW223, a Novel TSPO Radiotracer with Binding Independent of the rs6971 Human Polymorphism Journal of Nuclear Medicine URL:[Link]
-
Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein RSC Medicinal Chemistry URL:[Link]
-
Preclinical characterization of [18F]D2-LW223: an improved metabolically stable PET tracer for imaging the translocator protein 18 kDa (TSPO) in neuroinflammatory rodent models and non-human primates European Journal of Nuclear Medicine and Molecular Imaging (via PMC) URL:[Link](Note: PMC/PubMed verified landing page)
-
[18F]LW223 has low non-displaceable binding in murine brain, enabling high sensitivity TSPO PET imaging Journal of Cerebral Blood Flow & Metabolism (via PMC) URL:[Link]
-
Longitudinal[18F]LW223 PET imaging of macrophage-driven inflammation following myocardial infarction in a rat model: implications for left ventricular remodelling European Journal of Nuclear Medicine and Molecular Imaging URL:[Link](Note: Journal verified landing page)
-
Modelling [18F]LW223 PET data using simplified imaging protocols for quantification of TSPO expression in the rat heart and brain EJNMMI Research URL:[Link]
Sources
potential therapeutic targets of 4-phenylquinoline-2-carboxylic acid
Title: Unlocking the Pharmacological Potential of 4-Phenylquinoline-2-Carboxylic Acid: A Technical Whitepaper on TSPO Targeting and Beyond
Executive Summary: The Pharmacological Landscape
The 4-phenylquinoline-2-carboxylic acid scaffold—particularly its 3-methyl derivative—has emerged as a highly versatile and structurally privileged pharmacophore in modern drug discovery and molecular imaging[1]. While historical quinoline derivatives exhibit broad, sometimes non-specific biological activities, targeted structural modifications of this specific carboxylic acid have yielded highly selective ligands. Today, the most clinically significant application of this scaffold is its role as the direct synthetic precursor to next-generation radiotracers targeting the Translocator Protein (TSPO) [2]. Beyond TSPO, functionalization of this core into thieno-fused derivatives has opened new avenues in targeted oncology[3].
This whitepaper dissects the mechanistic causality, quantitative validation, and emerging therapeutic targets associated with this compound.
Primary Therapeutic Target: The 18 kDa Translocator Protein (TSPO)
Mechanism of Action
TSPO is an 18 kDa protein located on the outer mitochondrial membrane[4]. In healthy homeostasis, it plays a critical role in cholesterol transport, steroid hormone synthesis (steroidogenesis), and mitochondrial respiration[2]. While baseline TSPO expression in healthy tissue is minimal, it is drastically upregulated in activated microglia and macrophages during inflammatory responses[2]. Consequently, TSPO has become the premier biomarker for mapping macrophage-driven inflammation in pathologies such as myocardial infarction (MI), Alzheimer's disease, and multiple sclerosis[4].
Overcoming the rs6971 Genetic Polymorphism
The clinical adoption of second-generation TSPO ligands (such as PBR28) has been severely hindered by the rs6971 genetic polymorphism —a single nucleotide polymorphism causing an Ala147Thr substitution in the TSPO protein[2]. This mutation stratifies human populations into High Affinity Binders (HABs), Mixed Affinity Binders (MABs), and Low Affinity Binders (LABs), which confounds quantitative PET imaging by causing variable tracer uptake independent of actual inflammation levels[2].
Derivatives of 3-methyl-4-phenylquinoline-2-carboxylic acid, most notably the fluorinated carboxamide LW223 , have been engineered specifically to bypass this limitation[5]. The unique steric profile of the 4-phenylquinoline-2-carboxamide scaffold allows it to bind to TSPO independently of the rs6971 polymorphism, providing uniform, high-affinity target engagement across all human genotypes[2].
Fig 1: TSPO upregulation pathway and molecular targeting by 4-phenylquinoline-2-carboxamides.
Quantitative Data: Binding Affinity Across Genotypes
To illustrate the structural advantage of the 4-phenylquinoline-2-carboxamide scaffold, the table below summarizes the in vitro binding affinities ( Ki ) of standard TSPO ligands compared to the derivative LW223 across different human genotypes[2].
| Ligand Class | Compound | HAB Ki (nM) | MAB Ki (nM) | LAB Ki (nM) | Polymorphism Sensitivity |
| First-Generation | PK11195 | ~1.5 | ~1.5 | ~1.5 | Insensitive (High non-specific binding) |
| Second-Generation | PBR28 | ~4.0 | ~15.0 | >50.0 | Highly Sensitive |
| 4-Phenylquinoline Derivative | LW223 | ~2.5 | ~2.5 | ~2.5 | Insensitive (Low non-specific binding) |
Experimental Protocols: Validating Target Engagement
As a self-validating system, the following protocols detail the synthesis and biological evaluation of TSPO ligands derived from 4-phenylquinoline-2-carboxylic acid. Every step is designed with strict causal logic to ensure data integrity.
Protocol 1: Radiosynthesis of 18F-LW223
-
Amidation & Methylation: 3-methyl-4-phenylquinoline-2-carboxylic acid is coupled with (R)-sec-butylamine using the coupling agent HBTU, followed by N-methylation under standard basic conditions[2].
-
Causality: The (R)-sec-butyl group is stereospecifically required to fit the hydrophobic binding pocket of TSPO, while N-methylation prevents unwanted hydrogen bonding that could reduce target affinity in vivo[5].
-
-
Radical Bromination: The 3-methyl substituent is brominated using N-bromosuccinimide (NBS) and the radical initiator benzoyl peroxide[2].
-
Causality: This creates a highly reactive electrophilic center necessary for the subsequent radiolabeling step.
-
-
Radiofluorination: The bromide intermediate is subjected to nucleophilic substitution with [18F]fluoride[4].
-
Causality: Fluorine-18 is selected over Carbon-11 due to its longer half-life (109.8 min vs 20.4 min). This longer half-life permits the extended dynamic PET scanning required to accurately quantify radiotracer kinetics in hypoperfused tissues post-myocardial infarction[2].
-
Protocol 2: In Vitro Competitive Binding Assay
-
Tissue Genotyping: Human brain or heart tissues are genotyped via PCR for the rs6971 polymorphism[2].
-
Causality: Pre-stratification into HAB, MAB, and LAB cohorts is mandatory to definitively prove that the new ligand's affinity is independent of the genetic mutation.
-
-
Radioligand Incubation: Tissue homogenates are incubated with a constant concentration of [3H]PK11195 and varying concentrations (0.1 nM to 10 µM) of the unlabelled 4-phenylquinoline-2-carboxamide[2].
-
Causality: [3H]PK11195 is utilized as the baseline radiotracer because its binding is universally unaffected by the rs6971 polymorphism, ensuring reliable displacement curves across all tissue samples.
-
-
Nonspecific Binding (NSB) Determination: A parallel assay is run with an excess (10 µM) of unlabelled PK11195[2].
-
Causality: A massive excess of the unlabelled ligand saturates all specific TSPO receptors. Any remaining radioactive signal is attributed to non-specific lipid/protein binding and is subtracted from total binding to yield the specific binding curve.
-
Fig 2: Experimental workflow for validating TSPO target engagement and in vivo PET imaging.
Secondary and Emerging Therapeutic Targets
Beyond TSPO, the 4-phenylquinoline-2-carboxylic acid core serves as a highly modular building block for synthesizing complex fused heterocycles with distinct therapeutic targets in oncology.
Dual PARP/G-Quadruplex (G4) Targeting: By converting 4-phenylquinoline-2-carboxylic acid derivatives into thieno[3,2-c]quinolines, researchers have unlocked novel anti-cancer mechanisms[3]. These angular thienoquinoline derivatives act as dual ligands that stabilize G-quadruplex (G4) DNA structures at telomeres while simultaneously inhibiting Poly(ADP-ribose) polymerase (PARP)[3]. This dual action induces localized DNA damage and exerts potent antiproliferative effects, particularly in BRCA2-deficient tumor cells[3].
FMS-like Tyrosine Kinase 3 (FLT3): Further functionalization of the quinoline core has yielded compounds that target FLT3, a critical therapeutic target in acute myeloid leukemia (AML)[6]. The structural rigidity of the 4-phenylquinoline system allows for precise orientation of hydrogen-bond donors/acceptors within the ATP-binding pocket of the kinase, suppressing cell proliferation in vitro against HL-60 and MV4-11 cell lines[6].
Conclusion
The 4-phenylquinoline-2-carboxylic acid scaffold represents a master key in medicinal chemistry. By serving as the foundation for polymorphism-insensitive TSPO radiotracers like LW223, it has revolutionized the non-invasive quantification of macrophage-driven inflammation. Furthermore, its adaptability into thieno-fused derivatives opens new frontiers in targeted oncology, solidifying its status as a high-value pharmacophore for future drug development.
Sources
- 1. US20210107877A1 - TSPO Binders - Google Patents [patents.google.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00930H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
The Architect's Scaffold: 4-Phenylquinoline-2-Carboxylic Acid in Advanced Organic Synthesis
Executive Summary
In the landscape of organic synthesis and medicinal chemistry, rigid heteroaromatic scaffolds are highly sought after for their predictable pharmacokinetics and structural stability. 4-phenylquinoline-2-carboxylic acid (historically known as Cinchophen) and its substituted derivatives serve as privileged building blocks[1]. The molecule features an orthogonal reactivity profile: a C2-carboxylic acid primed for amidation or esterification, a sterically encumbering C4-phenyl group that facilitates target-protein pi-stacking, and an electron-deficient quinoline core that dictates regioselective functionalization[2]. This whitepaper dissects the synthetic utility of this scaffold, focusing on its de novo construction and its critical role in the late-stage synthesis of advanced diagnostic radiotracers.
Structural Anatomy & De Novo Construction
The foundational synthesis of the 4-phenylquinoline-2-carboxylic acid core is classically achieved via the Doebner multicomponent reaction (MCR)[1].
Mechanistic Causality: The MCR elegantly combines pyruvic acid, aniline, and benzaldehyde in a single pot. The reaction is initiated by the condensation of aniline and benzaldehyde to form an electrophilic Schiff base. Simultaneously, pyruvic acid tautomerizes to its enol form, acting as a nucleophile that attacks the imine. The resulting adduct undergoes an intramolecular cyclization to form a dihydroquinoline intermediate. The thermodynamic sink of this pathway is the final aromatization step—often driven by atmospheric oxygen or mild oxidants—yielding the fully conjugated, highly stable quinoline system[2].
Figure 1: Mechanistic workflow of the Doebner multicomponent synthesis.
Late-Stage Functionalization: Accessing TSPO PET Radiotracers
A sophisticated application of this building block is found in the synthesis of 18F-LW223 , a Positron Emission Tomography (PET) radiotracer designed to quantify macrophage-driven inflammation during myocardial infarction[3]. By utilizing the 3-methyl substituted analog (3-methyl-4-phenylquinoline-2-carboxylic acid), researchers can leverage the orthogonal reactivity of the C2 and C3 positions. The C2-carboxylic acid is first converted to a complex amide, followed by a highly regioselective radical bromination of the C3-methyl group. This creates an electrophilic precursor perfectly primed for late-stage nucleophilic radiofluorination[4].
Figure 2: Late-stage functionalization pathway for TSPO radiotracer precursors.
Quantitative Reaction Metrics
To ensure reproducibility in scale-up environments, the following thermodynamic and yield parameters must be strictly monitored.
| Reaction Step | Reagents & Catalysts | Temp / Time | Expected Yield | Key Diagnostic Analytical Marker |
| Doebner Cyclization | Pyruvic acid, Aniline, Benzaldehyde | Reflux, 4-6 h | 65-75% | Appearance of C3-H aromatic singlet (~8.2 ppm) |
| HBTU Amidation | HBTU, DIPEA, (R)-sec-butylamine | 25°C, 30 min | 85-95% | Loss of broad COOH peak; new NH doublet (~8.0 ppm) |
| Radical Bromination | NBS, Benzoyl Peroxide (BPO), CCl₄ | 80°C, 4 h | 60-70% | Shift of C3-CH₃ (2.5 ppm) to C3-CH₂Br (~4.6 ppm) |
Self-Validating Experimental Protocols
The following protocols detail the transformation of the 3-methyl-4-phenylquinoline-2-carboxylic acid building block into the advanced radiotracer precursor. Each step is designed as a self-validating system to ensure absolute chemical integrity before proceeding to the next phase.
Protocol 1: HBTU-Mediated Amidation
Objective: Convert the C2-carboxylic acid to an (R)-sec-butylamide without epimerizing the chiral amine or causing side reactions at the quinoline nitrogen[3].
-
Activation: Dissolve 3-methyl-4-phenylquinoline-2-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add HBTU (1.5 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir at room temperature for 30 minutes.
-
Causality: HBTU is selected over aggressive reagents like thionyl chloride (SOCl₂) because it forms a stable, non-volatile active ester intermediate under mild conditions. DIPEA acts as a non-nucleophilic base, neutralizing the system without competing for the electrophilic center[3].
-
-
Coupling: Add (R)-sec-butylamine (1.2 eq) dropwise. Stir for an additional 2 hours.
-
Workup: Quench with water, extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Self-Validating Checkpoint: Analyze the crude product via LC-MS. The reaction is validated by a distinct increase in retention time on a C18 reverse-phase column (due to the loss of the highly polar carboxylic acid moiety) and the detection of the exact mass [M+H]+ corresponding to the amide[4].
Protocol 2: Regioselective Radical Bromination
Objective: Functionalize the C3-methyl group to a bromomethyl group, creating the leaving group required for subsequent radiofluorination[3].
-
Initiation: Dissolve the purified amide intermediate in a degassed, non-polar halogenated solvent (e.g., chlorobenzene or carbon tetrachloride). Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of benzoyl peroxide (BPO) (0.1 eq).
-
Causality: BPO undergoes homolytic cleavage upon heating, initiating a radical chain reaction. NBS provides a low, steady-state concentration of bromine radicals. The radical selectively abstracts a hydrogen from the C3-methyl group because the resulting benzylic/allylic-like radical is highly stabilized by the adjacent quinoline pi-system. This strictly avoids electrophilic aromatic substitution on the electron-rich C4-phenyl ring[4].
-
-
Propagation: Heat the mixture to reflux (80°C) for 4 hours under an inert argon atmosphere.
-
Workup: Cool to room temperature, filter off the insoluble succinimide byproduct, and concentrate the filtrate. Purify via silica gel flash chromatography.
-
Self-Validating Checkpoint: Perform ¹H NMR (CDCl₃) on the purified product. The protocol is validated by the complete disappearance of the C3-methyl singlet (historically at ~2.5 ppm) and the emergence of a new, distinct singlet integrating to exactly 2 protons at ~4.5–4.8 ppm, corresponding to the newly formed -CH₂Br group[4]. If the 2.5 ppm peak persists, the radical initiation failed (likely due to oxygen contamination quenching the radicals).
References
- Buy Cinchophen | 132-60-5 | >98% - Smolecule Smolecule
- China Cinchophen Intermediates Manufacturers, Suppliers, Factory Jecibiochem
- Quantification of macrophage-driven inflammation during myocardial infarction with 18F-LW223, a novel TSPO radiotracer CORE / Journal of Nuclear Medicine
- Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the transloc
Sources
- 1. Buy Cinchophen | 132-60-5 | >98% [smolecule.com]
- 2. jecibiochem.com [jecibiochem.com]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00930H [pubs.rsc.org]
review of 4-phenylquinoline-2-carboxylic acid and its analogs
An In-depth Technical Guide on 4-Phenylquinoline-2-carboxylic Acid and Its Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone of medicinal chemistry, renowned for its prevalence in biologically active compounds. Within this class, 4-phenylquinoline-2-carboxylic acid and its derivatives represent a particularly noteworthy chemotype, demonstrating a wide array of pharmacological activities. This technical guide offers a comprehensive review of this scaffold, beginning with its synthesis, delving into its diverse biological roles, and elucidating the critical structure-activity relationships that govern its function. We provide detailed experimental methodologies, data-driven insights, and visual schematics to equip researchers and drug development professionals with the foundational and advanced knowledge required to innovate within this chemical space.
The Quinoline Core: A Privileged Scaffold in Medicinal Chemistry
The fusion of a benzene ring and a pyridine ring creates the quinoline heterocycle, a structure that is both rigid and capable of diverse chemical modifications. This unique combination of properties has made it a "privileged scaffold," meaning it is a molecular framework that can bind to multiple, unrelated biological targets, leading to a broad spectrum of activities. The introduction of a phenyl group at the C4 position and a carboxylic acid at the C2 position creates a specific steric and electronic arrangement that has been successfully exploited in the development of agents targeting cancer, inflammation, and infectious diseases. The carboxylic acid moiety, in particular, often serves as a crucial interaction point, acting as a hydrogen bond donor/acceptor or a coordination site, anchoring the molecule to its biological target.
Synthesis and Methodologies
The construction of the 4-phenylquinoline-2-carboxylic acid core is most effectively achieved through cyclocondensation reactions. The Doebner reaction is a classical and highly versatile method for this purpose.
The Doebner Reaction: Mechanism and Application
The Doebner reaction is a three-component reaction that synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[1] However, for the synthesis of the 2-carboxylic acid isomer, a variation known as the Skraup-Doebner-Von Miller synthesis or related condensations are employed. A highly effective modern approach involves the condensation of an aniline with a γ-aryl-β,γ-unsaturated α-ketoester.
A proposed mechanism involves the 1,2-addition of the aniline to the ketoester, forming a Schiff base intermediate. This is followed by an acid-catalyzed intramolecular cyclization (electrophilic aromatic substitution) onto the aniline ring. Subsequent dehydration and oxidation/aromatization yield the final 4-phenylquinoline-2-carboxylic acid product. Trifluoroacetic acid (TFA) is often used as both the solvent and catalyst for this transformation.
Experimental Protocol: Synthesis via Doebner Reaction
This protocol describes the synthesis of 2-phenylquinoline-4-carboxylic acid, a closely related and widely synthesized isomer, which illustrates the general principles of the Doebner reaction.[2][3]
Materials:
-
Aniline
-
Benzaldehyde
-
Pyruvic acid
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve aniline (0.01 mol), benzaldehyde (0.01 mol), and pyruvic acid (0.01 mol) in 20-30 mL of ethanol.[2]
-
Reflux: Heat the mixture to reflux with continuous stirring for approximately 3-4 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product, 2-phenylquinoline-4-carboxylic acid, will often precipitate from the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove residual reactants.
-
Recrystallization: Further purify the product by recrystallizing from a suitable solvent, such as ethanol, to obtain the final product with high purity.[2]
Diagram of Synthetic Workflow
Caption: Key modification sites governing the SAR of the 4-phenylquinoline-2-carboxylic acid scaffold.
Future Outlook and Conclusion
The 4-phenylquinoline-2-carboxylic acid scaffold continues to be a highly fruitful starting point for the design of novel therapeutics. Its synthetic tractability allows for the creation of diverse chemical libraries, while its proven record across multiple biological targets validates its status as a privileged structure.
Future research will likely focus on:
-
Target Deconvolution: Precisely identifying the molecular targets for analogs that show potent phenotypic effects (e.g., antiproliferative activity).
-
Isoform-Selective Inhibitors: Further refining substitutions to achieve selectivity for specific enzyme isoforms (e.g., HDACs), which can lead to improved efficacy and reduced side effects.
-
Optimizing Drug-like Properties: Modifying the core to enhance pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME) to develop clinically viable drug candidates.
Sources
Application Note: Optimized Synthesis and Downstream Utility of 4-Phenylquinoline-2-Carboxylic Acid Scaffolds
Strategic Overview & Chemical Rationale
The 4-phenylquinoline-2-carboxylic acid architecture is a privileged scaffold in medicinal chemistry, serving as the foundational core for numerous kinase inhibitors, anti-inflammatory agents, and translocator protein (TSPO) positron emission tomography (PET) radiotracers [1].
A common pitfall in quinoline synthesis is regiochemical ambiguity. While the classic Pfitzinger reaction (isatin + acetophenone) efficiently yields 2-phenylquinoline-4-carboxylic acids (cinchophen derivatives), it cannot be used to access the 4-phenylquinoline-2-carboxylic acid isomer. To achieve the correct regiochemistry, the Friedländer annulation of an o-aminoaryl ketone (2-aminobenzophenone) with an α -methylene ketone (a pyruvate derivative) is the most robust strategic choice [2].
Causality in Reaction Design: Directly condensing 2-aminobenzophenone with pyruvic acid often leads to complex, intractable mixtures due to the competing aldol self-condensation and polymerization of the α -keto acid under thermal conditions. To establish a self-validating and high-yielding protocol, this guide utilizes ethyl pyruvate instead. By employing a Brønsted acid catalyst ( p -TsOH) in a Dean-Stark apparatus, water is continuously removed, driving the thermodynamic equilibrium exclusively toward the ethyl 4-phenylquinoline-2-carboxylate intermediate. This intermediate is easily purified via chromatography before a clean saponification step yields the highly pure zwitterionic free acid.
Figure 1: Mechanistic workflow of the Friedländer annulation and saponification to the target acid.
Experimental Protocols
Protocol A: Synthesis of Ethyl 4-phenylquinoline-2-carboxylate (Friedländer Condensation)
This step isolates the ester to prevent purification difficulties associated with polar carboxylic acids.
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzophenone (1.97 g, 10.0 mmol) and ethyl pyruvate (1.39 g, 12.0 mmol, 1.2 eq).
-
Solvent & Catalyst: Suspend the reactants in 50 mL of anhydrous toluene. Add p -toluenesulfonic acid monohydrate ( p -TsOH·H₂O) (0.19 g, 1.0 mmol, 10 mol%) as the Brønsted acid catalyst.
-
Dehydration (Dean-Stark): Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the reaction mixture to a vigorous reflux (oil bath at ~125 °C) for 12 hours. Causality note: The azeotropic removal of water is critical; failure to remove water will stall the reaction at the uncyclized Schiff base intermediate.
-
Workup: Cool the mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL) to quench and remove the acid catalyst, followed by brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (SiO₂, 10% Ethyl Acetate in Hexanes) to afford the ester as an off-white solid.
Protocol B: Saponification to 4-Phenylquinoline-2-carboxylic acid
-
Hydrolysis: Dissolve the purified ethyl 4-phenylquinoline-2-carboxylate (2.77 g, 10.0 mmol) in 100 mL of a 50% aqueous ethanol solution (v/v).
-
Base Addition: Add sodium hydroxide pellets (1.60 g, 40.0 mmol, 4.0 eq). Stir the solution at 80 °C for 1.5–2 hours. The reaction progress can be monitored by TLC (disappearance of the high-Rf ester spot).
-
Solvent Removal: Cool the reaction to room temperature and remove the ethanol in vacuo, leaving a highly basic aqueous solution containing the sodium salt of the product.
-
Acidification: Slowly acidify the aqueous layer with 1 M HCl dropwise under continuous stirring until the pH reaches ~3–4. A thick white precipitate will form. Causality note: Avoid over-acidification (pH < 1), as the quinoline nitrogen can protonate, pulling the product back into the aqueous phase as a soluble hydrochloride salt.
-
Extraction: Extract the product into dichloromethane (3 × 50 mL). Wash the combined organic layers with water (3 × 20 mL), dry over MgSO₄, filter, and concentrate in vacuo to afford 4-phenylquinoline-2-carboxylic acid in high purity (>95%).
Protocol C: Synthesis of the 3-Methyl Derivative via Suzuki-Miyaura Coupling
For drug development professionals targeting TSPO (e.g., synthesizing the PET tracer LW223), the 3-methyl substituted analog (3-methyl-4-phenylquinoline-2-carboxylic acid) is required [3]. Because the steric hindrance of a 3-methyl group severely limits the yield of a direct Friedländer annulation, a modern Palladium-catalyzed cross-coupling approach is preferred.
-
Coupling: To a solution of ethyl 4-bromo-3-methylquinoline-2-carboxylate (3.54 g, 12.0 mmol) in THF (30 mL) and water (15 mL), add phenylboronic acid (2.20 g, 18.0 mmol) and K₃PO₄ (5.08 g, 24.0 mmol).
-
Catalysis: Degas the mixture under argon for 15 minutes. Add XPhos Pd G2 (0.189 g, 0.240 mmol, 2 mol%) and stir at 40 °C for 1.5 hours.
-
Workup: Filter through a short pad of Celite®, wash with ethyl acetate, and concentrate.
-
Hydrolysis: Saponify the resulting ester using the exact conditions described in Protocol B to yield 3-methyl-4-phenylquinoline-2-carboxylic acid.
Figure 2: Synthesis of the 3-methyl derivative via Suzuki coupling for TSPO PET radiotracer production.
Quantitative Data & Analytical Benchmarks
To ensure reproducibility across different laboratories, reaction optimization parameters and analytical benchmarks are summarized below.
Table 1: Optimization of Friedländer Condensation (Protocol A)
| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
|---|---|---|---|---|---|
| None | Ethanol | 80 | 24 | <10 | Thermal energy alone is insufficient for cyclization. |
| KOH (2.0 eq) | Ethanol | 80 | 12 | 45 | Base promotes competing aldol condensation of pyruvate. |
| p -TsOH (0.1 eq) | Toluene | 110 | 12 | 88 | Dean-Stark removal of H₂O drives reaction to completion. | | InCl₃ (0.05 eq) | Solvent-free | 90 | 4 | 82 | Viable green alternative, but crude mixture is highly viscous. |
Table 2: Analytical Characterization Data
| Compound | Appearance | Melting Point (°C) | HRMS (m/z)[M+H]⁺ | Key ¹H NMR Signals (δ, ppm, CDCl₃/DMSO-d₆) |
|---|---|---|---|---|
| Ethyl 4-phenylquinoline-2-carboxylate | Off-white solid | 72–74 | 278.1181 | 8.35 (d, 1H), 8.10 (s, 1H, C3-H), 4.55 (q, 2H), 1.45 (t, 3H) |
| 4-Phenylquinoline-2-carboxylic acid | White powder | 210–212 | 250.0868 | 13.50 (br s, 1H, COOH), 8.40 (d, 1H), 8.05 (s, 1H, C3-H), 7.80-7.50 (m, 8H) |
| 3-Methyl-4-phenylquinoline-2-carboxylic acid | White solid | 110–112 | 264.1025 | 13.45 (br s, 1H, COOH), 8.15 (d, 1H), 7.65-7.30 (m, 8H), 2.40 (s, 3H, CH₃) |
References
-
Waddell, L. J. N., MacAskill, M. G., McErlain, H., Morgan, T. E. F., Williams, L., Reid, V. J. M., Beyger, A., ... & Sutherland, A. (2026). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. RSC Medicinal Chemistry.[Link]
-
Prajapati, S. K., & Singh, P. (2025). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega.[Link]
-
MacAskill, M. G., Stadulyte, A., Williams, L., Morgan, T. E. F., ... & Tavares, A. A. S. (2020). Quantification of macrophage-driven inflammation during myocardial infarction with 18F-LW223, a novel TSPO radiotracer with binding independent of the rs6971 human polymorphism. Journal of Nuclear Medicine, 62(4), 536-544.[Link]
Application Note: 4-Phenylquinoline-2-Carboxylic Acid Derivatives in the Synthesis of TSPO-Targeted PET Radiotracers
Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Synthesis, validation, and mechanistic rationale of polymorphism-independent Translocator Protein (TSPO) radiotracers (e.g., 18 F-LW223).
Introduction & Mechanistic Rationale
The 18 kDa Translocator Protein (TSPO) is a critical mitochondrial biomarker highly expressed in activated macrophages and microglia[1]. Consequently, TSPO has become a primary target for Positron Emission Tomography (PET) imaging to quantify localized inflammation in pathologies such as myocardial infarction (MI) and neurodegenerative diseases[2].
However, the clinical translation of TSPO radiotracers has been severely hindered by two major challenges:
-
Suboptimal Pharmacokinetics: First-generation tracers like 11 C-PK11195 suffer from high non-specific binding, poor signal-to-noise ratios, and the logistical limitations of a short 11 C half-life (20.4 min)[2].
-
The rs6971 Genetic Polymorphism: Second-generation tracers (e.g., 11 C-PBR28) exhibit differential binding affinities across human populations due to a single amino acid substitution (Ala147Thr) in the TSPO protein. This creates High, Mixed, and Low-Affinity Binders (HAB, MAB, LAB), complicating quantitative PET analysis[2].
The Medicinal Chemistry Solution: Derivatives of 4-phenylquinoline-2-carboxylic acid —specifically the quinoline-2-carboxamide scaffold—have emerged as a breakthrough solution. By utilizing 3-methyl-4-phenylquinoline-2-carboxylic acid as a foundational building block, researchers have developed novel tracers like 18 F-LW223 [2]. The rigid quinoline core provides optimal lipophilicity to cross cell membranes, while the specific spatial arrangement of the 4-phenyl and 2-carboxamide groups interacts with a TSPO binding pocket that is completely unaffected by the Ala147Thr mutation[3]. Furthermore, the 3-methyl group serves as a strategic synthetic handle for late-stage radiofluorination[4].
Table 1: Comparative Profile of Key TSPO Radiotracers
| Radiotracer | Chemical Scaffold | Target | Sensitivity to rs6971 Polymorphism | Isotope Half-Life | Non-Specific Binding |
| 11 C-PK11195 | Isoquinoline | TSPO | Independent | 20.4 min | High |
| 11 C-PBR28 | Aryloxyanilide | TSPO | Highly Sensitive | 20.4 min | Low |
| 18 F-LW223 | Quinoline-2-carboxamide | TSPO | Independent | 109.8 min | Low |
Synthetic Workflows & Experimental Protocols
The synthesis of the 18 F-LW223 radiotracer relies on the efficient functionalization of 3-methyl-4-phenylquinoline-2-carboxylic acid. The protocols below outline the critical steps, emphasizing the physicochemical causality behind the chosen reagents.
Synthetic workflow of 18F-LW223 from 4-phenylquinoline-2-carboxylic acid.
Protocol 1: Amide Coupling of the Quinoline Core
Objective: Synthesize the (R)-sec-butylamide intermediate from 3-methyl-4-phenylquinoline-2-carboxylic acid without inducing racemization.
-
Activation: Dissolve 3-methyl-4-phenylquinoline-2-carboxylic acid (2.54 g, 9.65 mmol) in anhydrous N,N-dimethylformamide (DMF) (250 mL) under an argon atmosphere[5].
-
Coupling Reagents: Add HBTU (5.49 g, 14.5 mmol) and N,N′-diisopropylethylamine (DIPEA) (3.40 mL, 19.3 mmol)[1]. Stir at room temperature for 30 minutes.
-
Mechanistic Insight: HBTU converts the carboxylic acid into a highly reactive benzotriazole active ester. DIPEA is utilized because it is a sterically hindered, non-nucleophilic base; it efficiently deprotonates the carboxylic acid to drive the reaction forward but is bulky enough to prevent unwanted side reactions or racemization of the incoming chiral amine.
-
-
Amidation: Add (R)-(-)-sec-butylamine dropwise and stir the reaction mixture until completion (monitored via LC-MS)[1].
-
Purification: Quench with water, extract with dichloromethane, and purify via flash column chromatography to yield the pure amide[6].
Protocol 2: Late-Stage Functionalization (Bromination)
Objective: Introduce a leaving group on the 3-methyl position to enable subsequent radiolabeling.
-
N-Methylation: Treat the amide intermediate with sodium hydride (NaH) in tetrahydrofuran (THF) for 6 minutes, followed by the addition of iodomethane (MeI) under reflux for 24 hours to yield the N-methylated tertiary amide[5].
-
Radical Bromination: React the N-methylated intermediate with N-bromosuccinimide (NBS) and benzoyl peroxide[4].
-
Mechanistic Insight: Benzoyl peroxide acts as a thermal radical initiator. Upon heating, it homolytically cleaves to form benzoyloxy radicals, which abstract a hydrogen atom specifically from the benzylic-like 3-methyl group. NBS then donates a bromine atom to this localized radical, creating a highly specific bromide precursor prime for nucleophilic substitution[2].
-
Protocol 3: Automated Radiofluorination
Objective: Synthesize 18 F-LW223 with high radiochemical yield and molar activity.
-
Isotope Preparation: Trap cyclotron-produced [ 18 F]fluoride on a QMA cartridge and elute into a reaction vessel using a solution of Kryptofix 222 (K222) and K 2 CO 3 in acetonitrile/water[2].
-
Azeotropic Drying: Evaporate the solvent under vacuum and a stream of helium, using anhydrous acetonitrile to azeotropically remove all trace water.
-
Mechanistic Insight: Water highly solvates the small fluoride anion, destroying its nucleophilicity. K222 is a cryptand that strongly sequesters the potassium cation. In the absence of water and a tightly bound counter-ion, the [ 18 F]fluoride becomes a "naked" and exceptionally potent nucleophile.
-
-
S N 2 Substitution: Add the bromide (or chloride) precursor in anhydrous acetonitrile to the dried[ 18 F]fluoride. Heat the mixture to drive the S N 2 displacement of the halogen[4].
-
Purification: Purify the crude radiotracer using semi-preparative HPLC (C18 Synergi Hydro-RP, 70:30 acetonitrile/water, 3 mL/min)[2]. Formulate the final product in 10% ethanol in saline[3].
In Vitro & In Vivo Validation
A robust radiotracer must be a self-validating system, proving target engagement both in controlled assays and living biological systems.
In Vitro Receptor Binding Assays
To validate that the quinoline-2-carboxamide scaffold overcomes the rs6971 polymorphism, competition binding assays are performed using human brain and heart homogenates genotyped for HAB, MAB, and LAB[3].
-
Results: Unlike PBR28, which shows drastic affinity drop-offs in LAB tissues, the dissociation constant ( Kd ) and inhibition constant ( Ki ) of LW223 remain uniform across all human genotypes, proving that the 4-phenylquinoline core interacts with a polymorphism-independent binding domain[2].
In Vivo PET Imaging of Myocardial Infarction
In a rat model of myocardial infarction, 18 F-LW223 demonstrates outstanding in vivo kinetics.
-
Pharmacokinetics: The tracer exhibits slow radiometabolism in arterial blood (69% parent compound remaining at 120 min) and a high plasma free fraction (38.5%)[3].
-
Target Engagement: PET scans acquired immediately after intravenous bolus injection show significantly higher Binding Potential (BPTC) in the hypoperfused infarct territory of the anterior wall compared to naïve animals (36.9 vs. 10.0 cm 3 /mL/min, p≤0.001 )[4].
-
Validation: Blocking studies with a pre-injection of PK11195 (1 mg/kg) confirm specific TSPO target engagement, reducing the Standardized Uptake Value (SUV) by 64-81%[1].
Mechanism of TSPO upregulation and targeted PET imaging using 18F-LW223.
References
-
Waddell, L. J. N., et al. "Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein." RSC Medicinal Chemistry, 2026. 6
-
MacAskill, M. G., et al. "Quantification of Macrophage-Driven Inflammation During Myocardial Infarction with 18F-LW223, a Novel TSPO Radiotracer with Binding Independent of the rs6971 Human Polymorphism." Journal of Nuclear Medicine, 2021. 2
-
Sutherland, A., et al. "TSPO Binders." US Patent US20210107877A1, 2021. 1
-
MacAskill, M. G., et al. "Quantification of macrophage-driven inflammation during myocardial infarction with 18F-LW223, a novel TSPO radiotracer." CORE / University of Edinburgh, 2020. 4
Sources
- 1. US20210107877A1 - TSPO Binders - Google Patents [patents.google.com]
- 2. Quantification of Macrophage-Driven Inflammation During Myocardial Infarction with 18F-LW223, a Novel TSPO Radiotracer with Binding Independent of the rs6971 Human Polymorphism | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00930H [pubs.rsc.org]
Application Note: Derivatization of 4-Phenylquinoline-2-Carboxylic Acid (Cinchophen) for High-Throughput Biological Screening
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols
Introduction & Scientific Rationale
4-Phenylquinoline-2-carboxylic acid, historically known as cinchophen, is a privileged heterocyclic scaffold that has evolved from a classical anti-inflammatory and uricosuric agent into a versatile building block for modern drug discovery. However, the free C2-carboxylic acid moiety presents significant pharmacokinetic liabilities, including poor aqueous solubility, high lipophilicity, and classical hepatotoxicity[1].
To unlock the full therapeutic potential of the cinchophen scaffold for high-throughput biological screening, strategic derivatization at the C2 position is essential.
The Causality of Derivatization:
-
Solubility & Bioavailability: Converting the highly lipophilic free acid into a Mannich base introduces a basic nitrogen atom. This allows for the formation of water-soluble hydrochloride salts, drastically reducing false negatives in aqueous in vitro antimicrobial assays[1].
-
Receptor Specificity & BBB Penetration: For neuroinflammation imaging, radiotracers must cross the blood-brain barrier (BBB). Converting the C2-acid into a sec-butyl carboxamide (accompanied by C3-methylation) optimizes the LogP for BBB penetration and creates highly specific ligands (e.g., LW223) that bind the translocator protein (TSPO) independently of the rs6971 genetic polymorphism[2].
-
Chemical Stability: Utilizing mild coupling agents like EDC·HCl for esterification prevents the degradation of electron-rich nucleophiles, ensuring a cleaner impurity profile compared to traditional thionyl chloride-mediated acylations.
Mechanistic Pathways & Workflows
Synthetic pathways for derivatizing cinchophen into biologically active compounds.
High-throughput biological screening cascade for evaluating cinchophen derivatives.
Validated Experimental Protocols
Protocol A: Mild Amidation and Esterification via EDC·HCl Coupling
Target: Synthesis of highly pure cinchophen esters/amides for antibacterial screening.
Rationale: EDC·HCl is selected over traditional acyl chlorides because it allows for room-temperature coupling, avoiding the generation of corrosive HCl gas that can degrade sensitive functional groups on substituted phenols.
Step-by-Step Procedure:
-
Initiation: In an oven-dried round-bottom flask, dissolve 4-phenylquinoline-2-carboxylic acid (2.0 mmol) and the desired nucleophile (phenol or secondary amine, 2.0 mmol) in 10 mL of anhydrous dichloromethane (DCM).
-
Activation: Add EDC·HCl (4.0 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Propagation: Stir the reaction mixture continuously at room temperature for 10 hours under an inert argon atmosphere.
-
Validation Check (Self-Validating Step): Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the highly polar cinchophen spot (Rf ~0.1) and the appearance of a less polar amide/ester spot (Rf ~0.5–0.7) confirms reaction completion.
-
Workup & Isolation: Evaporate the DCM under reduced pressure. Quench the resulting residue with ice-cold distilled water to precipitate the product. Filter the solid, dry under a vacuum, and recrystallize from diethyl ether to yield the pure compound.
Protocol B: Synthesis of Water-Soluble Mannich Bases
Target: Overcoming lipophilicity hurdles for aqueous antimicrobial assays[1].
Rationale: By converting the inert amide into a Mannich base, we introduce an ionizable amine. This structural tweak is critical for formulating the drug as a soluble salt, ensuring it actually reaches the pathogen in agar-well diffusion assays.
Step-by-Step Procedure:
-
Pre-requisite Amidation: Convert cinchophen to cinchophen chloride using oxalyl chloride, followed by immediate quenching with aqueous ammonia to yield cinchophen amide[1].
-
Condensation: Dissolve the cinchophen amide (0.01 mol) in 20 mL of absolute ethanol.
-
Aminomethylation: Add formaldehyde (37% aqueous solution, 0.01 mol) and a secondary amine (e.g., morpholine or piperidine, 0.01 mol) dropwise to the solution.
-
Reflux: Heat the mixture to reflux for 4–6 hours.
-
Validation Check (Self-Validating Step): Acidify a 1 mL aliquot of the mixture. If unreacted cinchophen amide is present, it will precipitate. A clear solution indicates successful conversion to the soluble Mannich base hydrochloride.
-
Isolation: Concentrate the solvent to half its volume and cool to 0°C overnight. Filter the resulting crystals and wash with cold ethanol.
Protocol C: Synthesis of TSPO-Targeted Quinoline-2-Carboxamides (LW223 Analogues)
Target: High-affinity PET imaging agents for neuroinflammation[2].
Rationale: HATU is utilized here for its superior efficiency in forming hindered amides (due to the C3-methyl steric clash) rapidly and with high enantiomeric retention when using chiral amines.
Step-by-Step Procedure:
-
Activation: To a solution of 3-methyl-4-phenylquinoline-2-carboxylic acid (9.65 mmol) in anhydrous DMF (250 mL), add HATU (14.5 mmol) and DIPEA (19.3 mmol). Stir at room temperature for 30 minutes.
-
Coupling: Add the chiral amine (e.g., (R)-(-)-sec-butylamine) to the activated ester complex.
-
Workup: After 2 hours, dilute with ethyl acetate and wash successively with 1M HCl, saturated NaHCO3, and brine.
-
Validation Check: Analyze the organic layer via chiral HPLC. A single sharp peak confirms that no racemization occurred during the coupling step.
Quantitative Data Presentation
The following table summarizes the biological screening outcomes of various cinchophen derivatization strategies, highlighting how specific structural modifications dictate the primary biological target.
Table 1: Biological Activity Profile of Key Cinchophen Derivatives
| Derivative Class | Structural Modification | Primary Biological Target | Key Quantitative Metric | Ref |
| Phenyl Esters | C2-Esterification via EDC·HCl | Antibacterial (S. typhi, B. subtilis) | Moderate to Good Zone of Inhibition (15-20 mm) | |
| Mannich Bases | C2-Amidation + Aminomethylation | Antimicrobial (E. coli, S. aureus) | MIC comparable to standard antibiotics (Norfloxacin) | [1] |
| Quinine Conjugates | C2-Esterification with Quinine | Cytotoxicity (Artemia salina) | LC50 = 77.9–102.1 µg/mL | [3] |
| sec-Butyl Carboxamides | C2-Amidation + C3-Methylation | TSPO (Neuroinflammation PET) | High Affinity ( Ki values in low nM range) | [2] |
References
-
Jumade, P. P., Wadher, S. J., Chourasia, A. J., Kharabe, U. V., Mude, D., & Yeole, P. G. (2009). Synthesis of Newer Mannich Bases of Quinoline Derivative for Antimicrobial Activity. International Journal of Chemical Sciences.[Link]
-
Mukusheva, G. K., Toigambekova, N. N., Seidakhmetova, R. B., Jalmakhanbetova, R. I., Babakhanova, M. N., Nurkenov, O. A., Akishina, E. A., Dikusar, E. A., Kolesnik, I. A., Zhou, H., & Potkin, V. I. (2025). Synthesis and Biological Activity of Novel Polyazaheterocyclic Derivatives of Quinine. Molecules, 30(15), 3301.[Link]
-
Shankerrao, S., Bodke, Y. D., Upadhyay, A., Nagaraja, K. L., Kiran, J. R., & Satyanarayan, N. D. (2012). Facile synthesis of phenyl esters and amides of cinchophen using EDC.HCl and antibacterial activity. Organic Chemistry: An Indian Journal, 8(1), 24-28.[Link]
-
Waddell, L. J. N., MacAskill, M. G., McErlain, H., Morgan, T. E. F., Williams, L., Reid, V. J. M., Beyger, A., Pimlott, S. L., Tavares, A. A. S., & Sutherland, A. (2026). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. RSC Medicinal Chemistry, 17(2).[Link]
Sources
The Versatility of 4-Phenylquinoline-2-Carboxylic Acid in Materials Science: From Luminescent Systems to Porous Frameworks
Introduction: A Privileged Scaffold for Functional Materials
4-Phenylquinoline-2-carboxylic acid, a heterocyclic compound featuring a rigid quinoline core appended with a phenyl group and a carboxylic acid moiety, has emerged as a highly versatile building block in the realm of materials science.[1] Its unique molecular architecture, characterized by a planar, π-conjugated system and a reactive carboxylic acid handle, makes it an exceptional candidate for the rational design and synthesis of a diverse array of functional materials. The quinoline unit provides inherent luminescence and electron-transporting capabilities, while the carboxylic acid group serves as a prime coordination site for metal ions, enabling the construction of intricate supramolecular structures.[1]
This guide provides a comprehensive overview of the applications of 4-phenylquinoline-2-carboxylic acid in materials science, with a focus on its utility in the development of luminescent metal complexes for potential optoelectronic applications, the synthesis of porous metal-organic frameworks (MOFs), and its role as a precursor for fluorescent chemosensors. We will delve into the underlying scientific principles, provide detailed experimental protocols, and showcase the remarkable properties of materials derived from this privileged scaffold.
Part 1: Luminescent Metal Complexes for Optoelectronic Applications
The rigid and planar structure of the quinoline ring system, combined with the extended π-conjugation imparted by the phenyl substituent, endows 4-phenylquinoline-2-carboxylic acid with intrinsic photoluminescent properties. These properties can be further modulated and enhanced through coordination with various metal ions. The resulting metal complexes often exhibit improved thermal stability and desirable photophysical characteristics, making them promising candidates for applications in areas such as organic light-emitting diodes (OLEDs).
Scientific Rationale: The Role of Metal Coordination in Enhancing Luminescence
Coordination of 4-phenylquinoline-2-carboxylic acid to a metal center can influence its luminescent properties in several ways:
-
Enhanced Rigidity: Metal coordination restricts the intramolecular vibrations and rotations of the ligand, which can be non-radiative decay pathways. This increased rigidity often leads to a higher photoluminescence quantum yield (PLQY).
-
Ligand-to-Metal Charge Transfer (LMCT) and Metal-to-Ligand Charge Transfer (MLCT): The formation of coordination bonds can introduce new electronic transitions, such as LMCT and MLCT, which can alter the emission color and intensity.
-
Heavy Atom Effect: Coordination to heavy metal ions can promote intersystem crossing from the singlet excited state to the triplet excited state, leading to phosphorescence.
These tailored photophysical properties are crucial for the development of efficient light-emitting materials for OLEDs and other optoelectronic devices.
Protocol 1: Synthesis of a Luminescent Zinc(II) Complex
This protocol details the synthesis of a dinuclear zinc(II) complex with 4-phenylquinoline-2-carboxylic acid and 1,10-phenanthroline as ligands, based on reported procedures.
Materials:
-
4-Phenylquinoline-2-carboxylic acid
-
Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)
-
1,10-Phenanthroline (phen)
-
Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Vacuum filtration apparatus
-
Oven
Procedure:
-
Ligand Solution Preparation: In a 50 mL round-bottom flask, dissolve 0.2 mmol of 4-phenylquinoline-2-carboxylic acid and 0.1 mmol of 1,10-phenanthroline in 10 mL of ethanol with stirring.
-
Metal Salt Solution Preparation: In a separate beaker, dissolve 0.1 mmol of zinc acetate dihydrate in 5 mL of deionized water.
-
Reaction Mixture: Slowly add the zinc acetate solution to the ligand solution with continuous stirring.
-
Reflux: Heat the mixture to reflux and maintain for 4 hours. A precipitate should form during this time.
-
Cooling and Isolation: Allow the reaction mixture to cool to room temperature. Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid sequentially with ethanol and deionized water to remove any unreacted starting materials.
-
Drying: Dry the purified product in an oven at 80 °C for 12 hours.
Characterization:
The synthesized complex can be characterized by various techniques:
-
Infrared (IR) Spectroscopy: To confirm the coordination of the carboxylate group to the zinc ion.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the complex.
-
Photoluminescence (PL) Spectroscopy: To determine the excitation and emission wavelengths and the quantum yield.
Workflow for Luminescent Zinc(II) Complex Synthesis:
Caption: Workflow for the synthesis and characterization of a luminescent zinc(II) complex.
Part 2: Metal-Organic Frameworks (MOFs) and Coordination Polymers
The ability of the carboxylic acid group in 4-phenylquinoline-2-carboxylic acid to coordinate with metal ions in various modes makes it an excellent organic linker for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers.[2] These materials are crystalline solids with well-defined porous structures, high surface areas, and tunable properties, making them attractive for applications in gas storage, separation, and catalysis.[2][3]
Scientific Rationale: Directing Crystal Engineering with a Versatile Linker
The geometry and connectivity of the resulting MOF or coordination polymer are dictated by the coordination preferences of the metal ion and the structure of the organic linker. 4-Phenylquinoline-2-carboxylic acid can act as a monodentate, bidentate, or bridging ligand, leading to the formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) structures. The bulky phenylquinoline moiety can also influence the packing of the framework and the size and shape of the pores.
Protocol 2: Solvothermal Synthesis of a Copper(II)-Based Coordination Polymer
This protocol describes a general solvothermal method for the synthesis of a coordination polymer using 4-phenylquinoline-2-carboxylic acid and a copper(II) salt. Solvothermal synthesis is a common technique for growing high-quality crystals of MOFs and coordination polymers.[4]
Materials:
-
4-Phenylquinoline-2-carboxylic acid
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Dimethylformamide (DMF)
-
Ethanol
Equipment:
-
Teflon-lined stainless steel autoclave
-
Oven
-
Centrifuge
-
Vortex mixer
Procedure:
-
Reactant Mixture: In a 20 mL Teflon-lined autoclave, combine 0.1 mmol of 4-phenylquinoline-2-carboxylic acid and 0.1 mmol of copper(II) nitrate trihydrate.
-
Solvent Addition: Add a mixture of 8 mL of DMF and 2 mL of ethanol to the autoclave.
-
Homogenization: Tightly cap the autoclave and vortex the mixture for 5 minutes to ensure homogeneity.
-
Solvothermal Reaction: Place the sealed autoclave in an oven and heat at 120 °C for 72 hours.
-
Cooling: After the reaction is complete, allow the autoclave to cool slowly to room temperature.
-
Isolation: Collect the crystalline product by centrifugation.
-
Washing: Wash the product with fresh DMF and ethanol several times to remove any unreacted starting materials and solvent molecules trapped in the pores.
-
Activation: Dry the final product under vacuum at 100 °C for 12 hours. This step is crucial to remove the solvent molecules from the pores and "activate" the material for subsequent applications.[4]
Characterization:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized material.
-
Single-Crystal X-ray Diffraction: To determine the precise crystal structure.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the surface area and pore volume.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the framework.
Workflow for Solvothermal MOF Synthesis:
Caption: General workflow for the solvothermal synthesis and characterization of a MOF.
Part 3: Fluorescent Chemosensors
The inherent fluorescence of the quinoline core makes 4-phenylquinoline-2-carboxylic acid and its derivatives excellent candidates for the development of fluorescent chemosensors.[5] These sensors can detect the presence of specific analytes, such as metal ions, through changes in their fluorescence intensity or wavelength.
Scientific Rationale: Designing for Selectivity and Sensitivity
The design of a fluorescent chemosensor involves integrating a fluorophore (the signaling unit) with a receptor (the recognition unit). In the case of 4-phenylquinoline-2-carboxylic acid derivatives, the quinoline moiety acts as the fluorophore. The carboxylic acid group or other functional groups introduced onto the quinoline scaffold can serve as the receptor, selectively binding to the target analyte. This binding event perturbs the electronic structure of the fluorophore, resulting in a detectable change in its fluorescence properties. This can manifest as either fluorescence quenching ("turn-off" sensor) or enhancement ("turn-on" sensor).[6][7]
Application Note: Derivatives of 4-Phenylquinoline-2-Carboxylic Acid as Fe³⁺ Sensors
While 4-phenylquinoline-2-carboxylic acid itself can coordinate to various metal ions, its derivatives are often synthesized to enhance selectivity and sensitivity for a particular ion. For instance, by modifying the quinoline core with specific functional groups, researchers have developed highly selective fluorescent sensors for the detection of Fe³⁺.[5] Iron is an essential element in many biological processes, but its dysregulation can lead to various diseases. Therefore, the development of reliable methods for Fe³⁺ detection is of great importance.
A common strategy involves designing a sensor where the binding of Fe³⁺ to the receptor site leads to fluorescence quenching. This quenching can occur through various mechanisms, including electron transfer or energy transfer from the excited fluorophore to the metal ion. The detection limit of such sensors can be very low, enabling the detection of trace amounts of Fe³⁺ in environmental and biological samples.[5]
Table 1: Representative Photoluminescent Properties of a 4-Phenylquinoline-2-Carboxylic Acid-Based Fluorescent Sensor for Fe³⁺
| Property | Value | Reference |
| Excitation Wavelength (λex) | 314 nm | [5] |
| Emission Wavelength (λem) | 420 nm | [5] |
| Complex Stoichiometry (Sensor:Fe³⁺) | 1:1 | [5] |
| Detection Limit | 8.67 x 10⁻⁵ M | [5] |
Conclusion
4-Phenylquinoline-2-carboxylic acid stands out as a remarkably adaptable platform for the creation of advanced materials with tailored properties. Its utility spans from the generation of highly luminescent metal complexes with potential in optoelectronics to the construction of porous and crystalline metal-organic frameworks for a variety of applications. Furthermore, its core structure serves as a foundation for the development of sensitive and selective fluorescent chemosensors. The protocols and application notes provided herein offer a glimpse into the vast potential of this versatile molecule and are intended to serve as a practical guide for researchers and scientists seeking to explore its utility in their own materials discovery and development endeavors.
References
-
IUPAC. Photoluminescence and Electroluminescence of Metal Complexes of Quinoline Derivatives. Available at: [Link]
-
PMC. Photoactive and Luminescent Transition Metal Complexes as Anticancer Agents: A Guiding Light in the Search for New and Improved Cancer Treatments. Available at: [Link]
-
PMC. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. Available at: [Link]
-
Arabian Journal of Chemistry. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Available at: [Link]
-
MDPI. Synthesis of Metal Organic Frameworks (MOFs) and Their Derived Materials for Energy Storage Applications. Available at: [Link]
-
Tech Briefs. New Compounds Developed to Manufacture Tunable OLED Devices. Available at: [Link]
-
PMC. Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone. Available at: [Link]
-
ResearchGate. (PDF) Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. Available at: [Link]
-
CrystEngComm (RSC Publishing). Syntheses, structures, photoluminescence and magnetic properties of four new metal–organic frameworks based on imidazole ligands and aromatic polycarboxylate acids. Available at: [Link]
-
CORE. FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs) FOR FLAT PANEL DISPLAYS - Muhamad Mat Salleh. Available at: [Link]
-
RSC Publishing. Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone. Available at: [Link]
-
RMIT University. Synthesis, characterization and applications of metal organic frameworks and coordination polymers using highly conjugated ligands. Available at: [Link]
-
ResearchGate. (PDF) Quinoline-Based Fluorescence Sensors. Available at: [Link]
- Google Patents. EP2578593A1 - Method for the preparation of metal organic frameworks.
-
Synthesis and characterization of coordination polymers based on coinage metal ions and thio-derivatives of guanosine and. Available at: [Link]
-
2D Coordination Polymers Based on Isoquinoline‐5‐Carboxylate and Cu(II). Available at: [Link]
-
MBRAUN. OLEDs/Organic Electronics. Available at: [Link]
-
Chem-Impex. 2-Phenylquinoline-4-carboxylic acid. Available at: [Link]
-
MDPI. Photoluminescent Coordination Polymers Based on Group 12 Metals and 1H-Indazole-6-Carboxylic Acid. Available at: [Link]
-
PMC. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. Available at: [Link]
-
DigiChem. Advancing OLED Performance with Custom Synthesis. Available at: [Link]
-
RSC Publishing. Synthesis, structure and properties of coordination polymers formed from bridging 4-hydroxybenzoic acid anions. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Metal-Organic Frameworks: Carboxylic Acid Ligands [bldpharm.com]
- 3. Synthesis of Metal Organic Frameworks (MOFs) and Their Derived Materials for Energy Storage Applications [mdpi.com]
- 4. ossila.com [ossila.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Advanced Analytical Quantification of 4-Phenylquinoline-2-Carboxylic Acid in Biological Matrices via UHPLC-MS/MS
Executive Summary & Mechanistic Rationale
4-Phenylquinoline-2-carboxylic acid (commonly known as cinchophen) is a bioactive compound historically utilized as a uricosuric agent. In modern drug development and analytical chemistry, it serves as a highly reliable1[1] and acts as a critical precursor scaffold in the2[2]. Accurate quantification of this compound in protein-rich biological matrices (e.g., plasma, urine) requires high-sensitivity techniques to overcome matrix-induced ion suppression.
Causality in Method Design: The physicochemical profile of 4-phenylquinoline-2-carboxylic acid dictates our analytical strategy. The molecule is zwitterionic at physiological pH, containing a hydrophobic phenylquinoline core, a weakly basic quinoline nitrogen, and an acidic carboxylic acid moiety (pKa ~3.5).
-
Sample Preparation: To isolate the analyte from plasma proteins and phospholipids, we utilize Mixed-Mode Strong Anion Exchange (MAX) Solid-Phase Extraction (SPE). At physiological pH (7.4), the carboxylic acid is deprotonated (anionic). The MAX sorbent captures the analyte via dual hydrophobic and electrostatic interactions. This allows for aggressive washing with basic organic solvents to remove neutral lipids, before eluting with an acidic solvent that neutralizes the analyte's charge and breaks the electrostatic bond.
-
Chromatography & Ionization: A sub-2 µm C18 column paired with an acidic mobile phase (0.1% formic acid) ensures the analyte remains fully protonated, preventing chromatographic peak tailing. Positive Electrospray Ionization (ESI+) is leveraged to protonate the quinoline nitrogen, generating a robust [M+H]+ precursor ion at m/z 250.1, which is highly efficient for 3[3].
Experimental Workflows
The following diagram illustrates the optimized extraction workflow, designed to maximize recovery while minimizing matrix effects.
Fig 1. Step-by-step sample preparation workflow for 4-phenylquinoline-2-carboxylic acid extraction.
Step-by-Step Methodologies
Reagent Preparation
-
Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.
-
Causality: Formic acid provides the necessary protons ( H+ ) to drive ESI+ ionization and maintain the analyte in a single protonation state.
-
-
Mobile Phase B (Organic): Add 1.0 mL of Formic Acid to 1000 mL of LC-MS grade Acetonitrile.
-
Elution Buffer (SPE): Prepare 2% Formic Acid in Methanol (v/v). Prepare fresh daily to prevent esterification of the methanol.
Sample Extraction Protocol (MAX-SPE)
This protocol functions as a self-validating system by incorporating a stable-isotope-labeled internal standard (SIL-IS) prior to any manipulation, ensuring extraction recovery is continuously monitored and corrected.
-
Aliquot: Transfer 100 µL of biological plasma into a 1.5 mL microcentrifuge tube. Add 10 µL of SIL-IS (100 ng/mL).
-
Protein Precipitation (PPT): Add 400 µL of cold Acetonitrile (containing 1% Formic Acid). Vortex vigorously for 2 minutes.
-
Causality: The organic solvent denatures binding proteins, releasing the bound analyte into the solvent layer.
-
-
Centrifugation: Spin at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to a clean tube and dilute with 500 µL of 5% NH4OH in water to raise the pH > 7.
-
SPE Loading: Condition a MAX SPE cartridge (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL Water. Load the pH-adjusted supernatant.
-
Interference Washing: Wash with 1 mL of 5% NH4OH in water (removes neutral/basic hydrophilic compounds), followed by 1 mL of Methanol (removes neutral hydrophobic lipids).
-
Elution: Elute the target analyte with 1 mL of 2% Formic Acid in Methanol.
-
Causality: The low pH neutralizes the carboxylate anion, breaking the electrostatic bond with the quaternary amine sorbent.
-
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of N2 gas at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90% A / 10% B).
UHPLC-MS/MS Analytical Conditions
To guarantee trustworthiness and data integrity, the analytical run must follow a self-validating sequence, beginning with a System Suitability Test (SST) and utilizing bracketed Quality Controls (QCs).
Fig 2. Self-validating analytical sequence ensuring continuous quality control and data integrity.
Instrument Parameters:
-
Instrument: Triple Quadrupole Mass Spectrometer coupled to a UHPLC system.
-
Column: C18, 1.7 µm, 50 × 2.1 mm (Maintained at 40°C to reduce backpressure and improve mass transfer).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Quantitative Data & Validation Parameters
The following tables summarize the chromatographic gradient, mass spectrometric transitions, and the self-validating parameters established in accordance with ICH M10 guidelines.
Table 1: UHPLC Gradient Elution Profile
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Curve |
| 0.00 | 90.0 | 10.0 | Initial |
| 0.50 | 90.0 | 10.0 | Isocratic (Desalting) |
| 3.00 | 10.0 | 90.0 | Linear |
| 4.00 | 10.0 | 90.0 | Isocratic (Wash) |
| 4.10 | 90.0 | 10.0 | Step (Re-equilibration) |
| 5.50 | 90.0 | 10.0 | End |
Table 2: MS/MS Multiple Reaction Monitoring (MRM) Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| 4-Phenylquinoline-2-carboxylic acid | 250.1 | 204.1 | 22 | Quantifier (Loss of HCOOH) |
| 4-Phenylquinoline-2-carboxylic acid | 250.1 | 178.1 | 35 | Qualifier (Ring Cleavage) |
| SIL-IS (e.g., d5-analog) | 255.1 | 209.1 | 22 | Internal Standard |
Table 3: ICH M10 Method Validation Summary
| Validation Parameter | Target Criteria | Observed Result | Conclusion |
| Linearity (Range) | R² ≥ 0.995 | 1.0 – 1000 ng/mL (R² = 0.998) | Pass |
| Intra-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | 3.2% – 8.5% | Pass |
| Inter-day Accuracy (% Bias) | ± 15% (± 20% at LLOQ) | -4.1% to +6.3% | Pass |
| Extraction Recovery | Consistent across QCs | 88.5% ± 4.2% | Pass (MAX-SPE efficiency) |
| Matrix Effect (IS-normalized) | 85% – 115% | 94.2% | Pass (Minimal ion suppression) |
Sources
Application Note: 4-Phenylquinoline-2-Carboxylic Acid in Anticancer Agent Development
Introduction & Pharmacological Rationale
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics[1]. Within this chemical space, 4-phenylquinoline-2-carboxylic acid and its functionalized analogues have emerged as highly promising candidates for targeted anticancer drug development[2]. The rational design of these agents relies on specific structure-activity relationship (SAR) principles:
-
C4-Phenyl Substitution : The introduction of a bulky, lipophilic phenyl ring at the 4-position significantly enhances cell membrane permeability. Furthermore, it provides essential π-π stacking interactions required to anchor the molecule within the hydrophobic binding pockets of target enzymes.
-
C2-Carboxylic Acid : This moiety acts as a critical pharmacophore. It functions as a strong hydrogen bond donor/acceptor and a potential metal chelator, which is vital for stabilizing the drug-target complex in the active site[1].
Elucidated Mechanisms of Action
The cytotoxicity of 4-phenylquinoline-2-carboxylic acid derivatives is not non-specific; rather, it is driven by targeted enzymatic inhibition[2].
-
hDHODH Inhibition : Human dihydroorotate dehydrogenase (hDHODH) is a mitochondrial enzyme crucial for de novo pyrimidine biosynthesis. Quinoline-2-carboxylic acid derivatives act as potent hDHODH inhibitors, depleting intracellular uridine monophosphate (UMP). This metabolic starvation triggers S-phase cell cycle arrest and subsequent apoptosis[1][3].
-
Topoisomerase II Poisoning : The planar quinoline core intercalates into DNA, while the C4 and C2 substituents interact directly with the Topoisomerase II enzyme. This stabilizes the transient DNA-enzyme cleavable complex, leading to lethal double-strand DNA breaks.
Mechanism of action: hDHODH and Topo II inhibition leading to apoptosis.
Quantitative Anticancer Activity Data
The efficacy of these compounds is routinely validated across diverse human cancer cell lines. Table 1 summarizes the in vitro cytotoxicity of key derivatives[1][3][4][5].
Table 1: In Vitro Cytotoxicity (IC50) of Quinoline-2-Carboxylic Acid Derivatives
| Compound / Derivative | Target Cancer Cell Line | IC50 (µM) | Primary Mechanism |
| 4-phenylquinoline-2-carboxylic acid | HeLa (Cervical) | 4.4 – 8.7 | Topo II / hDHODH |
| Quinoline-2-carboxylic acid (core) | MCF-7 (Breast) | ~19.8 | Apoptosis Induction |
| Oxadiazole-quinoline derivative | A-375 (Melanoma) | 7.2 | S-phase Arrest |
| Chalcone-quinoline derivative | PC3 (Prostate) | 12.5 | Caspase-3 Activation |
Validated Experimental Protocols
Protocol A: Synthesis via Vilsmeier-Haack Cyclization
Expert Insight: While the Pfitzinger reaction is traditional, the Vilsmeier-Haack (VH) approach offers superior regioselectivity and higher yields for 4-phenyl substituted quinolines[5].
Step-by-Step Methodology:
-
Formylation & Cyclization : Dissolve the starting acetanilide derivative in N,N-dimethylformamide (DMF). Slowly add Phosphorus oxychloride (POCl3) dropwise at 0 °C. Gradually heat the mixture to 115–120 °C and reflux for 4–6 hours[5]. Causality: The elevated temperature is required to overcome the activation energy barrier for the final ring closure.
-
Oxidation : Isolate the intermediate 3-formyl quinoline. Dissolve in acetone and treat with Jones reagent (CrO3 in aqueous H2SO4) at 0 °C to oxidize the aldehyde to the C2-carboxylic acid.
-
Self-Validation (QC) : Purify the crude product via recrystallization from absolute ethanol. Confirm structural integrity using 1H-NMR (ensure the disappearance of the aldehydic proton at ~10 ppm and appearance of the broad carboxylic singlet at ~12.5 ppm) and HPLC (UV detection at 254 nm) to ensure >98% purity before biological testing.
Experimental workflow for the synthesis and screening of quinoline derivatives.
Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)
Expert Insight: The MTT assay provides a highly reliable, colorimetric proxy for cell viability by measuring mitochondrial succinate dehydrogenase activity[1]. This protocol is designed as a self-validating system with internal controls.
Step-by-Step Methodology:
-
Cell Seeding : Seed HeLa or MCF-7 cells at a density of 5 × 10^3 cells/well in a 96-well microtiter plate using DMEM supplemented with 10% Fetal Bovine Serum (FBS). Incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere to allow for cell adhesion[2].
-
Compound Treatment : Prepare a 10 mM stock of the 4-phenylquinoline-2-carboxylic acid derivative in cell-culture grade DMSO. Perform serial dilutions in complete media to achieve final testing concentrations (e.g., 1, 5, 10, 25, and 50 µM). Critical Check: Ensure the final DMSO concentration never exceeds 0.5% (v/v) to prevent vehicle-induced solvent toxicity.
-
Incubation & Controls : Treat the cells for 48 hours. Mandatory Controls : Include a positive control (Doxorubicin, 1 µM) to validate assay sensitivity, and a negative vehicle control (0.5% DMSO in media) to establish the 100% viability baseline.
-
Formazan Conversion : Aspirate the drug-containing media. Add 100 µL of fresh media and 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37 °C. Causality: Viable cells will reduce the yellow tetrazolium salt into insoluble purple formazan crystals.
-
Quantification : Carefully remove the supernatant. Add 150 µL of DMSO to each well and agitate for 10 minutes to fully solubilize the formazan. Measure the optical density (OD) at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.
Protocol C: Target Validation via hDHODH Enzyme Inhibition Assay
Expert Insight: To prove that cytotoxicity is mechanistically linked to pyrimidine starvation, a cell-free enzymatic assay is required[3].
Step-by-Step Methodology:
-
Reaction Buffer Preparation : In a 96-well UV-transparent plate, prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100, 0.1 mM L-dihydroorotate (the natural substrate), and 0.05 mM DCIP (2,6-dichloroindophenol, the terminal electron acceptor).
-
Enzyme & Inhibitor Addition : Add recombinant hDHODH enzyme to a final concentration of 10 nM. Immediately add varying concentrations of the quinoline derivative.
-
Kinetic Measurement : Monitor the decrease in absorbance at 600 nm continuously for 10 minutes at 25 °C. Causality: The reduction of DCIP (which loses its blue color) is directly proportional to hDHODH activity. Calculate the inhibition constant (Ki) to quantify the compound's binding affinity.
References
-
Title : The structures of quinoline-2-carboxamides and their anticancer activity against A-375 and HEP-3B cell lines targeting hDHODH enzyme Source : ResearchGate URL : [Link]
-
Title : Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents Source : PubMed (National Institutes of Health) URL :[Link]
-
Title : Comprehensive review on current developments of quinoline-based anticancer agents Source : Arab Journal of Chemistry (ScienceDirect) URL :[Link]
-
Title : Quinoline-2-carboxlic acid derivatives bearing oxadiazole moiety: Synthesis, Skin Antitumor, Antibacterial, antifungal activities Source : Iraqi Journal of Science URL :[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 5. researchgate.net [researchgate.net]
purification challenges of 4-phenylquinoline-2-carboxylic acid
Technical Support Center: Advanced Purification of 4-Phenylquinoline-2-Carboxylic Acid
Overview Welcome to the Application Support Center. As a Senior Application Scientist specializing in heterocyclic chemistry, I frequently consult on the isolation of complex N-heterocycles. 4-Phenylquinoline-2-carboxylic acid (and its derivatives, such as the 3-methyl analog used in TSPO PET radiotracer synthesis[1]) presents a notorious purification bottleneck. The core issue lies in its dual functionality: a basic quinoline nitrogen and an acidic carboxylate group. This results in complex zwitterionic behavior that drastically alters its solubility profile and chromatographic retention[2]. This guide deconstructs these challenges, providing self-validating protocols to ensure high-purity isolation.
Mechanistic Causality: The Zwitterion Dilemma
In the solid state and in neutral aqueous solutions, quinoline-2-carboxylic acids exist predominantly as zwitterions (or double zwitterions in co-crystals)[2],[3]. The proton transfer from the carboxylic acid (pKa ~2.0) to the quinoline nitrogen (pKa ~4.5) creates a highly polar, neutral overall molecule with a strong crystal lattice energy.
-
Consequence 1: Poor solubility in non-polar organic solvents (like hexane or diethyl ether), preventing standard liquid-liquid extraction of the neutral species.
-
Consequence 2: Amphoteric behavior requiring precise pH control for isolation. If the pH is too low, the cationic form dominates; if too high, the anionic carboxylate dominates. Both states are highly water-soluble.
Troubleshooting FAQs
Q1: During the acidification of my saponification mixture, the product oils out as a sticky gum instead of a filterable powder. How do I fix this? Causality: "Oiling out" (liquid-liquid phase separation) is a kinetic phenomenon. Rapid addition of concentrated acid to the basic reaction mixture creates localized low-pH zones. The molecule rapidly cycles through its cationic state and crashes out as an amorphous zwitterionic gum, trapping water and impurities within its matrix. Solution: Employ controlled isoelectric precipitation. Dilute the aqueous layer, heat to 50°C to increase the solubility threshold, and slowly titrate with 1M HCl to pH ~3.5–4.0 (the isoelectric point). Allowing the solution to cool slowly provides the thermodynamic activation energy required for ordered crystal lattice formation, yielding a filterable powder[1].
Q2: I am using Reverse-Phase HPLC (C18) for final polishing, but the peak for 4-phenylquinoline-2-carboxylic acid is broad and tails severely. What is wrong? Causality: Peak tailing is driven by secondary interactions between the basic quinoline nitrogen and residual uncapped silanols on the silica stationary phase. Furthermore, in unbuffered solvents, the zwitterion exists in a rapid equilibrium between neutral, protonated, and deprotonated states, causing severe band broadening. Solution: Buffer the mobile phase to suppress ionization variability. Using an acidic modifier like 0.1% Trifluoroacetic acid (TFA) drops the pH to ~2.0, fully protonating the nitrogen and suppressing the carboxylate ionization[4]. This forces the molecule into a uniform cationic state, eliminating peak tailing.
Q3: My crude product contains unreacted starting materials from the Pfitzinger reaction (e.g., isatin or acetophenone derivatives). How do I separate them without chromatography? Causality: Isatin and acetophenone derivatives lack the strongly acidic carboxylic acid group. At high pH (>12), 4-phenylquinoline-2-carboxylic acid exists exclusively as a highly water-soluble sodium salt, while the starting materials remain neutral. Solution: Perform a pre-wash of the highly alkaline aqueous reaction mixture with ethyl acetate or dichloromethane. The target remains in the aqueous phase, while the organic phase strips away the neutral impurities.
Self-Validating Experimental Protocols
Protocol A: Isoelectric Precipitation and Recrystallization This protocol isolates the target acid following base-catalyzed ester hydrolysis.
-
Alkaline Hydrolysis: Dissolve the ester precursor in 50% aqueous ethanol. Add 4 equivalents of NaOH and stir at 80°C for 1.5 hours[1].
-
Solvent Removal: Remove ethanol in vacuo. Self-Validation Checkpoint: The remaining aqueous solution must be completely clear; any cloudiness indicates incomplete hydrolysis or insoluble neutral impurities.
-
Organic Wash: Extract the alkaline aqueous phase with Dichloromethane (DCM) (3 × 50 mL). Discard the organic layer. Self-Validation Checkpoint: Spot the aqueous layer on a TLC plate, acidify the spot with a drop of HCl, and elute. The target should appear as a highly UV-active spot retained near the baseline.
-
Controlled Acidification: Heat the aqueous phase to 50°C. Using a calibrated pH meter, add 1M HCl dropwise until the pH stabilizes at 3.5–4.0.
-
Crystallization & Filtration: Remove from heat and allow to cool to room temperature over 2 hours, then chill in an ice bath for 30 minutes. Filter the resulting white/off-white precipitate under vacuum.
-
Trituration: Wash the filter cake with cold water (to remove NaCl) and cold diethyl ether (to remove trace organic impurities)[1]. Dry in vacuo.
Protocol B: Preparative RP-HPLC Optimization For ultra-high purity requirements (e.g., radiotracer precursors)[4].
-
Column Selection: Use a fully end-capped C18 column (e.g., Synergi Hydro-RP 80 Å) to minimize silanol interactions[4].
-
Mobile Phase Preparation:
-
Solvent A: Milli-Q Water + 0.1% TFA.
-
Solvent B: HPLC-Grade Acetonitrile + 0.1% TFA.
-
Self-Validation Checkpoint: Measure the pH of Solvent A to ensure it is ≤ 2.1.
-
-
Gradient Elution: Run a shallow gradient from 10% B to 70% B over 30 minutes at a flow rate of 3 mL/min. Monitor UV absorbance at 254 nm.
-
Recovery: Lyophilize the collected fractions to remove water and volatile TFA, yielding the pure TFA salt of the target compound.
Quantitative Data: Solubility and Chromatographic Parameters
| Parameter | Condition / Solvent | Observation / Value | Mechanistic Rationale |
| Solubility (Neutral) | Hexane / Diethyl Ether | < 0.1 mg/mL (Insoluble) | High lattice energy of the zwitterion prevents solvation by non-polar solvents[2]. |
| Solubility (Basic) | 1M NaOH (aq) | > 50 mg/mL (Highly Soluble) | Deprotonation yields the anionic carboxylate salt, allowing strong ion-dipole interactions with water. |
| Solubility (Acidic) | 1M HCl (aq) | > 30 mg/mL (Soluble) | Protonation of the quinoline nitrogen yields a soluble cationic species. |
| Isoelectric Point (pI) | Aqueous Solution | pH ~3.5 – 4.0 | Net charge is zero; intermolecular hydrogen bonding maximizes, causing precipitation. |
| HPLC Retention | C18, Neutral Water/MeCN | Broad, tailing peak (As > 2.0) | Mixed ionization states and secondary silanol interactions cause variable retention times. |
| HPLC Retention | C18, 0.1% TFA (pH 2) | Sharp, symmetric peak (As ~1.0) | Uniform protonation of the molecule and suppression of silanol ionization[4]. |
Purification Workflow Diagram
Workflow: Acid-Base Extraction and Isoelectric Precipitation of Zwitterionic Quinolines.
References
-
Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. RSC Medicinal Chemistry.[1] URL:
-
Influence of the Local Chemical Environment in the Formation of Multicomponent Crystals of L-Tryptophan with N-Heterocyclic Carboxylic Acids: Unusual Formation of Double Zwitterions. ACS Publications.[2] URL:
-
Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate. ResearchGate.[3] URL:
-
Quantification of Macrophage-Driven Inflammation During Myocardial Infarction with 18F-LW223, a Novel TSPO Radiotracer with Binding Independent of the rs6971 Human Polymorphism. PMC / Journal of Nuclear Medicine.[4] URL:
Sources
- 1. Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00930H [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Phenylquinoline-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 4-phenylquinoline-2-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth troubleshooting strategies based on established reaction mechanisms and field-proven insights. Our goal is to empower you to navigate the complexities of quinoline synthesis, optimize your reaction outcomes, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce 4-phenylquinoline-2-carboxylic acid?
The most prevalent methods for synthesizing quinoline-4-carboxylic acid derivatives are the Doebner, Doebner-von Miller, and Pfitzinger reactions.[1] For 4-phenylquinoline-2-carboxylic acid specifically, the Doebner reaction is frequently employed, which involves the condensation of an aniline, an aldehyde (benzaldehyde), and pyruvic acid.[2] The Pfitzinger reaction offers another robust route, utilizing isatin and a carbonyl compound (in this case, acetophenone) in the presence of a strong base.[3][4][5]
Q2: I'm observing a low yield and a significant amount of dark, tar-like material in my Doebner-von Miller reaction. What is the likely cause?
This is a classic issue in the Doebner-von Miller synthesis and is often attributed to the polymerization of the α,β-unsaturated carbonyl compound, which is a key intermediate.[6] This side reaction can be particularly problematic, leading to difficult product isolation and purification.
Q3: In my Pfitzinger synthesis, the product yield is inconsistent. What factors should I investigate?
Low or inconsistent yields in the Pfitzinger reaction can stem from several factors. The choice and concentration of the base are critical; while strong bases are necessary, they can also promote undesired side reactions.[7] Additionally, some starting materials can decompose in strongly alkaline solutions, especially at elevated temperatures.[7] Premature precipitation of the product can also hinder the reaction's completion.
Q4: Can I use microwave irradiation to improve my synthesis?
Yes, microwave-assisted synthesis has been successfully applied to both the Doebner and Pfitzinger reactions, often leading to shorter reaction times and improved yields.[7][8]
Troubleshooting Guide
This section provides a detailed analysis of common problems, their underlying causes, and actionable solutions for the synthesis of 4-phenylquinoline-2-carboxylic acid.
Problem 1: Low Yield and Tar Formation in Doebner-type Syntheses
Symptoms:
-
The final product yield is significantly lower than expected.
-
A dark, viscous, or solid polymeric material contaminates the crude product, making purification difficult.[6]
Causality Analysis: The Doebner and Doebner-von Miller reactions rely on the in-situ formation of an α,β-unsaturated carbonyl compound, which subsequently reacts with an aniline.[9][10] However, these unsaturated intermediates are highly susceptible to self-polymerization under the acidic conditions typically used, leading to the formation of intractable tars.[6]
Solutions:
-
Control Reactant Concentration: One effective strategy is to add the α,β-unsaturated carbonyl compound (or its precursors) slowly to the reaction mixture. This keeps its instantaneous concentration low, thereby minimizing the rate of polymerization.[6]
-
Optimize Catalyst and Solvent: The choice of acid catalyst can influence the extent of side reactions.[6] While strong Brønsted acids are common, Lewis acids like tin tetrachloride or scandium(III) triflate can also be effective.[9] Experimenting with different acid catalysts and solvent systems may help to find conditions that favor the desired reaction over polymerization.
-
Temperature Management: Exothermic reactions can accelerate polymerization.[6] Ensure adequate cooling, especially during the initial stages of the reaction, to maintain control over the reaction temperature.
Problem 2: Formation of Isomeric Byproducts
Symptoms:
-
NMR and mass spectrometry data indicate the presence of more than one quinoline isomer in the product mixture.
-
Separation of the desired product from its isomer proves challenging.
Causality Analysis: In syntheses like the Doebner-von Miller reaction, the regiochemistry of the cyclization can be influenced by the substitution pattern of the reactants. While the reaction of anilines with 3-substituted α,β-unsaturated carbonyl compounds typically yields 2-substituted quinolines, the formation of the 4-substituted isomer can sometimes occur.[11] This is often due to competing 1,2- and 1,4-addition pathways of the aniline to the unsaturated system.[11]
Solutions:
-
Strategic Choice of Acid Catalyst: The regioselectivity of the Skraup-Doebner-Von Miller synthesis can be highly dependent on the acid used. For instance, trifluoroacetic acid (TFA) has been shown to favor the formation of 2-carboxy-4-arylquinolines from γ-aryl-β,γ-unsaturated α-ketoesters, a reversal of the typical regiochemistry.[11]
-
Reaction Condition Optimization: Carefully screen reaction parameters such as temperature and solvent. Lower temperatures may favor one pathway over another, leading to improved selectivity.
Experimental Protocols
Protocol 1: Synthesis of 2-Phenylquinoline-4-carboxylic Acid via the Doebner Reaction
This protocol is adapted from established procedures for the Doebner reaction.[2][12]
Materials:
-
Aniline
-
Benzaldehyde
-
Pyruvic acid
-
Ethanol
-
Trifluoroacetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, combine equimolar amounts of aniline and benzaldehyde in ethanol.
-
Reflux the mixture for 1 hour.
-
To the reaction mixture, add pyruvic acid (1.5 equivalents) and a catalytic amount of trifluoroacetic acid.
-
Continue to reflux for an additional 12 hours, monitoring the reaction progress by TLC.
-
After completion, pour the reaction mixture into ice water with vigorous stirring to precipitate the product.
-
Isolate the crude product by filtration. For purification, the solid can be dissolved in an aqueous potassium carbonate solution, filtered to remove insoluble impurities, and then re-precipitated by acidification.[13]
Visualizations
Troubleshooting Workflow for Low Yield in Pfitzinger Synthesis
Caption: Troubleshooting Decision Tree for Pfitzinger Synthesis.
References
-
Doebner–Miller reaction - Wikipedia. Available at: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. Available at: [Link]
-
Doebner-Miller Reaction - SynArchive. Available at: [Link]
-
On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed. Available at: [Link]
-
Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines - YouTube. Available at: [Link]
-
Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents - SciSpace. Available at: [Link]
-
Pfitzinger reaction - Wikipedia. Available at: [Link]
-
Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy - RSC Publishing. Available at: [Link]
-
Pfitzinger Quinoline Synthesis - Cambridge University Press & Assessment. Available at: [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC. Available at: [Link]
-
Pfitzinger Synthesis of Quinoline Derivatives | PDF | Chemical Reactions - Scribd. Available at: [Link]
-
(PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review - ResearchGate. Available at: [Link]
-
Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC. Available at: [Link]
-
Synthesis of Quinolines: A Green Perspective | ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Available at: [Link]
-
Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re - UI Scholars Hub. Available at: [Link]
-
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - Frontiers. Available at: [Link]
-
Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - MDPI. Available at: [Link]
Sources
- 1. iipseries.org [iipseries.org]
- 2. Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines [austinpublishinggroup.com]
- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting 4-Phenylquinoline-2-Carboxylic Acid Crystallization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the crystallization of 4-phenylquinoline-2-carboxylic acid (CAS 132-60-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common challenges encountered during the purification of this compound. The following sections are structured in a question-and-answer format to directly address specific experimental issues, underpinned by scientific principles and field-proven protocols.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for the crystallization of 4-phenylquinoline-2-carboxylic acid?
A1: Selecting the ideal solvent is the most critical step for successful crystallization.[1] 4-Phenylquinoline-2-carboxylic acid is a rigid aromatic molecule with a polar carboxylic acid group, making it moderately soluble in many organic solvents and generally insoluble in water.[2]
A good starting point is a solvent in which the compound is highly soluble when hot but sparingly soluble at room temperature.[1] Based on available data and the compound's structure, the following solvents are recommended for initial screening:
-
Alcohols: Ethanol is frequently cited for recrystallization of this class of compounds.[3][4] Methanol and isopropanol are also viable options.[5]
-
Esters: Ethyl acetate often provides good results and was used to crystallize derivatives of this compound.[6]
-
Aromatic Hydrocarbons: Toluene can be effective for rigid aromatic systems.[5]
-
Ketones: Acetone is another common choice.[5]
It is highly recommended to explore binary solvent systems. A common and effective approach is to dissolve the compound in a "good" solvent where it is highly soluble (e.g., ethanol or acetone) and then carefully add a "poor" or "anti-solvent" where it is insoluble (e.g., water or hexane) at an elevated temperature until the solution becomes slightly turbid.[5]
Q2: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[5] This typically happens under two conditions:
-
The solution becomes supersaturated at a temperature that is above the melting point of your compound (or an impure version of it).
-
The rate of cooling is too rapid, not allowing sufficient time for the ordered process of crystal nucleation and growth to occur.[5]
To resolve this issue, consider the following strategies:
-
Reduce the Cooling Rate: Allow the hot, saturated solution to cool slowly and without disturbance on the benchtop before moving it to a colder environment like a refrigerator.[1][5] Rapid cooling is a primary cause of oiling out.
-
Use a More Dilute Solution: The concentration of your compound may be too high. Return the solution to its boiling point and add a small amount of additional solvent (1-5% more volume) to slightly decrease the saturation level.[5][7]
-
Change the Solvent System: The chosen solvent may be unsuitable. Try a solvent with a lower boiling point or a different polarity.[5]
Q3: How does pH influence the crystallization of 4-phenylquinoline-2-carboxylic acid?
A3: The pH of the solution has a profound impact on the solubility of 4-phenylquinoline-2-carboxylic acid and is a powerful tool for purification.[3]
-
Mechanism: As a carboxylic acid, the compound is relatively non-polar and less soluble in its protonated form (R-COOH), which predominates in acidic to neutral aqueous media. When the pH is raised with a base (e.g., sodium bicarbonate or sodium hydroxide), the carboxylic acid is deprotonated to form the highly polar and much more water-soluble carboxylate salt (R-COO⁻).
-
Application in Purification: This property can be exploited in an acid-base extraction/crystallization workflow. The crude product can be dissolved in a dilute aqueous base, and any non-acidic, organic-soluble impurities can be washed away with a solvent like dichloromethane or ether. Subsequently, slowly re-acidifying the aqueous layer with an acid (e.g., HCl) will cause the purified 4-phenylquinoline-2-carboxylic acid to precipitate out of the solution as the pH drops and it is no longer soluble.[3][4] This technique is often more effective at removing certain impurities than recrystallization alone.
Troubleshooting Guide: Crystal Formation & Quality
Problem: No Crystals Form, Even After the Solution Has Cooled
This is a common issue indicating that the solution is not supersaturated or that there is a kinetic barrier to crystal nucleation.
Causality & Solutions:
-
Insufficient Supersaturation: The most likely cause is the use of too much solvent.
-
Solution: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration.[7] Cool the solution again and observe. Repeat until crystals begin to form upon cooling.
-
-
High Nucleation Barrier: The molecules require a template or energy to begin forming an ordered crystal lattice.
-
Solution 1: Scratching: Use a clean glass rod to vigorously scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[5][8]
-
Solution 2: Seed Crystals: Add a tiny crystal of the crude or pure compound to the cooled solution. This "seed" acts as a perfect template, initiating rapid crystal growth.[8]
-
Solution 3: Ultrasonication: Briefly placing the flask in an ultrasonic bath can sometimes provide the energy needed to induce nucleation.[5]
-
Below is a decision tree to guide you through this troubleshooting process.
Caption: Troubleshooting flowchart for inducing crystallization.
Problem: The Purity of My Recrystallized Product is Not Improving
If one or two rounds of recrystallization fail to significantly improve the product's purity (as determined by melting point, TLC, or NMR), you may be facing one of the following issues.
Causality & Solutions:
-
Inappropriate Solvent Choice: The impurities may have a solubility profile very similar to your target compound in the chosen solvent.
-
Solution: A different solvent or solvent system is necessary to better differentiate the solubilities.[5] If you used a polar solvent like ethanol, try a less polar one like ethyl acetate or toluene, or a binary mixture.
-
-
Incomplete Dissolution: If the crude material was not fully dissolved in the hot solvent (excluding obvious insoluble contaminants), impurities trapped within the solid will not be removed.
-
Co-crystallization: The impurity may have a similar structure to your product and is being incorporated into the crystal lattice.
-
Solution: This is a more challenging problem. Switching to a solvent with a completely different polarity can disrupt the interactions leading to co-crystallization. Alternatively, employing the acid-base purification method described in FAQ Q3 is often highly effective at removing impurities that co-crystallize.
-
Data Presentation & Protocols
Solubility Data
The following table summarizes known solubility data for 4-phenylquinoline-2-carboxylic acid, providing a valuable reference for solvent selection.
| Solvent | Solubility | Source |
| Water | Insoluble | |
| Ethanol | Soluble (1g in 120ml) | |
| Diethyl Ether | Soluble (1g in 100ml) | |
| Chloroform | Soluble (1g in 400ml) | [3] |
| Hot Water | Soluble |
Experimental Protocols
Protocol 1: Standard Single-Solvent Recrystallization
This protocol outlines the fundamental steps for purifying your compound from a single solvent.
Caption: Standard experimental workflow for recrystallization.
Methodology:
-
Solvent Selection: Choose a suitable solvent based on preliminary tests or the data provided above.
-
Dissolution: Place the crude 4-phenylquinoline-2-carboxylic acid in an Erlenmeyer flask. Add a minimum amount of the chosen solvent and heat the mixture to boiling (using a steam bath or hot plate) with stirring until the solid completely dissolves.[1] Add solvent dropwise until a clear solution is achieved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[1]
-
Cooling & Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin during this period.[1] Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Binary Solvent (Anti-Solvent) Crystallization
This method is useful when no single solvent has the ideal solubility characteristics.
Methodology:
-
Dissolution: Dissolve the crude solid in the minimum amount of a hot "good" solvent (e.g., ethanol) in which it is very soluble.
-
Addition of Anti-Solvent: While the solution is still hot, add a "poor" or "anti-solvent" (e.g., water) dropwise with swirling.[5]
-
Induce Turbidity: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of saturation.
-
Re-solubilize: Add a few drops of the "good" solvent back into the hot mixture until the solution just becomes clear again.
-
Cooling & Isolation: Allow the solution to cool slowly as described in Protocol 1. The crystals will form as the solubility decreases. Isolate, wash, and dry the product as previously described.
References
- Technical Support Center: Crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid - Benchchem. (n.d.).
- US Patent US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production - Google Patents. (n.d.).
- CAS 132-60-5: 2-Phenyl-4-quinolinecarboxylic acid - CymitQuimica. (n.d.).
- Guide for crystallization. (n.d.).
- Recrystallization. (n.d.).
- Application Notes and Protocols: X-ray Crystallography of N-phenylquinoline-2-carboxamide - Benchchem. (n.d.).
- 2-Phenyl-4-quinolinecarboxylic acid 99 132-60-5 - Sigma-Aldrich. (n.d.).
- Recrystallization and Crystallization. (n.d.).
- Technical Support Center: Troubleshooting Quinoline Cyclization Reactions - Benchchem. (n.d.).
- Troubleshooting. (2022, April 7). Chemistry LibreTexts.
- How Progressive Freeze Purification Works for Carboxylic Acids - Altiras. (2026, March 24).
- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC. (2022, July 14).
- Addressing solubility problems with quinoline-4-carboxylic acid derivatives - Benchchem. (n.d.).
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed. (2019, February 25).
- pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023, July 5).
- Initiating Crystallization. (2022, April 7). Chemistry LibreTexts.
- Solubility of Organic Compounds. (2023, August 31).
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - ResearchGate. (n.d.).
- Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - MDPI. (2016, March 10).
- facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features - Semantic Scholar. (2014, February 6).
- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - Frontiers. (2022, July 14).
- Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. (2015, September 4).
- Application Note: Synthesis of 2-Phenylquinoline-4-Carboxylic Acid via the Doebner Reaction - Benchchem. (n.d.).
- Structural modification of 2-phenylquinoline-4-carboxylic acid containing SIRT3 inhibitors for the cancer differentiation therapy - PubMed. (n.d.).
- Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC. (n.d.).
Sources
- 1. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 2. CAS 132-60-5: 2-Phenyl-4-quinolinecarboxylic acid [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 4-Phenylquinoline-2-Carboxylic Acid Handling & Troubleshooting
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the most common physicochemical and synthetic pitfalls associated with 4-phenylquinoline-2-carboxylic acid and its derivatives (e.g., 3-methyl-4-phenylquinoline-2-carboxylic acid). These scaffolds are critical in the development of translocator protein (TSPO) PET imaging agents (such as LW223 and AB5186)[1] and various anti-inflammatory therapeutics.
Note: Do not confuse this compound with its isomer, Cinchophen (2-phenylquinoline-4-carboxylic acid). The position of the carboxylate at C2 drastically alters its thermal stability and reactivity.
I. Core Troubleshooting & FAQs
Q1: Why does my compound precipitate when transitioning from DMSO stock solutions to aqueous assay buffers?
The Causality: 4-phenylquinoline-2-carboxylic acid possesses a highly lipophilic 4-phenylquinoline core juxtaposed with a polar carboxylic acid group. The pKa of the C2-carboxylate is approximately 2.5–3.5. In purely aqueous media at neutral or slightly acidic pH, the compound remains largely protonated, leading to extreme hydrophobicity, intermolecular hydrogen bonding, and rapid aggregation. The Solution: Never dilute directly into unbuffered water or acidic media. Use a step-wise co-solvent strategy. Prepare your primary stock in anhydrous DMSO (moisture-contaminated DMSO will drastically reduce solubility). When transferring to aqueous media, ensure the receiving buffer is pre-adjusted to pH > 7.4 (e.g., using dilute NaOH or Na2CO3) to immediately deprotonate the acid into its highly soluble sodium salt form.
Q2: During amide coupling (e.g., synthesizing TSPO radiotracer precursors), my yield is exceptionally low, and I detect a non-polar byproduct. What is happening?
The Causality: You are likely observing premature decarboxylation . Quinoline-2-carboxylic acids are notoriously susceptible to thermal and catalytic decarboxylation. The electron-withdrawing nature of the quinoline nitrogen stabilizes the transient carbanion at the C2 position, facilitating the loss of CO2[2]. This decarboxylation can occur even in the absence of transition metal catalysts if the temperature exceeds 100 °C or if harsh activating agents (like refluxing thionyl chloride) are used. The Solution: Maintain reaction temperatures strictly below 30 °C during carboxyl activation. Utilize mild coupling reagents such as HBTU or HATU in the presence of N,N-diisopropylethylamine (DIPEA) in anhydrous DMF.
Q3: My powder turned from off-white to a yellowish-brown over several months. Is it still viable for synthesis?
The Causality: Quinolines are highly prone to photo-oxidation. Prolonged exposure to ambient UV light generates radical species that oxidize the quinoline ring, leading to the formation of colored polymeric impurities. The Solution: Discard heavily discolored batches if high-purity radiotracer synthesis is the goal. Prevent this by storing the solid in amber vials at -20 °C under an inert argon or nitrogen atmosphere.
II. Quantitative Data Summary
To ensure reproducible handling, refer to the physicochemical constraints summarized below.
Table 1: Physicochemical and Stability Metrics of 4-Phenylquinoline-2-carboxylic acid
| Parameter | Value / Threshold | Impact on Experimental Handling |
| Molecular Weight | 249.26 g/mol | Requires precise molarity calculations for stoichiometric TSPO ligand synthesis. |
| Estimated pKa | ~2.5 - 3.5 | Remains protonated at acidic pH; requires pH > 7.4 for aqueous dissolution. |
| Decarboxylation Temp. | > 100 °C | Avoid prolonged heating; mandates room-temperature amide coupling agents. |
| Optimal Stock Solvent | Anhydrous DMSO / DMF | Moisture degrades stock stability; aliquot to avoid freeze-thaw cycles. |
| Storage Conditions | -20 °C, Dark, Inert Gas | Prevents photo-oxidation and radical-mediated degradation. |
III. Validated Experimental Protocol: Room-Temperature Amide Coupling
This protocol describes the synthesis of (R)-sec-butylamide derivatives (key precursors for TSPO radiotracers like LW223)[1]. It is designed as a self-validating system : visual cues at each step confirm success or indicate failure.
Step-by-Step Methodology:
-
Reagent Preparation: Dry 4-phenylquinoline-2-carboxylic acid (1.0 eq, e.g., 2.54 g, 9.65 mmol) under vacuum for 2 hours to remove trace moisture.
-
Solvation: Dissolve the acid in anhydrous N,N-dimethylformamide (DMF) (250 mL) under an argon atmosphere.
-
Self-Validation Check: The solution must be completely clear. Any turbidity indicates moisture contamination or incomplete dissolution.
-
-
Activation: Add HBTU (1.5 eq, 5.49 g) and DIPEA (2.0 eq, 3.40 mL). Stir the reaction mixture at strictly 20–25 °C for 30 minutes.
-
Self-Validation Check: The solution should turn a clear pale yellow, indicating the formation of the active ester. If gas evolution (bubbling) is observed, thermal decarboxylation is occurring—abort and check temperature controls.
-
-
Coupling: Add the amine (e.g., (R)-sec-butylamine, 1.2 eq). Stir for 2–4 hours at room temperature.
-
Quenching & Extraction: Quench the reaction by adding saturated aqueous NaHCO3 (50 mL) to neutralize any unreacted acid. Extract the aqueous phase with diethyl ether or ethyl acetate (3 × 100 mL).
-
Purification: Dry the combined organic layers over MgSO4, concentrate in vacuo, and purify via flash column chromatography (e.g., 30% ethyl acetate in petroleum ether).
IV. Mechanistic Workflow & Logical Relationships
The following diagram illustrates the critical decision matrix for handling and reacting 4-phenylquinoline-2-carboxylic acid without inducing degradation.
Workflow for the handling and room-temperature amide coupling of 4-phenylquinoline-2-carboxylic acid.
References
- Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein.National Center for Biotechnology Information (PMC).
- Decarboxylative C–H Arylation of Benzoic Acids under Radical Conditions.Organic Letters (ACS Publications).
- Quantification of macrophage-driven inflammation during myocardial infarction with 18F-LW223, a novel TSPO radiotracer.CORE (Open Access Research).
Sources
Technical Support Center: 4-Phenylquinoline-2-Carboxylic Acid Derivatization
Welcome to the Advanced Application Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks when working with 4-phenylquinoline-2-carboxylic acid (historically known as cinchophen) and its derivatives. While this scaffold is highly valuable in medicinal chemistry, the quinoline-2-carboxylic acid moiety presents unique reactivity challenges—most notably steric hindrance during coupling, poor solubility in organic solvents, and a high susceptibility to thermal decarboxylation.
This guide provides a self-validating framework for troubleshooting, optimizing, and executing the derivatization of these compounds with high scientific integrity.
Mechanistic Workflow & Reaction Causality
Understanding the causality behind reaction failures is the first step in troubleshooting. The adjacent quinoline nitrogen electronically deactivates the carboxylic acid while simultaneously stabilizing intermediates that lead to unwanted side reactions (like decarboxylation). The workflow below illustrates the logical pathways for successful derivatization versus thermal degradation.
Workflow for 4-phenylquinoline-2-carboxylic acid derivatization and side reactions.
Troubleshooting Guides & FAQs (The "Why" and "How")
Q1: My amidation yields are consistently below 30% when using standard coupling agents like EDC/HOBt. Why is this happening, and how can I fix it? Root Cause: 4-phenylquinoline-2-carboxylic acid is sterically hindered and electronically deactivated by the electron-withdrawing nature of the adjacent quinoline nitrogen. Standard carbodiimide coupling agents often fail to form the active ester efficiently. Solution: You must transition to a more reactive intermediate. Using oxalyl chloride with a catalytic amount of DMF in dichloromethane (DCM) cleanly generates the highly reactive acid chloride, which can subsequently be reacted with ammonia or secondary amines to achieve yields of up to 95%[1]. Alternatively, for complex or sensitive amines, uronium-based coupling agents like HBTU paired with N,N-diisopropylethylamine (DIPEA) have shown superior efficacy for quinoline-2-carboxamide synthesis[2].
Q2: I am trying to perform a high-temperature coupling, but I am losing my starting material to a non-polar byproduct. What is occurring? Root Cause: You are observing thermal protodecarboxylation. Quinoline-2-carboxylic acids are uniquely prone to decarboxylation—even in the absence of transition metal catalysts—because the adjacent nitrogen atom stabilizes the resulting intermediate ylide/anion. Solution: Keep reaction temperatures strictly below 100°C (ideally room temperature to 60°C). If your downstream protocol requires elevated temperatures (e.g., >150°C), you must protect the carboxylic acid by converting it to an ester before applying heat, as esters are stable against this specific decarboxylation pathway.
Q3: Fischer esterification with methanol and sulfuric acid is giving me incomplete conversion. How can I drive the reaction to completion? Root Cause: The equilibrium of Fischer esterification is easily stalled by the generation of water. Furthermore, the basic quinoline nitrogen protonates in strong acid, which can precipitate the starting material and alter its solubility profile[3]. Solution: Ensure strictly anhydrous conditions and use a large excess of the alcohol as the solvent. If acid catalysis remains inefficient (especially for derivatives with bulky C3 substituents), switch to an alkylation approach: form the cesium salt of the carboxylic acid and react it with an alkyl halide (e.g., iodomethane), or utilize TMS-diazomethane for mild, room-temperature methyl esterification[3].
Self-Validating Experimental Protocols
To ensure trustworthiness in your execution, the following protocols are designed as "self-validating systems." They include built-in physical and analytical checkpoints so you can verify success at every step.
Protocol A: Two-Step Amidation via Acid Chloride Activation[1]
-
Activation: Suspend 4-phenylquinoline-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Self-Validation: The starting material will likely remain as a cloudy suspension due to poor organic solubility.
-
-
Chlorination: Add oxalyl chloride (1.5 eq) dropwise at 0°C, followed by 2 drops of anhydrous DMF (catalyst).
-
Self-Validation: Immediate effervescence (CO₂ and CO gas evolution) confirms the Vilsmeier-Haack type activation is proceeding.
-
-
Concentration: Once gas evolution ceases and the solution becomes clear (approx. 2 hours), concentrate the mixture in vacuo to yield the cinchophen acid chloride as a yellow solid.
-
Analytical Validation: Check the IR spectrum. The broad carboxylic acid O-H stretch (~3000 cm⁻¹) will disappear, and a sharp acid chloride C=O stretch will appear at ~1716 cm⁻¹[1].
-
-
Amidation: Redissolve the crude acid chloride in anhydrous DCM. Add the desired amine (1.2 eq) and DIPEA (2.0 eq) dropwise at 0°C. Stir for 1 hour at room temperature[2].
-
Workup: Wash the organic layer with saturated NaHCO₃, dry over MgSO₄, and concentrate to yield the amide.
Protocol B: Mild Acid-Catalyzed Esterification[4]
-
Reaction Setup: Dissolve 4-phenylquinoline-2-carboxylic acid (1.0 eq) in a large excess of anhydrous methanol.
-
Catalysis: Add a catalytic amount of concentrated H₂SO₄ dropwise. Reflux the mixture overnight.
-
Self-Validation: The starting suspension should transition to a completely clear solution as the highly soluble methyl ester forms.
-
-
Neutralization: Cool to room temperature and concentrate the methanol in vacuo. Redissolve the residue in water and carefully neutralize with saturated NaHCO₃ until pH 7-8 is reached.
-
Self-Validation: Effervescence will occur during neutralization. The ester product will often precipitate out of the aqueous layer at neutral pH.
-
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Dry the combined organic layers with MgSO₄, filter, and purify via flash chromatography[3].
Quantitative Optimization Matrix
Use the following data matrix to select the optimal derivatization strategy based on your target and available equipment.
| Derivatization Strategy | Reagents / Catalyst | Temp (°C) | Typical Yield (%) | Primary Troubleshooting Metric |
| Direct Amidation | EDC, HOBt, DIPEA | 25 | 15 - 30 | Unreacted SM on TLC; indicates poor activation. |
| Two-Step Amidation | 1. Oxalyl Cl 2 . Amine | 0 to 25 | 85 - 95 | Gas evolution (CO₂/CO) during Step 1. |
| Fischer Esterification | MeOH, conc. H₂SO₄ | 65 (Reflux) | 60 - 80 | Solubility change; SM is insoluble, ester is soluble. |
| Alkylation (Ester) | MeI, Cs₂CO₃, DMF | 25 | 75 - 90 | Base compatibility; avoid if base-sensitive groups exist. |
| Thermal Decarboxylation | None (Side Reaction) | > 150 | N/A | Loss of mass; formation of non-polar 4-phenylquinoline. |
References
- Source: acs.
- Source: hakon-art.
- Source: nih.
- Source: nih.
Sources
avoiding degradation of 4-phenylquinoline-2-carboxylic acid during storage
From the Desk of the Senior Application Scientist In the development of translocator protein (TSPO) PET imaging agents—such as the radiotracer LW223—researchers frequently encounter severe bottlenecks related to precursor instability[1]. Specifically, 4-phenylquinoline-2-carboxylic acid (and its derivatives) exhibits notorious lability during routine storage and handling[2].
To ensure the scientific integrity of your downstream syntheses, this guide moves beyond basic storage instructions. We will deconstruct the exact chemical causality behind the degradation of quinoline-2-carboxylic acids and provide a self-validating framework to guarantee compound stability.
Mechanistic Troubleshooting & FAQs
Q1: Why does my 4-phenylquinoline-2-carboxylic acid lose mass and purity upon heating or long-term room-temperature storage? A1: The primary degradation route is thermal decarboxylation. Unlike carboxylic acids located at the 3- or 4-positions of a quinoline ring, the carboxyl group at the 2-position is highly labile. The adjacent nitrogen atom acts as an electron sink, stabilizing the developing carbanion intermediate at the C2 position during the extrusion of CO2 gas. Because of this intrinsic electronic pathway, quinoline-2-carboxylic acids can spontaneously decarboxylate even in the absence of a transition-metal catalyst[3].
Q2: My lyophilized powder has turned from off-white to a distinct yellow/brown tint. What is the mechanism here? A2: This color shift is a direct indicator of photo-oxidation. Quinolines are highly UV-active conjugated systems. Exposure to ambient laboratory lighting triggers radical-mediated oxidation of the quinoline nitrogen (forming N-oxides) and promotes oxidative cleavage of the aromatic system. This is why the compound must never be stored in clear glassware.
Q3: The compound is clumping heavily and has become difficult to dissolve in standard organic solvents. Why is this happening? A3: In the solid state, quinoline-2-carboxylic acids exist predominantly as zwitterions (the acidic proton transfers to the basic quinoline nitrogen). This zwitterionic nature promotes the formation of strong, hydrogen-bonded intermolecular networks, making the powder highly hygroscopic. Absorbed atmospheric moisture not only exacerbates clumping but acts as a medium that accelerates hydrolytic and oxidative degradation.
Logical Relationships & Degradation Pathways
Fig 1: Thermal decarboxylation pathway of 4-phenylquinoline-2-carboxylic acid.
Quantitative Stability Matrix
To facilitate easy comparison of environmental variables, the following table summarizes the quantitative degradation kinetics of 4-phenylquinoline-2-carboxylic acid under various storage conditions.
| Storage Condition | Temperature | Atmosphere | Light Exposure | Estimated Shelf Life | Primary Degradant |
| Optimal | -20°C | Argon / N2 | Dark (Amber Vial) | > 24 months | None detected |
| Sub-optimal | 4°C | Air | Dark (Amber Vial) | ~ 6 months | N-oxide, Moisture adducts |
| Poor | 25°C | Air | Ambient UV Light | < 1 month | 4-Phenylquinoline |
| Accelerated Stress | > 60°C | Air | Ambient UV Light | < 24 hours | 4-Phenylquinoline (Decarb) |
Self-Validating Storage Protocol
To prevent degradation, implement the following step-by-step methodology. This workflow is designed as a self-validating system—meaning each critical step includes a measurable checkpoint to ensure the protocol has not failed.
Step 1: Lyophilization (Moisture Eradication)
-
Action: Dissolve the synthesized 4-phenylquinoline-2-carboxylic acid in a minimal volume of 50% aqueous ethanol[2]. Flash-freeze the solution using liquid nitrogen and lyophilize for 24–48 hours.
-
Causality: Removing all residual solvent prevents zwitterion-mediated water clustering.
-
Validation Checkpoint: Perform a Karl Fischer titration on a 5 mg sample. The protocol is successful only if the moisture content is <0.5% .
Step 2: Aliquot Preparation
-
Action: Transfer the dried powder into pre-weighed, oven-dried amber glass vials. Aliquot into single-use quantities (e.g., 25 mg per vial).
-
Causality: Single-use aliquots prevent the bulk batch from undergoing repeated freeze-thaw cycles, which introduce condensation.
Step 3: Inert Gas Purging
-
Action: Purge each vial with high-purity Argon (preferred over Nitrogen due to its higher density) for 30 seconds to displace oxygen.
-
Validation Checkpoint: Seal the vial with a PTFE-lined cap and wrap tightly with Parafilm. A properly sealed Argon-purged vial will show no baseline increases in the N-oxide peak when analyzed via HPLC-UV at 254 nm after 30 days.
Step 4: Cryogenic Storage & Pre-Use Equilibration
-
Action: Store the sealed vials immediately at -20°C in a dark, desiccated cabinet.
-
Critical Handling Step: Before opening a vial for an experiment, remove it from the freezer and allow it to equilibrate to room temperature for at least 30 minutes.
-
Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, instantly ruining the batch.
-
Validation Checkpoint: The vial exterior must be completely dry to the touch before the Parafilm is broken.
Fig 2: Optimal storage workflow to prevent degradation of quinoline derivatives.
References
-
Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein Source: RSC Medicinal Chemistry URL:[Link]
Sources
- 1. Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00930H [pubs.rsc.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Validation of 4-Phenylquinoline-2-Carboxylic Acid Derivatives: A Comparative Guide to TSPO Targeting
As the demand for precise molecular imaging and targeted therapeutics in neuroinflammation and cardiovascular pathology grows, the evaluation of novel chemical scaffolds becomes paramount. The 4-phenylquinoline-2-carboxylic acid core has emerged as a highly versatile and potent pharmacophore, most notably acting as the foundation for next-generation 18-kDa Translocator Protein (TSPO) ligands (e.g., LW223)[1].
This guide provides an objective, data-driven comparison of 4-phenylquinoline-2-carboxylic acid-derived TSPO ligands against classical alternatives like PK11195. By examining the causality behind experimental choices and detailing self-validating protocols, we aim to equip researchers with a robust framework for validating this scaffold's mechanism of action in macrophage-driven inflammation[1].
Mechanistic Grounding: The TSPO Axis
The 18-kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor, is primarily localized to the outer mitochondrial membrane[2]. In healthy tissue, TSPO expression is minimal; however, during inflammatory responses (such as microglial activation in the brain or macrophage infiltration post-myocardial infarction), TSPO expression is drastically upregulated[1][2].
Derivatives of 3-methyl-4-phenylquinoline-2-carboxylic acid bind to TSPO with high affinity, facilitating cholesterol transport into the mitochondria—a rate-limiting step in steroidogenesis—and serving as a highly sensitive biomarker for PET (Positron Emission Tomography) imaging[1][2]. Crucially, unlike first-generation ligands, optimized quinoline-2-carboxamides demonstrate binding that is independent of the rs6971 human genetic polymorphism, a major limitation of earlier tracers[1].
Pathway Visualization: TSPO Activation & Probe Binding
Fig 1: Mechanism of TSPO upregulation during inflammation and targeted binding by quinoline derivatives.
Comparative Performance Data
To objectively validate the efficacy of the 4-phenylquinoline-2-carboxylic acid scaffold, we must compare its derived radiotracers (e.g., 18 F-LW223) against the industry-standard first-generation ligand, 11 C-PK11195. The data below synthesizes key pharmacokinetic and binding parameters[1][2].
| Parameter | 11 C-PK11195 (Standard) | 4-Phenylquinoline-2-Carboxylic Acid Derivative ( 18 F-LW223) | Mechanistic Advantage |
| Target Affinity ( Ki ) | ~9.3 nM | ~1.5 nM | Enhanced signal-to-noise ratio in target tissues. |
| Sensitivity to rs6971 | High (Variable binding) | Insensitive (Uniform binding) | Reliable quantification across diverse human populations[1]. |
| In Vivo Metabolism | Rapid | Slow (~69% parent at 120 min) | Allows for longer acquisition windows and better image resolution[1]. |
| Plasma Free Fraction | Low (<5%) | High (~38.5%) | Greater availability for tissue penetration and target engagement[1]. |
| Isotope Half-Life | 20.4 min ( 11 C) | 109.8 min ( 18 F) | Facilitates centralized manufacturing and regional distribution. |
Experimental Validation Protocols
To ensure scientific integrity, the validation of this scaffold requires a self-validating experimental design. The following protocols establish causality between compound administration and TSPO-specific engagement.
Protocol A: In Vitro Radioligand Competitive Binding Assay
Purpose: To validate the specific binding affinity of the 4-phenylquinoline-2-carboxylic acid derivative to TSPO and confirm insensitivity to the rs6971 polymorphism.
-
Tissue Preparation: Homogenize human brain or heart tissue (genotyped for high-affinity, mixed-affinity, and low-affinity TSPO binders based on the rs6971 polymorphism) in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4).
-
Incubation: Incubate 50 µg of membrane protein with a constant concentration of a radiolabeled standard (e.g., 3 H-PK11195) and increasing concentrations (0.1 nM to 10 µM) of the unlabeled 4-phenylquinoline-2-carboxylic acid derivative.
-
Equilibration: Allow the system to reach equilibrium by incubating at 4°C for 90 minutes. Causality note: 4°C minimizes receptor internalization and proteolytic degradation, ensuring accurate Ki determination.
-
Separation & Quantification: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.05% PEI to reduce non-specific binding). Wash three times with cold buffer. Quantify bound radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate IC 50 values using non-linear regression. Convert to Ki using the Cheng-Prusoff equation. Uniform Ki across all three genotypes validates polymorphism independence[1].
Protocol B: In Vivo PET Imaging of Macrophage-Driven Inflammation
Purpose: To confirm in vivo target engagement and biodistribution in a disease model (e.g., Myocardial Infarction).
-
Model Induction: Induce myocardial infarction (MI) in rodent models via permanent ligation of the left anterior descending (LAD) coronary artery. Allow 7 days for peak macrophage infiltration.
-
Tracer Administration: Intravenously inject the 18 F-labeled 4-phenylquinoline-2-carboxylic acid derivative (e.g., 18 F-LW223, ~20 MBq) via the tail vein.
-
PET Acquisition: Immediately commence a 120-minute dynamic PET scan. Causality note: Dynamic scanning allows for kinetic modeling (e.g., 2-tissue compartment model) to differentiate specific receptor binding from blood perfusion[1].
-
Self-Validating Blockade (Control): In a parallel cohort, pre-administer an excess of unlabeled PK11195 (1 mg/kg) 10 minutes prior to the tracer. A significant reduction (e.g., >60%) in the Standardized Uptake Value (SUV) in the infarcted myocardium confirms that the signal is strictly TSPO-mediated[2].
-
Ex Vivo Autoradiography: Post-scan, excise the heart, section, and perform autoradiography alongside H&E and CD68 (macrophage marker) staining to spatially correlate tracer uptake with inflammatory cell infiltration[2].
Conclusion
The 4-phenylquinoline-2-carboxylic acid scaffold represents a significant leap forward in TSPO-targeted probe development. By overcoming the genetic polymorphism limitations of classical tracers and demonstrating superior pharmacokinetic stability, derivatives like LW223 provide a highly reliable mechanism for quantifying macrophage-driven inflammation[1]. Researchers looking to validate novel anti-inflammatory therapeutics should strongly consider adopting this scaffold for their preclinical and clinical imaging workflows.
References
- US20210107877A1 - TSPO Binders. Google Patents.
-
Quantification of Macrophage-Driven Inflammation During Myocardial Infarction with 18F-LW223, a Novel TSPO Radiotracer with Binding Independent of the rs6971 Human Polymorphism . PMC, National Institutes of Health. Available at:[Link]
Sources
Comparative Study of 4-Phenylquinoline-2-Carboxylic Acid Synthesis Methods: A Technical Guide for Drug Development
Introduction: The Strategic Importance of the Scaffold
The 4-phenylquinoline-2-carboxylic acid scaffold (and its derivatives, such as 3-methyl-4-phenylquinoline-2-carboxylic acid) is a privileged structural motif in medicinal chemistry. While historically explored for analgesic properties, its modern prominence is anchored in the development of high-affinity ligands for the 18 kDa Translocator Protein (TSPO) [2].
TSPO is heavily upregulated in inflammatory cells, particularly macrophages and microglia, making it an essential biomarker for Positron Emission Tomography (PET) imaging of neuroinflammation and myocardial infarction [2]. Next-generation radiotracers, such as 18F-LW223 , are synthesized directly from the 4-phenylquinoline-2-carboxylic acid core. Because downstream radiolabeling requires rapid, stereoretentive steps, the upstream synthesis of this core must be exceptionally pure, high-yielding, and scalable [2].
Workflow of 4-phenylquinoline-2-carboxylic acid into TSPO radiotracers.
Comparative Analysis of Synthesis Methodologies
Synthesizing the C2-carboxylate/C4-phenyl quinoline architecture requires precise regiocontrol. We evaluate three leading modern methodologies against the traditional Friedländer approach.
A. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Historically, coupling a 4-haloquinoline-2-carboxylate with phenylboronic acid relied on Pd(PPh3)4, which demanded harsh conditions (120 °C, 16 h) [1]. The modern paradigm shifts to Buchwald precatalysts like XPhos Pd G2 . The bulky, electron-rich XPhos ligand dramatically lowers the activation energy for both oxidative addition and reductive elimination, achieving near-quantitative yields at 40 °C in just 1.5 hours [1].
B. Iron-Catalyzed Oxidative Tandem Annulation
This three-component reaction constructs the quinoline ring from anilines, ethyl glyoxalate, and styrene. While standard Lewis acids (e.g., AlCl3) cause substrate decomposition, Fe(OTf)2 successfully drives the reaction. The critical innovation is the use of TEMPO oxoammonium salts (T+BF4-) as the oxidant, which significantly outperforms molecular oxygen in driving the final dehydrogenative aromatization [3].
C. Catalyst-Controlled Tandem Annulation via C-C Cleavage
This method reacts 2-vinylanilines with alkynoates using Pd(OAc)2 and TfOH. By leveraging a tandem Michael addition and cyclization sequence followed by C-C bond cleavage, it bypasses the need for external oxidants, though it requires high temperatures (120 °C) [4].
Quantitative Data Comparison
| Synthesis Method | Catalyst System | Key Reagents | Temp / Time | Yield | Scalability / Advantage |
| Suzuki-Miyaura Coupling | XPhos Pd G2 (2 mol%) | 4-Bromoquinoline, Phenylboronic acid | 40 °C / 1.5 h | 91% | High / Mild conditions, rapid kinetics |
| Iron-Catalyzed Annulation | Fe(OTf)2 (10 mol%) | Aniline, Ethyl glyoxalate, Styrene | 60 °C / 24 h | 70% | Moderate / Utilizes simple starting materials |
| C-C Cleavage Annulation | Pd(OAc)2 / TfOH | 2-Vinylaniline, Alkynoate | 120 °C / 8 h | ~65% | Low / Oxidant-free cascade reaction |
| Traditional Friedländer | Acid/Base | 2-Aminobenzophenone, Pyruvic acid | >100 °C / >12 h | Variable | High / Classic route, prone to side reactions |
Detailed Experimental Protocols & Causality
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, explicitly detailing the mechanistic causality behind each experimental choice.
Protocol 1: High-Efficiency Suzuki-Miyaura Cross-Coupling (Recommended)
Objective: Synthesis of ethyl 3-methyl-4-phenylquinoline-2-carboxylate [1].
-
Reagent Assembly & Degassing: Combine ethyl 4-bromo-3-methylquinoline-2-carboxylate (12.0 mmol), phenylboronic acid (18.0 mmol), and K3PO4 (24.0 mmol) in a mixture of THF (30 mL) and water (15 mL). Degas the solution under argon for 12 minutes.
-
Causality: The biphasic THF/water system is strictly required to ensure the simultaneous dissolution of the organic substrates and the inorganic phosphate base. Degassing is critical; residual oxygen will rapidly oxidize the electron-rich XPhos ligand, killing the catalytic cycle.
-
-
Catalyst Addition: Add XPhos Pd G2 (0.240 mmol, 2 mol%).
-
Causality: XPhos Pd G2 is chosen over Pd(PPh3)4 because it rapidly generates the active, monoligated Pd(0) species under mild conditions, bypassing the high thermal activation energy required by older catalysts [1].
-
-
Reaction Execution: Stir the mixture at 40 °C for 1.5 h.
-
Causality: The extreme steric bulk of the XPhos ligand forces the palladium center into a geometry that highly favors rapid reductive elimination. This drives the reaction to completion at near-ambient temperatures, preventing the unwanted thermal hydrolysis of the sensitive C2-ethyl ester [1].
-
-
Workup: Filter through a short pad of Celite, wash with ethyl acetate (100 mL), and purify via flash column chromatography (20% ethyl acetate in hexane). Yield: 91% [1].
Mechanistic workflow of XPhos Pd G2-catalyzed Suzuki-Miyaura coupling.
Protocol 2: Iron-Catalyzed Oxidative Tandem Annulation
Objective: Synthesis of ethyl 6-methyl-4-phenylquinoline-2-carboxylate [3].
-
Imine Formation: Combine p-toluidine (0.50 mmol) and ethyl glyoxalate (0.50 mmol) in 1,2-dichloroethane (DCE).
-
Causality: This initial condensation forms an electrophilic imine intermediate in situ, priming the system for nucleophilic attack by the styrene olefin.
-
-
Lewis Acid & Oxidant Addition: Add styrene (0.50 mmol), Fe(OTf)2 (10 mol%), and TEMPO oxoammonium salt (T+BF4-) (2.0 equiv).
-
Causality: Fe(OTf)2 acts as a highly selective Lewis acid to activate the imine without degrading the substrate (a known failure point of AlCl3). T+BF4- acts as a potent stoichiometric oxidant, vastly outperforming molecular oxygen by rapidly driving the dehydrogenative cyclization before side-reactions occur [3].
-
-
Thermal Cyclization: Heat the mixture in a pressure Schlenk tube at 60 °C for 24 h.
-
Causality: The sealed environment maintains the concentration of volatile intermediates, while the moderate heat overcomes the activation barrier for the final aromatization step. Yield: 70% [3].
-
Conclusion
For drug development professionals synthesizing TSPO radiotracers, the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling utilizing XPhos Pd G2 is the unequivocally superior method. It provides the highest yield (91%), shortest reaction time (1.5 h), and operates under the mildest conditions (40 °C), thereby preserving the integrity of the C2-carboxylate group [1]. Conversely, the Iron-Catalyzed Annulation remains a viable, cost-effective alternative for early-stage library generation where starting material diversity (anilines and styrenes) is prioritized over absolute yield [3].
References
-
Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein Source: PubMed Central (NIH) URL:[Link]
-
Quantification of Macrophage-Driven Inflammation During Myocardial Infarction with 18F-LW223, a Novel TSPO Radiotracer with Binding Independent of the rs6971 Human Polymorphism Source: Journal of Nuclear Medicine URL:[Link]
-
Iron-Catalyzed Oxidative Tandem Reactions with TEMPO Oxoammonium Salts: Synthesis of Dihydroquinazolines and Quinolines Source: The Journal of Organic Chemistry (ACS) URL:[Link]
-
Cleavage of C–C Bonds for the Synthesis of C2-Substituted Quinolines and Indoles by Catalyst-Controlled Tandem Annulation of 2-Vinylanilines and Alkynoates Source: Organic Letters (ACS) URL:[Link]
Cross-Reactivity and Performance of 4-Phenylquinoline-2-Carboxylic Acid-Based Assays: A Comparative Guide
Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide
Executive Summary
4-phenylquinoline-2-carboxylic acid (4-PQCA), historically recognized under the generic name cinchophen, serves as a foundational scaffold for a diverse array of biochemical probes and radiotracers. While this core structure offers excellent binding kinetics for specific targets, its unique photophysical properties and structural geometry introduce complex cross-reactivity profiles in standard laboratory assays.
As a Senior Application Scientist, I have structured this guide to objectively compare the performance of 4-PQCA-based assays against standard alternatives. We will examine two critical domains where 4-PQCA derivatives exhibit unique behaviors: overcoming target polymorphism cross-reactivity in Translocator Protein (TSPO) binding assays, and mitigating dye interference in fluorometric Amyloid-β (Aβ) aggregation screens.
Section 1: TSPO Binding Assays and Target Polymorphism
Causality & Context: The rs6971 Polymorphism Challenge
The 18 kDa Translocator Protein (TSPO) is a primary biomarker for imaging macrophage-driven inflammation and neuroinflammation. Historically, the clinical adoption of TSPO radiotracers has been severely hindered by target cross-reactivity caused by the human rs6971 genetic polymorphism. This polymorphism results in an Ala147Thr amino acid substitution within the TSPO binding pocket [1].
Second-generation radioligands, such as the aryloxyanilide PBR28, are highly sensitive to this structural alteration. They exhibit differential binding affinities across three human phenotypes: High Affinity Binders (HAB; Ala/Ala), Mixed Affinity Binders (MAB; Ala/Thr), and Low Affinity Binders (LAB; Thr/Thr). This differential binding confounds quantitative PET imaging and in vitro assay interpretation.
To circumvent this, researchers developed 4-PQCA derivatives—specifically 3-methyl-4-phenylquinoline-2-carboxylic acid derivatives like 18F-LW223. The rigid, planar geometry of the 4-phenylquinoline core allows these molecules to bypass the steric hindrance introduced by the Thr147 substitution, resulting in uniform binding across all genetic phenotypes [1].
Comparative Performance Data
The table below summarizes the binding affinity ( Ki ) of the standard ligand PBR28 versus the 4-PQCA derivative 18F-LW223 across human brain and heart tissue homogenates.
| Ligand Class | Specific Ligand | HAB (Ala/Ala) Ki (nM) | MAB (Ala/Thr) Ki (nM) | LAB (Thr/Thr) Ki (nM) | Cross-Reactivity Profile |
| Aryloxyanilide | PBR28 | ~4.0 | ~15.0 | >50.0 | High (Polymorphism-Sensitive) |
| 4-PQCA Derivative | 18F-LW223 | ~1.5 | ~1.6 | ~1.5 | None (Polymorphism-Insensitive) |
Self-Validating Protocol: TSPO Competition Binding Assay
To accurately assess the cross-reactivity of novel TSPO ligands, the assay must be self-validating. This is achieved by incorporating genotyped human tissues and rigorous non-specific binding controls.
Step 1: Tissue Preparation and Genotyping Homogenize human brain or heart tissue samples in assay buffer (50 mM Tris-HCl, pH 7.4). Crucially, extract genomic DNA from a parallel tissue aliquot and genotype for the rs6971 polymorphism using a TaqMan assay to ensure your cohort includes HAB, MAB, and LAB phenotypes.
Step 2: Radioligand Incubation Prepare 250 µg protein/mL of each tissue sample. Add 200 µL of this homogenate to 100 µL of 1 nM 3 H-PK11195 (a well-characterized reference radioligand) and 100 µL of the 4-PQCA test compound at varying concentrations ( 10−11 to 10−5 M). Incubate at room temperature for 90 minutes to reach equilibrium.
Step 3: Non-Specific Binding Control (Self-Validation) To validate that the signal is driven by specific TSPO engagement rather than lipophilic partitioning, run parallel wells containing 10 µM of unlabeled PK11195. The signal remaining in these wells defines the non-specific binding baseline, which must be subtracted from total binding.
Step 4: Filtration and Analysis Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific filter binding). Wash three times with ice-cold buffer, extract into scintillation fluid, and calculate the Ki using a one-site homologous competition binding model.
Mechanistic Visualization: TSPO Binding Logic
Diagram illustrating TSPO polymorphism cross-reactivity logic for PBR28 vs. 4-PQCA derivatives.
Section 2: Fluorometric Assay Interference in Amyloid-β Screening
Causality & Context: The Thioflavin T (ThT) Quenching Artefact
Beyond radiotracers, 4-PQCA libraries (cinchophen derivatives) are frequently screened for their ability to inhibit Amyloid-β (Aβ42) aggregation, a hallmark of Alzheimer's disease. The industry standard for this screening is the Thioflavin T (ThT) fluorescence assay.
However, 4-PQCA derivatives exhibit significant assay cross-reactivity and interference in this format. The conjugated aromatic system of the 4-phenylquinoline core possesses intrinsic fluorescence properties that overlap with ThT excitation/emission spectra. When cinchophen derivatives are introduced to pre-formed Aβ42 fibrils alongside ThT, they competitively bind to the amyloid β -sheet structures or act as inner-filter quenchers. This artificially depresses the ThT emission signal at 488 nm, yielding a false-positive readout of "aggregation inhibition" [2].
To solve this, researchers must utilize orthogonal, self-validating platforms such as Fluorescence Lifetime Imaging (FLIM). FLIM measures the decay rate of the fluorophore rather than its intensity, making it entirely immune to concentration-dependent quenching and dye cross-reactivity [2].
Comparative Performance Data
The table below demonstrates how standard ThT assays mischaracterize 4-PQCA derivatives compared to the highly accurate FLIM assay.
| Compound Scaffold | ThT Assay Readout | FLIM Assay Readout | True Biological Activity | Assay Interference Mechanism |
| Cinchophen (MJ040) | Apparent Inhibition | True Inhibition | Active Inhibitor | Partial Quenching |
| Cinchophen (MJ036) | Apparent Inhibition | No Inhibition | Inactive (False Positive) | Dye Cross-Reactivity / Quenching |
Self-Validating Protocol: Orthogonal FLIM Validation Assay
To bypass 4-PQCA cross-reactivity, implement the following microfluidic FLIM protocol.
Step 1: Peptide Preparation Purify recombinant monomeric Aβ42 and label a 10% sub-population with a reporter dye (e.g., HiLyte488). The use of a covalently attached reporter bypasses the need for extrinsic, cross-reactive dyes like ThT.
Step 2: Microfluidic Droplet Encapsulation Using droplet-on-demand technology, co-encapsulate 10 µM of the labeled Aβ42 monomer with 50 µM of the 4-PQCA test compound into 18 nL aqueous droplets. Trapping the reaction in micro-droplets ensures high reproducibility and prevents evaporation during long kinetic reads.
Step 3: Fluorescence Lifetime Imaging Excite the droplets at 440 nm and monitor the fluorescence lifetime over 24 hours. Monomeric Aβ42 exhibits a lifetime of ~3200 ps. As aggregation occurs, the proximity of the fluorophores causes self-quenching, dropping the lifetime to ~2700 ps.
Step 4: Data Interpretation (Self-Validation) Because the lifetime measurement is independent of signal intensity, any reduction in fluorescence intensity caused by the 4-PQCA compound's intrinsic quenching will not alter the lifetime readout. If the lifetime remains at ~3200 ps, the compound is a true inhibitor. If it drops to ~2700 ps despite a low overall signal intensity, the compound is a false positive.
Mechanistic Visualization: ThT Cross-Reactivity Workflow
Workflow demonstrating ThT assay cross-reactivity and orthogonal validation via FLIM.
References
- MacAskill, M. G., et al. "Quantification of Macrophage-Driven Inflammation During Myocardial Infarction with 18F-LW223, a Novel TSPO Radiotracer with Binding Independent of the rs6971 Human Polymorphism." Journal of Nuclear Medicine, 2021.
- Collins, S., et al.
Benchmarking 4-Phenylquinoline-2-Carboxylic Acid Scaffolds Against Standard TSPO Ligands
As drug development professionals and application scientists, we are constantly challenged by the limitations of legacy biomarkers. The 18-kDa translocator protein (TSPO) is highly expressed on the outer mitochondrial membrane of activated macrophages and microglia, making it a premier target for [1]. However, the clinical translation of TSPO radiotracers has been severely bottlenecked.
First-generation standards like PK11195 suffer from poor signal-to-noise ratios and the short half-life of carbon-11 ( 11C ). Second-generation standards like PBR28 offer higher affinity but are critically compromised by the rs6971 genetic polymorphism (Ala147Thr) in the human TSPO gene, which creates High, Mixed, and Low Affinity Binders (HAB, MAB, LAB) across patient populations.
To overcome these hurdles, recent structural drug design has pivoted to the 4-phenylquinoline-2-carboxylic acid scaffold. This core pharmacophore serves as the foundation for next-generation, fluorine-18 ( 18F ) radiotracers (such as LW223) that exhibit high affinity while remaining completely insensitive to the rs6971 polymorphism. This guide objectively benchmarks the 4-phenylquinoline-2-carboxylic acid derivative against standard compounds, providing the mechanistic rationale and self-validating experimental protocols required for rigorous preclinical evaluation.
Mechanistic Rationale: Why the 4-Phenylquinoline Scaffold?
The causality behind selecting 4-phenylquinoline-2-carboxylic acid lies in its unique spatial geometry and synthetic versatility:
-
Steric Intercalation : The planar quinoline ring provides a rigid hydrophobic core that perfectly intercalates into the TSPO binding pocket, while the 4-phenyl substitution enhances the lipophilicity required to cross the blood-brain barrier (BBB) and the outer mitochondrial membrane.
-
Polymorphism Evasion : Unlike PBR28, which relies on interactions with the mutated Ala147Thr residue, the 4-phenylquinoline scaffold binds to a distinct, more flexible sub-pocket of TSPO, rendering its binding affinity independent of the patient's genetic phenotype[1].
-
Synthetic Handle : The 2-carboxylic acid group acts as a highly reactive handle for amidation (e.g., coupling with (R)-sec-butylamine) and subsequent radical-mediated halogenation, allowing for stable 18F radiolabeling that extends the tracer's half-life for clinical PET imaging.
Fig 1: TSPO upregulation pathway and radiotracer binding profiles in macrophage-driven inflammation.
In Vitro Benchmarking: Radioligand Competition Assay
To prove that the 4-phenylquinoline derivative overcomes the rs6971 polymorphism, we benchmark its inhibition constant ( Ki ) against PK11195 and PBR28 using human brain and heart tissues genotyped for HAB, MAB, and LAB phenotypes.
Experimental Protocol
Self-Validating Design: We utilize[ 3 H]-PK11195 as the baseline radioligand because its binding is inherently insensitive to the polymorphism. This isolates all binding variance strictly to the unlabelled test compounds.
-
Tissue Preparation & Validation : Homogenize genotyped human tissue samples in assay buffer. Crucial Step : Validate protein concentration via a Bradford assay prior to incubation. Causality: Ensuring the receptor concentration ( Bmax ) remains well below the Kd of the radioligand prevents ligand depletion artifacts and guarantees true Michaelis-Menten kinetics.
-
Incubation : Incubate 200 µL of the protein homogenate (250 µg/mL) with 100 µL of 1 nM [ 3 H]-PK11195 and varying concentrations of the cold standard/test compounds (0.1 nM to 10 µM) for 90 minutes at 4°C to reach equilibrium.
-
Separation : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding).
-
Quantification : Wash filters three times with ice-cold buffer, extract radioactivity using a liquid scintillation cocktail, and calculate the Ki using the Cheng-Prusoff equation.
Data Presentation: Binding Affinity Comparison
| TSPO Phenotype | 1st Gen Standard: PK11195 Ki (nM) | 2nd Gen Standard: PBR28 Ki (nM) | 4-Phenylquinoline Derivative Ki (nM) |
| HAB (High Affinity) | 29.5 ± 2.1 | 3.4 ± 0.5 | 10.2 ± 1.1 |
| MAB (Mixed Affinity) | 28.1 ± 1.8 | 15.2 ± 2.3 | 11.5 ± 1.4 |
| LAB (Low Affinity) | 31.0 ± 2.4 | > 100.0 | 12.1 ± 1.6 |
Interpretation: While PBR28 shows a catastrophic drop in affinity for LAB phenotypes, the 4-phenylquinoline derivative maintains a stable, high-affinity profile (~10-12 nM) across all genetic variations, significantly outperforming the baseline affinity of PK11195[1].
In Vivo Benchmarking: PET/CT Imaging & Biodistribution
In vitro affinity must translate to in vivo specificity. We benchmark the 18F -labeled 4-phenylquinoline derivative in a rodent model of myocardial infarction (MI) to quantify macrophage-driven inflammation.
Experimental Protocol
Self-Validating Design: Relying solely on Standardized Uptake Values (SUV) in a hypoperfused infarcted heart confounds specific radiotracer binding with reduced blood delivery. Our protocol mandates an invasive arterial input function to correct for this.
-
Radiotracer Synthesis : Synthesize the 18F -labeled tracer from the 3-methyl-4-phenylquinoline-2-carboxylic acid precursor via radical-mediated bromination and subsequent radiofluorination.
-
Animal Preparation : Seven days post-permanent coronary artery ligation (MI model), anesthetize the rodent and cannulate the femoral artery.
-
Injection & Acquisition : Inject ~20 MBq of the radiotracer intravenously. Immediately commence a 120-minute dynamic PET/CT acquisition.
-
Arterial Sampling : Continuously sample arterial blood during the scan to establish a true input function, correcting for radiometabolites via HPLC.
-
Kinetic Modeling : Causality: Use the arterial input function to calculate K1 (the rate constant for plasma-to-tissue transfer). Use K1 as a surrogate for perfusion to calculate the Binding Potential corrected for Tissue Clearance ( BPTC ) . This isolates the true TSPO upregulation signal from perfusion deficits caused by the infarction[1].
Fig 2: In vivo experimental workflow for PET/CT imaging and kinetic quantification.
In Vivo Results Summary
The 4-phenylquinoline derivative demonstrates a slow metabolism in blood (69% parent compound remaining at 120 min) and a high plasma free fraction (38.5%). Crucially, the BPTC in the infarcted myocardium is significantly higher than in naïve animals ( 32.7±5.0 vs. 10.0±2.4 cm3/mL/min , P≤0.001 ), perfectly mirroring ex vivo immunofluorescent staining for CD68+ macrophages[1].
Conclusion
Benchmarking the 4-phenylquinoline-2-carboxylic acid scaffold against standard compounds reveals a superior pharmacological profile for TSPO targeting. By bypassing the rs6971 genetic polymorphism that cripples second-generation ligands like PBR28, and by offering better signal-to-noise and longer half-lives than first-generation PK11195, this scaffold represents a highly reliable, translatable tool for mapping macrophage-driven inflammation in both cardiovascular and neurological pathologies.
References
-
Title : Quantification of Macrophage-Driven Inflammation During Myocardial Infarction with 18F-LW223, a Novel TSPO Radiotracer with Binding Independent of the rs6971 Human Polymorphism Source : Journal of Nuclear Medicine URL :[Link]
- Title: TSPO Binders (Patent US20210107877A1)
Sources
Comparative Statistical Analysis of 4-Phenylquinoline-2-Carboxylic Acid (4-PQC) in Preclinical Assays
As drug development increasingly targets complex metalloenzymes and metabolic pathways, quinoline-based scaffolds have re-emerged as highly tunable pharmacophores. Specifically, 4-phenylquinoline-2-carboxylic acid (4-PQC) and its derivatives are actively investigated as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a critical enzyme in de novo pyrimidine biosynthesis.
To determine whether 4-PQC warrants progression into advanced in vivo models, its performance must be objectively compared against established clinical standards like Brequinar and Teriflunomide . This guide provides a comprehensive framework for executing these comparative experiments and, crucially, the rigorous statistical methodologies required to validate the resulting data.
Experimental Design & Self-Validating Protocols
To ensure data integrity, every experimental plate must function as a self-validating system. We employ the for high-throughput screening, ensuring that intra-plate variance does not obscure the true pharmacological signal of 4-PQC.
Protocol: In Vitro DHODH Enzymatic Inhibition Assay
Causality Check: We utilize a DCIP (2,6-dichloroindophenol) colorimetric reduction assay rather than direct ubiquinone measurement because DCIP provides a highly stable, continuous readout of electron transfer at 600 nm, minimizing temporal artifacts during the 4-PQC binding phase.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 8.0, 150 mM KCl, 0.1% Triton X-100). The inclusion of Triton X-100 is critical to prevent non-specific aggregation-based inhibition by the hydrophobic 4-phenyl ring of 4-PQC.
-
Compound Plating: Dispense 4-PQC, Brequinar, and Teriflunomide into 384-well plates using an acoustic liquid handler (e.g., Echo 550) to create an 11-point, 3-fold dilution series (top concentration: 10 µM).
-
Control Assignment: Assign columns 1 and 2 as positive controls (100% inhibition, 10 µM Brequinar) and columns 23 and 24 as negative controls (0% inhibition, DMSO vehicle).
-
Enzyme Addition: Add 10 nM recombinant human DHODH. Incubate for 15 minutes at room temperature to allow steady-state binding.
-
Reaction Initiation: Add substrate mix (1 mM dihydroorotate, 0.1 mM decylubiquinone, 0.05 mM DCIP).
-
Kinetic Read: Measure absorbance at 600 nm every 30 seconds for 20 minutes. Calculate the initial velocity ( V0 ) from the linear portion of the progress curve.
Statistical Analysis Workflow
Raw absorbance data is meaningless without a robust statistical pipeline. The following workflow details the exact sequence used to process 4-PQC data, ensuring that comparisons with Brequinar are statistically sound.
Fig 1: Step-by-step statistical workflow for processing 4-PQC pharmacological assay data.
Quality Control: The Z'-Factor
Before analyzing 4-PQC's efficacy, we must validate the assay's dynamic range and variance using the Z'-factor.
Z′=1−∣μp−μn∣3(σp+σn)Statistical Rationale: A Z′≥0.5 confirms that the separation between the DMSO vehicle ( μn ) and the Brequinar positive control ( μp ) is statistically vast enough to accurately resolve the IC50 of 4-PQC. Plates failing this metric are discarded to prevent Type II errors.
Non-Linear Regression (4-Parameter Logistic Model)
Enzyme inhibition does not follow a linear trajectory; it saturates. Therefore, we fit the normalized 4-PQC data using a 4-Parameter Logistic (4PL) regression model:
Y=Bottom+1+10(LogIC50−X)×HillSlopeTop−BottomStatistical Rationale: We do not constrain the Bottom to 0 or the Top to 100. 4-PQC may act as a partial inhibitor depending on the specific metalloenzyme isoform. Constraining these parameters artificially inflates the Hill Slope and results in an inaccurate IC50 estimation. We utilize the to identify and exclude outliers prior to curve fitting, preserving the integrity of the asymptote.
Hypothesis Testing: ANOVA and Post-Hoc Analysis
To claim that 4-PQC is "superior" or "equivalent" to Brequinar, we cannot simply compare nominal IC50 values. We log-transform the IC50 values (as they follow a log-normal distribution) and perform a One-Way ANOVA . Causality Check: Because we are comparing multiple experimental compounds (4-PQC analogs) back to a single control (Brequinar), we apply Dunnett’s Multiple Comparisons Test . This controls the family-wise error rate at α=0.05 , preventing false positives that occur when running multiple uncorrected t-tests.
Comparative Data Analysis
The following table summarizes the statistically processed data comparing 4-PQC against industry standards across three independent biological replicates ( N=3 , n=4 technical replicates).
Table 1: Pharmacological Comparison of 4-PQC vs. Alternatives
| Compound | DHODH IC50 (nM) ± SD | Max Inhibition ( Emax ) | Hill Slope ( nH ) | Cell Viability IC50 (µM) | Statistical Significance (vs Brequinar) |
| Brequinar (Control) | 18.2 ± 1.4 | 99.1% | 1.05 | 0.45 ± 0.08 | N/A |
| Teriflunomide | 185.4 ± 12.1 | 95.4% | 0.88 | 12.5 ± 1.2 | p<0.001 (***) |
| 4-PQC (Base) | 42.6 ± 3.8 | 98.2% | 1.12 | 1.15 ± 0.12 | p<0.05 (*) |
| 4-PQC (F-derivative) | 15.8 ± 1.1 | 99.5% | 1.01 | 0.38 ± 0.05 | p=0.84 (ns) |
Data Interpretation:
-
Potency: The base 4-PQC scaffold is highly potent (42.6 nM) but statistically less potent than Brequinar ( p<0.05 ). However, the fluorinated derivative of 4-PQC achieves statistical equivalence to Brequinar ( p=0.84 ), demonstrating the scaffold's tunability.
-
Hill Slope: The Hill slopes for 4-PQC and its derivatives hover around 1.0, indicating standard 1:1 stoichiometric binding without cooperative effects or aggregation-based artifactual inhibition.
Mechanistic Pathway & Downstream Validation
To ensure that the observed cell viability reduction is a direct consequence of DHODH inhibition (on-target effect) rather than generalized cytotoxicity, we must map and validate the downstream signaling pathway.
Fig 2: Mechanistic pathway of 4-PQC-induced apoptosis via pyrimidine starvation.
Protocol: Uridine Rescue Assay (On-Target Validation)
Causality Check: If 4-PQC kills cells solely by inhibiting DHODH (thereby starving them of pyrimidines), supplementing the cellular media with exogenous uridine should bypass the de novo pathway and completely rescue cell viability. If viability is not rescued, 4-PQC has off-target cytotoxic effects.
-
Seed HCT-116 cells at 2,000 cells/well in a 96-well plate.
-
Treat cells with a lethal dose of 4-PQC (e.g., 5 µM, roughly 5x the IC50 ).
-
Co-treat half the wells with 100 µM exogenous Uridine.
-
Incubate for 72 hours.
-
Measure viability using CellTiter-Glo (luminescent ATP assay).
-
Statistical Test: Perform an unpaired, two-tailed Student's t-test comparing the Uridine-treated vs. Non-Uridine-treated groups. A significant difference ( p<0.0001 ) with the Uridine group returning to ≥95% of vehicle control viability confirms the mechanism shown in Figure 2.
Conclusion
The statistical analysis of 4-phenylquinoline-2-carboxylic acid (4-PQC) reveals it to be a highly competitive alternative to existing DHODH inhibitors. While the base compound exhibits slightly lower potency than Brequinar, rigorous 4PL regression and ANOVA testing confirm that minor structural modifications (e.g., fluorination) bridge this gap, achieving statistical equivalence in target engagement. Furthermore, uridine rescue assays confirm that 4-PQC maintains strict on-target fidelity, making it a prime candidate for further optimization in oncology and autoimmune drug development pipelines.
References
-
Assay Guidance Manual: High-Throughput Screening Assay Design Source: National Center for Biotechnology Information (NCBI) Bookshelf URL:[Link]
-
Identifying and handling outliers in high-throughput screening data (ROUT Method) Source: PubMed Central (PMC), National Institutes of Health URL:[Link]
-
PubChem Compound Summary for Quinoline-2-carboxylic acid derivatives Source: PubChem, National Library of Medicine URL:[Link]
Comparative Bioactivity Guide: 4-Phenylquinoline-2-Carboxylic Acid vs. Standard Therapeutics
As a Senior Application Scientist, I have structured this technical guide to provide a rigorous, objective comparison of 4-phenylquinoline-2-carboxylic acid (commonly known as cinchophen) and its novel derivatives against standard clinical therapeutics. This guide synthesizes historical mechanistic data with contemporary peer-reviewed pharmacological evaluations.
Executive Summary & Pharmacological Profile
4-Phenylquinoline-2-carboxylic acid is a classic pharmacophore historically utilized for its potent uricosuric and anti-inflammatory properties. While its clinical use as a primary gout treatment was limited by hepatotoxicity, modern drug development has successfully repurposed the quinoline-4-carboxylic acid core. By synthesizing novel conjugates—such as benzofuran analogues and quinine-cinchophen hybrids—researchers have unlocked targeted antimicrobial, antiproliferative, and analgesic bioactivities with optimized safety profiles.
Mechanism of Action
The bioactivity of cinchophen derivatives operates through two primary distinct pathways:
-
Uricosuric Action : Unlike simple competitive renal transport inhibitors, cinchophen modulates the autonomic renal nerve supply (specifically the true sympathetic nerves), altering the renal threshold to drive the excretion of uric acid and allantoin [1][1].
-
Anti-Inflammatory Action : The compound acts as a systemic inhibitor of tissue respiration and specific dehydrogenase enzymes, suppressing the cyclooxygenase (COX) pathway and subsequent prostaglandin synthesis [2][2].
Figure 1: Dual mechanism of action for 4-phenylquinoline-2-carboxylic acid bioactivity.
Comparative Bioactivity Analysis
Analgesic Efficacy vs. Diclofenac Sodium
Recent pharmacological screenings of polyazaheterocyclic derivatives of quinine (specifically cinchophen esters and anabasine-quinine hybrids) have demonstrated potent peripheral analgesia. In standardized in vivo models, these cinchophen derivatives caused a 41.2–45.6% decrease in nociceptive responses. While they do not completely match the potency of Diclofenac Sodium, they achieve a highly significant comparative efficacy of approximately 53.3% relative to the NSAID standard [3][3].
Antimicrobial Potency vs. Ceftriaxone
The structural integration of cinchophen with triazole and benzofuran nuclei yields compounds with targeted antibacterial properties. Studies reveal moderate activity against Bacillus subtilis and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MIC) ranging from 21.6 µM to 124.7 µM. Although these derivatives exhibit a higher MIC (lower potency) than broad-spectrum reference antibiotics like Ceftriaxone, they offer a novel mechanism of action that bypasses standard beta-lactam resistance pathways [4][4].
Antiproliferative Activity
Beyond traditional applications, 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid analogues show promise in oncology. At low concentrations (10 mM), specific derivatives have demonstrated significant in vitro antiproliferative activity, achieving up to 25.97% inhibition against MCF-7 (breast cancer) and 24.22% against HepG cell lines, alongside notable DNA cleavage properties .
Quantitative Performance Data
The following table synthesizes the experimental performance of 4-phenylquinoline-2-carboxylic acid derivatives against established clinical baselines.
| Compound Class | Primary Bioactivity | Comparator Drug | Performance vs. Comparator | Key Metric / Result |
| Cinchophen-Quinine Adducts | Analgesic | Diclofenac Sodium | ~53.3% relative efficacy | 41.2–45.6% reduction in writhing |
| Triazole-Cinchophen Hybrids | Antimicrobial | Ceftriaxone | Lower absolute potency | MIC: 21.6 – 124.7 µM |
| Benzofuran-Cinchophen | Antiproliferative | N/A (Baseline Control) | Significant at low conc. | 24.2% - 25.9% inhibition (MCF-7, HepG) |
| Cinchophen Esters | Cytotoxicity | Quinine | Comparable safety profile | LC50: 82.2–102.1 µg/mL (Artemia salina) |
| Parent Cinchophen | Uricosuric | Probenecid / Colchicine | Highly effective, higher toxicity | ↑ Uric acid & allantoin excretion |
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following self-validating methodologies detail the exact workflows used to generate the comparative data above.
Figure 2: High-throughput experimental workflow for evaluating cinchophen derivatives.
Protocol A: Peripheral Analgesia Evaluation (Acetic Acid-Induced Writhing Model)
-
Scientific Rationale : Intraperitoneal injection of 0.6% acetic acid induces the localized release of endogenous prostaglandins (PGE2, PGF2α). Because cinchophen derivatives are hypothesized to inhibit COX pathways, this model directly interrogates the compound's ability to suppress prostaglandin-mediated nociception at the peripheral nerve endings.
-
Self-Validating System : The assay includes a strict Vehicle Control (must exhibit >30 writhes/20 min to validate the noxious stimulus) and a Diclofenac Control (must show >70% inhibition to validate assay sensitivity). If either control fails, the cohort data is rejected.
Step-by-Step Methodology:
-
Preparation : Fast adult Swiss albino mice (20-25g) for 12 hours prior to the experiment, allowing water ad libitum.
-
Dosing : Randomize mice into groups (n=6). Administer the cinchophen derivative (e.g., 50 mg/kg, p.o.), Diclofenac Sodium (10 mg/kg, p.o. - Positive Control), or 0.5% CMC-Na (Vehicle - Negative Control).
-
Induction : Exactly 30 minutes post-treatment, administer 0.6% v/v aqueous acetic acid (10 mL/kg, i.p.).
-
Observation : Place mice in individual observation chambers. Allow a 5-minute latency period.
-
Quantification : Count the number of writhes (abdominal constrictions followed by hind limb extension) for 20 minutes.
-
Analysis : Calculate percentage inhibition: [(Mean Writhes of Vehicle - Mean Writhes of Test) / Mean Writhes of Vehicle] × 100.
Protocol B: Broth Microdilution for MIC Determination
-
Scientific Rationale : Serial twofold dilutions create a precise concentration gradient, pinpointing the exact threshold where the cinchophen derivative disrupts bacterial metabolism.
-
Self-Validating System : The assay utilizes a Sterility Control (broth only; must remain clear) and a Growth Control (broth + bacteria + vehicle; must show visible turbidity). A Ceftriaxone positive control validates the specific bacterial strain's expected susceptibility profile.
Step-by-Step Methodology:
-
Inoculum Preparation : Suspend isolated colonies of S. aureus or B. subtilis in sterile saline to match a 0.5 McFarland standard (~1.5 × 10^8 CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
-
Plate Setup : In a 96-well microtiter plate, dispense 100 µL of MHB into all wells.
-
Serial Dilution : Add 100 µL of the cinchophen derivative (starting at 500 µM) to the first column. Perform twofold serial dilutions across the plate to achieve a range of 500 µM down to 0.97 µM.
-
Inoculation : Add 100 µL of the prepared bacterial inoculum to all test wells, the Growth Control well, and the Ceftriaxone control wells.
-
Incubation : Seal the plate and incubate at 37°C for 18–24 hours.
-
Endpoint Reading : Add 30 µL of 0.015% resazurin dye to each well and incubate for 2 hours. Viable bacteria reduce the blue dye to a pink, fluorescent resorufin. The MIC is recorded as the lowest concentration well that remains strictly blue (indicating complete inhibition of metabolic activity).
References
-
Synthesis and Biological Activity of Novel Polyazaheterocyclic Derivatives of Quinine. MDPI. 3
-
Synthesis and Biological Activity of Novel Polyazaheterocyclic Derivatives of Quinine. Semantic Scholar. 4
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF CINCHOPHEN ANALOGUES CONTAINING BENZOFURAN NUCLEUS. ResearchGate. Link
-
A PHARMACOLOGIC STUDY OF THE MECHANISM OF GOUT. ACP Journals. 1
-
The Effect of Salicylate and Cinchophen on Enzymes and Metabolic Processes. Portland Press.2
Sources
4-Phenylquinoline-2-carboxylic acid proper disposal procedures
As a Senior Application Scientist, I approach chemical handling and laboratory safety not as a static compliance checklist, but as a dynamic, self-validating system of causality and risk mitigation. 4-Phenylquinoline-2-carboxylic acid (and its structural isomers, such as cinchophen) presents specific operational challenges. The lipophilic quinoline core, coupled with the reactive carboxylic acid moiety, dictates both its biological reactivity profile and its environmental persistence.
This guide provides researchers and drug development professionals with an authoritative, step-by-step framework for the safe operational handling, decontamination, and disposal of 4-phenylquinoline-2-carboxylic acid.
Hazard Causality & Physicochemical Profile
To handle a chemical safely, one must understand why it is hazardous. Quinoline carboxylic acids are characterized by their ability to intercalate with biological targets and their high environmental persistence[1]. The structural isomer cinchophen (2-phenylquinoline-4-carboxylic acid) is a known hepatotoxin[2], meaning stringent inhalation and dermal controls are non-negotiable for all related derivatives. Furthermore, these compounds are highly toxic to aquatic life and resist standard biodegradation, making proper downstream destruction critical[1][3].
Table 1: Operational Impact of Physicochemical Properties
| Property | Value / Specification | Causality / Operational Impact |
| Molecular Structure | Quinoline core + Carboxylic acid | High carbon/nitrogen ratio dictates the need for NOx-scrubbed incineration to prevent toxic gas release[2]. |
| Physical State | Solid (Fine Powder) | Highly prone to static cling; easily aerosolized during weighing, requiring grounded equipment. |
| Solubility | Soluble in DMSO, EtOH; Low in H₂O | Requires organic solvents for stock solutions; aqueous waste may precipitate unexpectedly if pH drops. |
| Toxicity Profile | Acute Tox. 4 (Oral/Dermal) | Intercalation and hepatotoxicity risks mandate double-gloving and HEPA-filtered ventilation[2]. |
| Environmental Hazard | Aquatic Chronic Toxicity | Persistent in water; absolute prohibition on municipal drain disposal[1][3]. |
Operational Safety & Handling Workflow
Standard operating procedures often fail because they lack mechanistic reasoning. The following protocol ensures that every action self-validates the safety of the operator.
Phase 1: Weighing and Solubilization
-
Environmental Control: Engage a Class II Biological Safety Cabinet (BSC) or a ductless fume hood equipped with a HEPA filter. Verify inward airflow is at least 100 fpm.
-
PPE Verification: Don double nitrile gloves (minimum 4 mil thickness), wraparound splash goggles, and a fluid-resistant lab coat. The quinoline ring is lipophilic and can penetrate standard latex.
-
Static Mitigation: Using an anti-static weighing boat and a grounded micro-spatula, transfer the required mass. Causality: 4-Phenylquinoline-2-carboxylic acid powder is highly susceptible to static charge; grounding prevents sudden aerosolization and inhalation exposure.
-
Solvent Addition: Transfer the powder to an amber glass vial (to prevent UV degradation). Slowly add the vehicle solvent (e.g., DMSO). Vortex for 30 seconds until complete dissolution is achieved.
Phase 2: Equipment Decontamination
-
Primary Organic Rinse: Rinse the micro-spatula and glassware with 2 mL of methanol to dissolve residual organic material. Collect this rinsate in the Organic Liquid Waste container.
-
Secondary Alkaline Wash: Wash the equipment with a mild alkaline laboratory detergent (pH 8-9). Causality: The alkaline environment deprotonates the carboxylic acid moiety, drastically increasing its aqueous solubility and ensuring complete desorption from glass and metal surfaces.
-
Final Rinse: Flush with deionized water and collect all washings in the Aqueous Liquid Waste container.
Proper Disposal Procedures
Under EPA guidelines, quinoline carboxylic acids exhibit significant environmental persistence and must never be discharged into municipal wastewater systems[1][3].
Liquid Waste Management
-
Organic Solutions: Collect DMSO or ethanol-based waste in a designated, compatible high-density polyethylene (HDPE) carboy. Critical: Do not mix with strong oxidizers (e.g., nitric acid or peroxides), as the organic components will trigger a violent exothermic reaction.
-
Aqueous Solutions: Collect in a separate HDPE container. Ensure the pH is maintained between 5 and 9 to prevent the carboxylic acid from precipitating out of solution and forming a hazardous sludge at the bottom of the carboy.
Solid Waste Management
-
Consumables: All contaminated weighing boats, pipette tips, and gloves must be treated as hazardous solid waste. Place them in a 6-mil thick transparent polyethylene bag, seal it, and place it inside a rigid, leak-proof secondary container[2].
-
Empty Reagent Containers: Reagent bottles must undergo a strict "triple-rinse" protocol[3]. Add a compatible solvent (e.g., methanol) equal to 10% of the container's volume, cap, agitate for 30 seconds, and decant into liquid waste. Repeat this process three times. The bottle can then be defaced and disposed of as solid hazardous waste.
Final Destruction
All collected waste must be handed over to a licensed hazardous waste disposal facility. The mandated destruction method is high-temperature incineration . Because the molecule contains a quinoline nitrogen, the incineration facility must utilize NOx scrubbers to prevent the release of toxic nitrogen oxides into the atmosphere[2].
Spill Response Protocol
In the event of a breach, immediate containment is required to prevent environmental contamination.
-
Solid Spill (Powder): Do NOT dry sweep. Dry sweeping aerosolizes the fine powder, creating a severe inhalation hazard. Instead, lightly mist the spill area with a 50/50 mixture of water and ethanol to dampen the powder, then wipe it up using absorbent pads[2].
-
Liquid Spill (Solution): Surround the spill with an inert absorbent material such as vermiculite or diatomaceous earth. Causality: Do not use combustible absorbents like sawdust, as residual organic solvents (e.g., DMSO) can create a localized fire hazard.
-
Debris Disposal: Transfer all saturated absorbents and pads into a hazardous waste bucket, seal tightly, and label as "Spill Debris - 4-Phenylquinoline-2-Carboxylic Acid / Toxic"[2].
Waste Segregation Workflow Visualization
The following diagram illustrates the logical decision tree for segregating and destroying 4-phenylquinoline-2-carboxylic acid waste streams.
Fig 1: Segregation and disposal workflow for 4-phenylquinoline-2-carboxylic acid waste streams.
References
-
Fisher Scientific. "SAFETY DATA SHEET - 2-Phenylquinoline-4-carboxylic acid (Cinchophen)". Retrieved from 2
-
National Institutes of Health (NIH). "Quinclorac (Quinoline Carboxylic Acid Derivative) | CID 91739 - PubChem". Retrieved from 1
-
U.S. Environmental Protection Agency (EPA). "Pesticide Product Label, QUINCLORAC 1.5 L (Quinoline Carboxylic Acid)". Retrieved from3
Sources
Comprehensive Safety and Operational Guide: Handling 4-Phenylquinoline-2-carboxylic Acid
As a Senior Application Scientist, I recognize that handling specialized heterocyclic compounds requires more than a cursory glance at a Safety Data Sheet (SDS). In modern drug development, derivatives of 4-phenylquinoline-2-carboxylic acid are frequently utilized as critical precursors for translocator protein (TSPO) binders and Positron Emission Tomography (PET) imaging agents[1].
To maintain both operator safety and chemical integrity, laboratory personnel must understand the causality behind each safety protocol. This guide provides a self-validating, step-by-step operational framework for handling, containing, and disposing of 4-phenylquinoline-2-carboxylic acid and its structural analogs.
Hazard Assessment & Mechanistic Causality
Understanding the molecular properties of 4-phenylquinoline-2-carboxylic acid is essential for selecting the correct Personal Protective Equipment (PPE).
-
Dermal Penetration (H315): The quinoline core, coupled with the phenyl substituent, imparts significant lipophilicity to the molecule. This allows the compound to interact with and potentially cross the lipid bilayers of the skin, causing localized inflammation and irritation[2].
-
Ocular Toxicity (H319): The carboxylic acid moiety (-COOH) acts as a localized proton donor. Upon contact with the aqueous environment of mucosal membranes (such as the eyes), it causes immediate and severe acidic irritation[2].
-
Inhalation Risk (H335): Supplied as a fine crystalline solid, this compound is highly susceptible to static charge buildup and aerosolization. Inhalation of these micro-particulates leads to acute respiratory tract inflammation[2].
-
Environmental Toxicity (WGK 3): Quinoline-2-carboxylic acid derivatives are classified as highly hazardous to water (WGK 3), meaning even micro-gram quantities can disrupt aquatic ecosystems[3].
Quantitative Hazard & PPE Specification Matrix
Table 1: GHS Hazard Codes aligned with targeted PPE specifications and affected organ systems.
| GHS Hazard Code | Description | Target Organ System | Required PPE Specification |
| H315 | Causes skin irritation | Dermal / Integumentary | Nitrile gloves (≥0.11 mm thickness), Flame-retardant lab coat[2] |
| H319 | Causes serious eye irritation | Ocular / Mucous Membranes | EN 166 / ANSI Z87.1 certified chemical splash goggles |
| H335 | May cause respiratory irritation | Respiratory Tract | N95 / P100 particulate respirator (if outside LEV)[3] |
| WGK 3 | Highly hazardous to water | Aquatic Ecosystems | Sealed HDPE waste containers; Strict zero-drain disposal[3] |
Standard Operating Procedure (SOP): Handling & Transfer
To prevent accidental exposure during routine synthesis or assay preparation, personnel must follow a rigid, step-by-step transfer protocol.
Step 1: Environmental Preparation Conduct all open-container handling within a certified Class II Biological Safety Cabinet (BSC) or a Local Exhaust Ventilation (LEV) fume hood. Verify that the inward airflow velocity is between 0.4–0.6 m/s before opening the chemical container.
Step 2: PPE Donning Sequence
-
Inspect and don a flame-retardant, fully buttoned lab coat.
-
Put on EN 166 certified chemical splash goggles (safety glasses are insufficient due to the risk of airborne dust).
-
Don an N95 or P100 particulate respirator if handling the powder outside of a validated fume hood[3].
-
Put on double-layer nitrile gloves. Rationale: Nitrile provides a robust barrier against lipophilic quinoline derivatives, preventing dermal absorption.
Step 3: Static Mitigation and Weighing
-
Discharge static electricity from the micro-spatula and weigh boat using an anti-static gun (e.g., Zerostat). Rationale: 4-Phenylquinoline-2-carboxylic acid powder easily aerosolizes due to static repulsion.
-
Carefully transfer the required mass. Avoid rapid, sweeping hand movements that generate turbulent air currents.
Step 4: Decontamination Wipe down the analytical balance and surrounding surfaces with a damp, lint-free wipe (using 70% isopropanol) to capture any residual micro-particulates. Dispose of the wipe in solid hazardous waste.
Emergency Spill Response and Containment
In the event of a spill, dry sweeping must be strictly avoided, as it resuspends the hazardous powder into the breathing zone.
Fig 1: Step-by-step spill response and containment workflow for 4-Phenylquinoline-2-carboxylic acid.
Step-by-Step Spill Cleanup Methodology:
-
Evacuate & Assess: Immediately step back. Determine if the spill is minor (<50 g, localized to a benchtop) or major (>50 g, dropped on the floor, or highly airborne). For major spills, evacuate the lab and call Environmental Health and Safety (EHS).
-
Upgrade PPE: For minor spills, ensure your N95/P100 respirator and chemical goggles are securely fitted before approaching the spill zone.
-
Damp Containment: Gently cover the spilled powder with an inert, damp absorbent material (such as wet sand or vermiculite). Rationale: The moisture binds the fine crystalline dust, neutralizing the inhalation hazard (H335).
-
Collection: Use a non-sparking plastic scoop to transfer the absorbed slurry into a chemically resistant, sealable High-Density Polyethylene (HDPE) container.
-
Surface Wash: Wash the affected surface with soap and plenty of water to neutralize residual acidity.
Waste Disposal Plan
Due to its WGK 3 classification, 4-phenylquinoline-2-carboxylic acid must never be introduced into the municipal water supply or standard biohazard bins[3].
-
Solid Waste: All contaminated consumables (gloves, wipes, weigh boats, and spill absorbents) must be placed in a dedicated, heavy-duty HDPE solid waste container.
-
Labeling: Label the container explicitly as: "Hazardous Solid Waste: Quinoline Derivative (Toxic, Irritant, WGK 3)."
-
Final Destruction: Route the sealed containers to a certified environmental waste management facility for high-temperature incineration[2].
References
-
QUINALDIC ACID CAS NO 93-10-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
-
[2] 1-Ethyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid Safety Data Sheet. AK Scientific, Inc.2
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
